1-Methylpyrrolidine-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-8-3-2-6(4-7)5-8/h6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYSYYCPALRMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446294 | |
| Record name | 1-methylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10603-50-6 | |
| Record name | 1-Methyl-3-pyrrolidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 1-Methylpyrrolidine-3-carbonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methylpyrrolidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrrolidine scaffold is a prevalent feature in a multitude of biologically active compounds. This guide provides a comprehensive overview of a robust synthetic route to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and a thorough characterization of the final product using modern analytical techniques. The methodologies are presented with an emphasis on causality, ensuring that researchers can not only replicate the synthesis but also adapt it based on a foundational understanding of the reaction mechanisms.
Introduction and Strategic Importance
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural alkaloids and synthetic pharmaceuticals. The introduction of a cyano group at the 3-position and a methyl group on the nitrogen atom creates a versatile intermediate, this compound. This functionalization allows for further chemical elaboration, making it a valuable precursor for creating libraries of compounds for drug screening. For instance, related N-substituted pyrrolidines are utilized in the preparation of aroyl-substituted derivatives that exhibit monoamine reuptake inhibition, an activity relevant to treating neurological disorders.[1] This guide focuses on a logical and efficient synthetic strategy, beginning with a commercially available precursor and employing a classic N-methylation reaction.
Synthetic Approach: The Eschweiler-Clarke Reaction
The chosen synthetic pathway involves the N-methylation of pyrrolidine-3-carbonitrile. For this transformation, the Eschweiler-Clarke reaction is a highly effective and reliable method for the methylation of primary and secondary amines.[2] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][3]
Mechanism Rationale: The reaction proceeds through the formation of an iminium ion intermediate after the initial reaction of the secondary amine (pyrrolidine-3-carbonitrile) with formaldehyde. This iminium ion is subsequently reduced by a hydride transfer from formic acid. The reaction is driven to completion by the release of carbon dioxide, a gaseous byproduct.[2] A significant advantage of the Eschweiler-Clarke reaction is that it avoids the formation of quaternary ammonium salts, which can be a problematic side reaction with other methylating agents like methyl iodide.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis and Purification
This section provides a detailed, step-by-step procedure for the synthesis and subsequent purification of this compound.
Part A: Synthesis via N-Methylation
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine-3-carbonitrile (1 equivalent).
-
Reagent Addition: To the flask, add a 90% formic acid solution (3 equivalents).[3] Stir the mixture to ensure homogeneity. Subsequently, add a 37% aqueous formaldehyde solution (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-105°C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess formic acid by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the effervescence ceases.
Part B: Isolation and Purification
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL). The choice of solvent is dictated by the product's solubility and ease of removal.
-
Washing and Drying: Combine the organic layers and wash them sequentially with water and a saturated brine solution. This removes any remaining water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate to remove residual water.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Final Purification: The crude this compound can be further purified by vacuum distillation. The boiling point will be lower than atmospheric pressure, which helps to prevent thermal decomposition of the product.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Visualizing the Characterization Workflow
Caption: Workflow for the analytical characterization of the product.
Spectroscopic Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | Multiplets for pyrrolidine ring protons (CH₂ and CH). A singlet for the N-methyl (N-CH₃) protons. | The chemical shifts and splitting patterns will confirm the connectivity of the atoms in the molecule. The singlet for the N-methyl group is a key indicator of successful methylation. |
| ¹³C NMR | Resonances for the pyrrolidine ring carbons, the N-methyl carbon, and the nitrile carbon (C≡N). | The number of distinct carbon signals will correspond to the number of unique carbon environments in the molecule. The chemical shift of the nitrile carbon is highly characteristic. |
| IR Spectroscopy | A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. C-H stretching bands around 2800-3000 cm⁻¹. | The absorption in the 2240-2260 cm⁻¹ region is a definitive indicator of the presence of a nitrile (C≡N) functional group. |
| Mass Spectrometry (EI-MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of C₆H₁₀N₂ (110.16 g/mol ). | Confirms the molecular weight of the synthesized compound. The fragmentation pattern can provide further structural information. |
Purity Assessment
The purity of the final product should be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A single major peak in the chromatogram would indicate a high degree of purity.
Conclusion
This guide has outlined a reliable and well-understood method for the synthesis of this compound, a valuable intermediate for pharmaceutical research. By following the detailed experimental protocol and employing the described characterization techniques, researchers can confidently produce and validate this compound for use in further synthetic applications. The emphasis on the rationale behind the chosen methods provides a framework for troubleshooting and adaptation, empowering scientists in their drug discovery endeavors.
References
- Google Patents. (n.d.). US20190233440A1 - Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents.
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National Center for Biotechnology Information. (n.d.). 1-Methylpyrrolidine. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0242151). Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). This compound | CAS 10603-50-6. Retrieved from [Link]
-
VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methylpyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methylpyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 1-Methylpyrrolidine-3-carbonitrile
Introduction
1-Methylpyrrolidine-3-carbonitrile is a substituted pyrrolidine derivative of interest in medicinal chemistry and drug development due to the prevalence of the pyrrolidine scaffold in numerous bioactive molecules. The presence of a nitrile group offers a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available dataset for this specific molecule, this guide leverages spectral data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework for researchers. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols for data acquisition, and offer a step-by-step guide to the interpretation of the resulting spectra.
Predicted Spectroscopic Data and Interpretation
A detailed analysis of the chemical structure of this compound allows for the prediction of its key spectroscopic features. By examining the spectral data of analogous compounds such as 1-methylpyrrolidine, 1-methyl-3-pyrrolidinol, and other 3-substituted pyrrolidines, we can build a reliable model for the expected NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the chemical environment and connectivity of all hydrogen atoms in the molecule. The pyrrolidine ring protons are diastereotopic, meaning they are chemically non-equivalent and will likely exhibit complex splitting patterns.
-
N-CH₃ Group: A sharp singlet is expected for the three equivalent protons of the N-methyl group, likely appearing in the range of 2.2-2.5 ppm . This region is characteristic of methyl groups attached to a nitrogen atom in a saturated heterocyclic system.
-
Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will be more complex.
-
H3 (methine proton): The proton at the 3-position, being attached to the carbon bearing the nitrile group, will be deshielded and is expected to appear as a multiplet in the range of 2.8-3.2 ppm .
-
H2 and H5 (protons adjacent to nitrogen): These protons will be deshielded by the adjacent nitrogen atom and are expected to resonate in the range of 2.5-3.0 ppm . Due to their diastereotopic nature, they will likely appear as distinct multiplets.
-
H4 (protons β to nitrogen): These protons are the most shielded of the ring protons and are expected to appear as multiplets in the range of 1.8-2.2 ppm .
-
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group will appear in the characteristic downfield region for nitriles, expected around 120-125 ppm .
-
N-CH₃ Carbon: The N-methyl carbon will be found in the range of 40-45 ppm .
-
Pyrrolidine Ring Carbons:
-
C3: The carbon atom attached to the electron-withdrawing nitrile group will be deshielded and is expected to appear in the range of 25-30 ppm .
-
C2 and C5: The carbons adjacent to the nitrogen atom will be significantly deshielded and are expected to resonate in the range of 55-60 ppm .
-
C4: The remaining ring carbon will be the most shielded and is expected in the range of 30-35 ppm .
-
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.2-2.5 (s, 3H) | 40-45 |
| H3 | 2.8-3.2 (m, 1H) | 25-30 |
| H2, H5 | 2.5-3.0 (m, 4H) | 55-60 |
| H4 | 1.8-2.2 (m, 2H) | 30-35 |
| -C≡N | - | 120-125 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption of the nitrile group and the various vibrations of the N-methylpyrrolidine ring.
-
Nitrile Stretch (-C≡N): A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹ . This is a highly characteristic peak for a nitrile functional group.
-
C-H Stretching:
-
Aliphatic C-H: Strong absorption bands will be present in the region of 2800-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methyl and methylene groups.
-
-
C-N Stretching: The C-N stretching vibrations of the tertiary amine will likely appear in the fingerprint region, around 1100-1200 cm⁻¹ .
-
CH₂ Bending: A characteristic bending vibration for the CH₂ groups of the pyrrolidine ring is expected around 1450-1470 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₁₀N₂), the expected molecular weight is 110.16 g/mol .
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 110 . As the molecule contains an even number of nitrogen atoms, the molecular ion will have an even mass-to-charge ratio, consistent with the nitrogen rule.
-
Major Fragmentation Pathways:
-
α-Cleavage: The most prominent fragmentation pathway for N-alkylpyrrolidines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion. For this compound, this would likely result in a fragment at m/z = 83 by loss of HCN, or a fragment at m/z = 57 corresponding to the [M - C₂H₃N]⁺ ion.
-
Loss of the Nitrile Group: Loss of the nitrile group as a radical (·CN) would result in a fragment at m/z = 84 .
-
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
IR Data Acquisition
Caption: Workflow for IR data acquisition using an ATR accessory.
Methodology:
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer, preferably equipped with an attenuated total reflectance (ATR) accessory for easy sample handling.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a small drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Apply an ATR correction if necessary.
MS Data Acquisition
Caption: Generalized workflow for mass spectrometry analysis.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal for this volatile compound. Alternatively, electrospray ionization (ESI) can be used with direct infusion.
-
GC-MS (EI):
-
Inject a dilute solution of the sample into the GC.
-
The compound will be separated from the solvent and introduced into the mass spectrometer.
-
Acquire the mass spectrum in the range of m/z 40-200.
-
-
ESI-MS:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ESI source.
-
Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z = 111.
-
Conclusion
This technical guide provides a comprehensive predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data based on its structural features and the analysis of related compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a starting point for obtaining high-quality spectral data. It is the author's hope that this guide will serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
-
PubChem. (n.d.). 1-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-3-pyrrolidinol. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1-Methyl-3-pyrrolidinol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic techniques).
1-Methylpyrrolidine-3-carbonitrile: A Comprehensive Technical Guide for Researchers
This in-depth guide provides a technical overview of 1-Methylpyrrolidine-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a predictive yet scientifically grounded perspective. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Molecular Overview
This compound, with the chemical formula C₆H₁₀N₂, belongs to the family of saturated nitrogen-containing heterocycles. Its structure consists of a five-membered pyrrolidine ring N-substituted with a methyl group and a nitrile functional group at the 3-position. The presence of the tertiary amine and the cyano group imparts a unique combination of physical and chemical properties, making it an intriguing building block for the synthesis of more complex molecular architectures.
The pyrrolidine scaffold is a common motif in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to introduce conformational rigidity and serve as a versatile synthetic handle. The nitrile group is a valuable precursor for a variety of functional groups, including amines, carboxylic acids, and amides, further enhancing the synthetic utility of this molecule.
Structural Representation:
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Basis for Prediction |
| Molecular Formula | C₆H₁₀N₂ | --- |
| Molecular Weight | 110.16 g/mol | --- |
| Appearance | Colorless to pale yellow liquid | Based on similar small N-heterocyclic compounds. |
| Boiling Point | Estimated to be in the range of 180-220 °C | Higher than 1-methylpyrrolidine (81 °C) due to the polar nitrile group increasing intermolecular forces. The predicted boiling point of 1-N-Boc-3-cyanopyrrolidine is ~308 °C, but the Boc group significantly increases molecular weight.[1][2] |
| Density | Estimated to be ~0.9 - 1.0 g/cm³ | Similar to other pyrrolidine derivatives.[3] |
| Solubility | Likely soluble in water and polar organic solvents | The presence of the nitrogen atom and the polar nitrile group should confer good solubility in polar media. 1-Methylpyrrolidine is highly soluble in water.[3] |
| pKa | Estimated to be around 9-10 for the protonated tertiary amine | The parent compound, 1-methylpyrrolidine, has a pKa of 10.32. The electron-withdrawing effect of the nitrile group at the 3-position is expected to slightly decrease the basicity of the nitrogen.[4] |
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible synthetic route to this compound could involve the N-methylation of pyrrolidine-3-carbonitrile. This precursor can be synthesized from commercially available starting materials.
Sources
An In-depth Technical Guide on 1-Methylpyrrolidine-3-carbonitrile (CAS 10603-50-6): Current Understanding of its Properties and Safety
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Data Scarcity for CAS 10603-50-6
In the landscape of chemical research and development, comprehensive data on the physicochemical properties and toxicological profile of every compound is the ideal. However, for certain novel or less-studied molecules, publicly available information can be limited. This is the current situation for the compound identified by CAS number 10603-50-6 , known as 1-Methylpyrrolidine-3-carbonitrile [1].
This guide serves as a transparent assessment of the existing knowledge base for this compound. While a complete, in-depth technical dossier cannot be constructed at this time due to a significant lack of comprehensive safety and property data in the public domain, this document will synthesize the available information and provide a framework for approaching this chemical with the necessary scientific rigor and caution.
Part 1: Identification and Known Chemical Properties
Chemical Identity:
| Identifier | Value | Source |
| CAS Number | 10603-50-6 | [1] |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C₆H₁₀N₂ | [1] |
Part 2: Safety and Handling - A Precautionary Approach
The absence of a publicly available Safety Data Sheet (SDS) for CAS 10603-50-6 necessitates a highly precautionary approach to its handling. In such cases, it is a standard and recommended practice in the research and development field to treat the substance as potentially hazardous until proven otherwise.
GHS Classification and Hazards:
A definitive Globally Harmonized System (GHS) classification for this compound is not currently available. One supplier notes that safety and transport information is "coming up soon," which indicates that this data is not yet established or widely disseminated.
In the absence of specific data, a risk assessment should be conducted based on the chemical's structure. The presence of a nitrile group (-CN) suggests that a primary route of concern would be potential toxicity if the compound is metabolized to release cyanide ions. The pyrrolidine ring is a common motif in many biologically active compounds.
Recommended Handling Procedures (Based on General Laboratory Best Practices for Uncharacterized Compounds):
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. The specific glove type should be chosen based on a comprehensive risk assessment.
-
Body Protection: A lab coat and closed-toe shoes are required.
-
-
Hygiene Measures: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
First Aid Measures (General Recommendations):
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Part 3: Experimental Workflow and Logical Relationships
Given the data scarcity, a primary "experiment" for any researcher would be to first source a Safety Data Sheet from the supplier. The logical workflow for safely engaging with a compound like this compound is outlined below.
Caption: Workflow for the safe handling of uncharacterized chemical compounds.
Part 4: Future Directions and Call for Data
The scientific community thrives on the open exchange of information. For compounds like this compound, the development of a robust safety and property profile is contingent on researchers and suppliers making this data publicly accessible. As toxicological and physicochemical studies are conducted, it is imperative that the results are published and disseminated.
Researchers intending to work with this compound are strongly encouraged to:
-
Directly request a Safety Data Sheet from their supplier.
-
Consider conducting basic analytical and safety testing under controlled conditions, if resources permit.
-
Share any non-proprietary findings with the broader scientific community through publications or database submissions.
References
- This compound | CAS 10603-50-6 | Chemical-Suppliers. (n.d.).
- 1-(2-Pyridinyl)-1-propanone - ChemBK. (2024-04-09).
- 408509-64-8|2-Methyl-3-(pyrrolidin-1-yl)propanenitrile - BLDpharm. (n.d.).
- Tertiary Amines - CymitQuimica. (n.d.).
Sources
A Guide to the Retrosynthetic Analysis of 1-Methylpyrrolidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpyrrolidine-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its synthetic landscape is crucial for optimizing existing routes and developing novel analogs. This in-depth technical guide provides a comprehensive retrosynthetic analysis of this compound, exploring logical bond disconnections and proposing viable forward synthetic strategies. The discussion is grounded in established chemical principles and supported by cited experimental protocols, offering practical insights for researchers in the field.
Introduction and Strategic Overview
The structure of this compound presents several opportunities for retrosynthetic disconnection. The pyrrolidine ring, a common motif in pharmaceuticals, can be deconstructed through various C-N and C-C bond cleavages. The N-methyl and the 3-carbonitrile substituents also serve as strategic points for disconnection, leading to readily available starting materials. This guide will focus on two primary retrosynthetic approaches, each offering distinct advantages in terms of precursor accessibility and synthetic efficiency.
Our analysis will pivot on two key disconnections:
-
Disconnection of the N-Methyl Group: A logical and common step that simplifies the target to a core pyrrolidine-3-carbonitrile intermediate.
-
Pyrrolidine Ring Scission: Exploration of pathways to construct the five-membered ring from acyclic precursors, a versatile strategy that allows for the introduction of various substituents.
Retrosynthetic Pathway I: N-Methyl Group Disconnection and Pyrrolidine-3-carbonitrile Synthesis
The most intuitive retrosynthetic step is the disconnection of the N-methyl group, which simplifies the target molecule to pyrrolidine-3-carbonitrile. This approach allows for the late-stage introduction of the methyl group, a strategy that can be advantageous for the synthesis of analogs with different N-substituents.
Retrosynthetic Analysis
The primary disconnection is the C-N bond between the pyrrolidine nitrogen and the methyl group. This leads to pyrrolidine-3-carbonitrile as the key precursor.
An In-depth Technical Guide to the Synthesis of 1-Methylpyrrolidine-3-carbonitrile: Potential Starting Materials and Strategic Pathways
Introduction: The Significance of 1-Methylpyrrolidine-3-carbonitrile in Modern Drug Discovery
This compound is a pivotal structural motif and a versatile intermediate in the synthesis of a multitude of pharmaceutical agents. Its rigid, saturated heterocyclic framework, combined with the reactive potential of the nitrile group, makes it an attractive building block for medicinal chemists. The pyrrolidine scaffold is prevalent in numerous natural alkaloids and clinically successful drugs, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The N-methyl group can enhance binding to target proteins and modulate basicity, while the 3-carbonitrile moiety serves as a valuable handle for further chemical transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or elaboration into more complex heterocyclic systems. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this key intermediate, with a focus on the selection of starting materials and the underlying chemical principles that govern each pathway.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and desired stereochemical purity. This guide will focus on three principal and logically sound strategies:
-
Strategy A: N-Methylation of a Pre-existing Pyrrolidine-3-carbonitrile Core. This is arguably the most direct approach, assuming the availability of the parent heterocycle.
-
Strategy B: Functional Group Interconversion from a Readily Available 1-Methylpyrrolidine Precursor. This strategy leverages more common starting materials, such as 1-methyl-3-pyrrolidinol, and introduces the nitrile functionality at a later stage.
-
Strategy C: De Novo Ring Construction via Cyclization. This approach builds the N-methylated pyrrolidine ring from acyclic precursors, offering flexibility in the introduction of desired substituents.
The following sections will provide a detailed technical analysis of each of these strategies, including proven experimental protocols and a discussion of their relative merits.
Strategy A: N-Methylation of Pyrrolidine-3-carbonitrile
This strategy is predicated on the availability of pyrrolidine-3-carbonitrile as the starting material. The core transformation is the alkylation of the secondary amine of the pyrrolidine ring to introduce the methyl group.
Chemical Rationale and Mechanistic Considerations
The N-methylation of secondary amines is a fundamental transformation in organic synthesis. Several well-established methods can be employed, each with its own advantages and mechanistic nuances.
-
Reductive Amination (Eschweiler-Clarke Reaction): This classic method involves the reaction of the secondary amine with formaldehyde in the presence of a reducing agent, typically formic acid. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by formate. This one-pot procedure is often high-yielding and avoids the use of traditional alkylating agents.
-
Catalytic Reductive Amination: A greener alternative to the Eschweiler-Clarke reaction involves the use of formaldehyde and a hydrogen source (e.g., H2 gas) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C)[1]. This method is highly efficient and produces water as the only byproduct.
-
Direct Alkylation: While seemingly straightforward, direct alkylation with a methylating agent like methyl iodide or dimethyl sulfate can be prone to over-alkylation, leading to the formation of a quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is crucial to achieve mono-methylation.
Experimental Protocol: N-Methylation via Reductive Amination
The following protocol is a representative example of the N-methylation of a proline derivative, which can be adapted for pyrrolidine-3-carbonitrile[2].
Materials:
-
Pyrrolidine-3-carbonitrile
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanoborohydride (NaBH3CN)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Water
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of pyrrolidine-3-carbonitrile in a mixture of DCM and THF, add an excess of aqueous formaldehyde.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise, maintaining the temperature below 25 °C.
-
Allow the reaction to stir at room temperature for 16 hours.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Summary: Comparison of N-Methylation Methods
| Method | Methylating Agent | Reducing Agent | Catalyst | Typical Yield | Key Considerations |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | None | High | Stoichiometric use of reagents. |
| Catalytic Reductive Amination | Formaldehyde | H2 | Pd/C or Pt/C[1] | High | Requires hydrogenation equipment. |
| Direct Alkylation | Methyl Iodide | None | None | Variable | Risk of over-alkylation. |
| Borohydride Reduction | Formaldehyde | NaBH3CN[2] | None | High | Use of a toxic cyanide-containing reagent. |
Logical Flow of N-Methylation Strategy
Caption: N-Methylation of Pyrrolidine-3-carbonitrile.
Strategy B: Functional Group Interconversion from 1-Methyl-3-pyrrolidinol
This strategy capitalizes on the greater commercial availability and more established synthetic routes to 1-methyl-3-pyrrolidinol. The key transformation is the conversion of the hydroxyl group at the 3-position to a nitrile.
Chemical Rationale and Mechanistic Considerations
The conversion of an alcohol to a nitrile is a two-step process. First, the hydroxyl group, which is a poor leaving group, must be converted into a better one. Subsequently, this leaving group is displaced by a cyanide nucleophile in an SN2 reaction.
-
Activation of the Hydroxyl Group: Common methods for activating secondary alcohols include conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. The reaction of 1-methyl-3-pyrrolidinol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) yields the corresponding sulfonate ester.
-
Nucleophilic Substitution with Cyanide: The activated intermediate is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The cyanide ion displaces the sulfonate leaving group to form the desired 3-carbonitrile product.
Experimental Protocol: Conversion of 1-Methyl-3-pyrrolidinol to this compound
The following is a generalized protocol based on standard organic transformations.
Part 1: Synthesis of 1-Methyl-3-pyrrolidinol
A common industrial route involves the reaction of 1,4-dichloro-2-butanol with an aqueous solution of methylamine under pressure and at elevated temperatures[3].
Part 2: Conversion to this compound
Materials:
-
1-Methyl-3-pyrrolidinol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
Tosylation: Dissolve 1-methyl-3-pyrrolidinol in pyridine and cool the solution in an ice bath. Add p-toluenesulfonyl chloride portion-wise and stir the reaction at 0°C for several hours, then allow it to warm to room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, filter, and concentrate to yield the crude tosylate.
-
Cyanation: Dissolve the crude tosylate in DMF and add sodium cyanide. Heat the mixture to an elevated temperature (e.g., 80-100°C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate.
-
Purify the resulting crude this compound by vacuum distillation or column chromatography.
Data Summary: Comparison of Starting Materials for 1-Methyl-3-pyrrolidinol Synthesis
| Starting Material | Reagents | Key Features | Reference |
| (S)-3-Hydroxypyrrolidine | Formaldehyde, H2, Pd/C | Stereospecific, good for chiral synthesis | [4] |
| 1,2,3-Butanetriol | HCl, Methylamine | Multi-step, uses commodity chemicals | [5] |
| 1,4-Dichloro-2-butanol | Methylamine | High pressure and temperature required | [3] |
Logical Flow of Functional Group Interconversion
Caption: Synthesis via Functional Group Interconversion.
Strategy C: De Novo Ring Construction via Cyclization
This approach involves the formation of the N-methylated pyrrolidine ring from an acyclic precursor. This strategy is highly versatile and can be adapted to introduce various substituents on the pyrrolidine ring.
Chemical Rationale and Mechanistic Considerations
The most common method for constructing the pyrrolidine ring is through the intramolecular cyclization of a linear substrate containing an amine and a leaving group at appropriate positions. For the synthesis of 1-methylpyrrolidine derivatives, this typically involves the reaction of a primary amine (methylamine) with a four-carbon chain bearing two leaving groups.
A well-documented example is the reaction of 1,4-dihalobutanes with methylamine[6]. The reaction proceeds via a double nucleophilic substitution, where the methylamine first displaces one halide to form a secondary amine, which then undergoes an intramolecular cyclization to displace the second halide, forming the pyrrolidine ring.
To synthesize this compound via this route, a starting material such as 2-cyano-1,4-dihalobutane would be required. The synthesis of such a precursor could be achieved through various synthetic methodologies.
Experimental Protocol: Cyclization of 1,4-Dihalobutane with Methylamine
The following protocol for the synthesis of N-methylpyrrolidine can be conceptually adapted for a cyano-substituted analogue[6].
Materials:
-
1,4-Dibromobutane
-
Methylamine (aqueous solution)
-
Potassium carbonate (K2CO3)
-
Water
Procedure:
-
In a round-bottom flask, combine 1,4-dibromobutane, an aqueous solution of methylamine, and potassium carbonate as a base.
-
Heat the reaction mixture at a moderate temperature (e.g., 90°C) with vigorous stirring.
-
Monitor the progress of the reaction by GC-MS.
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, filter, and remove the solvent.
-
Purify the crude N-methylpyrrolidine by distillation.
Data Summary: Comparison of Cyclization Precursors
| Acyclic Precursor | Reagents | Key Features | Reference |
| 1,4-Dihalobutane | Methylamine, Base | Readily available starting materials | [6] |
| 1,4-Butanediol | Methylamine, Catalyst | Requires dehydration/cyclization conditions | N/A |
| γ-Aminobutyric Acid (GABA) | Methanol, Catalyst | Bio-based starting material, multi-step | [7] |
Logical Flow of De Novo Ring Construction
Caption: Synthesis via De Novo Ring Construction.
Conclusion and Future Outlook
The synthesis of this compound is achievable through several strategic pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on the specific requirements of the research or development program, including cost, scale, and stereochemical considerations.
-
Strategy A (N-Methylation) is the most straightforward for small-scale synthesis, provided that pyrrolidine-3-carbonitrile is readily accessible.
-
Strategy B (Functional Group Interconversion) offers a robust and scalable approach by leveraging the more common starting material, 1-methyl-3-pyrrolidinol.
-
Strategy C (De Novo Ring Construction) provides the greatest flexibility for creating analogues with diverse substitution patterns, although it may require the synthesis of more complex acyclic precursors.
Future research in this area may focus on the development of more efficient and stereoselective methods for the synthesis of substituted pyrrolidines, including the use of novel catalytic systems and bio-based starting materials. The continued importance of the pyrrolidine motif in medicinal chemistry ensures that the synthesis of key intermediates like this compound will remain an active area of investigation.
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METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. EP 3415499 A1. [Link]
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The Enigmatic Core: A Technical Guide to the Stability and Reactivity of 1-Methylpyrrolidine-3-carbonitrile
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of the stability and reactivity profile of 1-methylpyrrolidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the following discourse is built upon a synthesis of established chemical principles and field-proven insights, aiming to equip researchers with the predictive understanding necessary for its effective utilization. Due to the limited direct literature on this specific molecule, this guide establishes a robust profile by examining the constituent functionalities—the tertiary amine of the N-methylpyrrolidine ring and the β-aminonitrile moiety—and drawing parallels from well-documented analogous structures.
Molecular Architecture and Inherent Properties
This compound possesses a saturated five-membered aza-heterocycle, the pyrrolidine ring, with a methyl group on the nitrogen atom and a nitrile group at the 3-position. This structure presents two key reactive centers: the nucleophilic and basic tertiary amine, and the electrophilic carbon of the nitrile group, along with the acidic α-protons adjacent to the nitrile.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₁₀N₂ | Based on chemical structure. |
| Molecular Weight | 110.16 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid (Predicted) | Based on similar small N-alkylated heterocycles. |
| Boiling Point | Estimated to be in the range of 180-220 °C | Extrapolated from the boiling point of 1-methylpyrrolidine (81 °C) with an increase due to the polar nitrile group and higher molecular weight. |
| Solubility | Miscible with water and a wide range of organic solvents. | The polar nature of the tertiary amine and nitrile group suggests good solubility in polar solvents. The pyrrolidine ring provides miscibility with many organic solvents. |
| pKa (of conjugate acid) | ~9-10 | The pKa of the conjugate acid of 1-methylpyrrolidine is around 10.3. The electron-withdrawing nature of the nitrile group at the 3-position is expected to slightly decrease the basicity of the tertiary amine. |
Stability Profile: A Dichotomy of Robustness and Latent Instability
The stability of this compound is a tale of two functionalities. The N-methylpyrrolidine ring itself is a robust scaffold, common in many natural products and pharmaceuticals, suggesting good general stability.[1] However, the β-aminonitrile motif introduces specific vulnerabilities.
Thermal Stability:
The pyrrolidine ring is thermally stable.[1] However, like many organic nitriles, prolonged heating at high temperatures, especially in the presence of impurities, could lead to decomposition or polymerization. It is anticipated that this compound is stable under typical reaction conditions (up to 120-150 °C) for short to moderate durations.
pH Stability:
-
Acidic Conditions: The tertiary amine will be protonated in acidic media, forming a stable ammonium salt. The nitrile group is susceptible to hydrolysis under strong acidic conditions, which will be discussed in the reactivity section.[2][3] The protonation of the amine may influence the rate of nitrile hydrolysis.
-
Neutral Conditions: The compound is expected to be stable at neutral pH.
-
Basic Conditions: this compound is expected to be stable in mild to moderate basic conditions. However, strong bases can promote elimination or other side reactions, particularly at elevated temperatures, by deprotonation of the carbon alpha to the nitrile group.
Oxidative and Reductive Stability:
The tertiary amine can be susceptible to oxidation by strong oxidizing agents. The nitrile group is stable to most common oxidizing agents but can be reduced under specific conditions.
Reactivity Profile: A Versatile Synthetic Intermediate
The reactivity of this compound is governed by the interplay between the nucleophilic tertiary amine and the electrophilic/acidic nature of the nitrile functional group.
Reactions at the Nitrile Group
The nitrile group is a versatile functional handle that can undergo a variety of transformations.
Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate.[4][5]
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids like concentrated HCl or H₂SO₄, the nitrile can be fully hydrolyzed to 1-methylpyrrolidine-3-carboxylic acid.[5] The reaction proceeds through a primary amide intermediate.
-
Base-Catalyzed Hydrolysis: Strong basic conditions (e.g., NaOH or KOH in a water/alcohol mixture) will also hydrolyze the nitrile to the corresponding carboxylate salt.
The nitrile group can be reduced to a primary amine, yielding 1-methyl-3-(aminomethyl)pyrrolidine. This transformation is typically achieved using strong reducing agents.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that will effectively convert the nitrile to the primary amine.[4]
-
Catalytic Hydrogenation: This can also be employed, often requiring high pressure and a catalyst such as Raney Nickel or a rhodium-based catalyst.
Reactions Involving the Pyrrolidine Ring
As a tertiary amine, the nitrogen atom is nucleophilic and can react with electrophiles.
-
Quaternization: Reaction with alkyl halides (e.g., methyl iodide) will lead to the formation of a quaternary ammonium salt. This reaction is often fast and exothermic.
-
N-Oxide Formation: Treatment with oxidizing agents like hydrogen peroxide or m-CPBA can form the corresponding N-oxide.
The protons on the carbon atom bearing the nitrile group (C-3) are acidic and can be removed by a strong base to form a nitrile-stabilized carbanion (a nitrile anion).[6] This carbanion can then react with various electrophiles.
-
Alkylation: The nitrile anion can be alkylated with alkyl halides.[7] This allows for the introduction of substituents at the 3-position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically required.
Experimental Protocols: Foundational Methodologies
Protocol 4.1: General Procedure for Nitrile Hydrolysis to Carboxylic Acid (Acid-Catalyzed)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a 6 M aqueous solution of hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. The product, 1-methylpyrrolidine-3-carboxylic acid hydrochloride, may precipitate upon cooling or can be obtained by evaporation of the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization.
Causality: The use of a strong acid and heat is necessary to overcome the activation energy for the hydrolysis of the stable nitrile and the intermediate amide.[5]
Protocol 4.2: General Procedure for Nitrile Reduction to Primary Amine (LiAlH₄)
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or GC-MS.
-
Workup (Fieser workup): Cool the reaction to 0 °C and cautiously quench by the sequential slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.
-
Purification: The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-methyl-3-(aminomethyl)pyrrolidine. Further purification can be achieved by distillation or chromatography.
Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable solid.[4]
Summary and Future Perspectives
This compound is a molecule with a dualistic chemical nature. Its pyrrolidine core offers stability, while the β-aminonitrile functionality provides a gateway for diverse chemical transformations. The insights provided in this guide, though largely predictive, are grounded in the well-established reactivity of its constituent parts. As research into novel pyrrolidine-based scaffolds for drug discovery continues to expand,[8] a thorough understanding of the stability and reactivity of key intermediates like this compound will be paramount. Further experimental validation of the predicted reactivity pathways outlined herein will undoubtedly contribute to the broader utility of this versatile chemical entity.
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Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link].
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β-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link].
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Methylpyrrolidine-3-carbonitrile
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-Methylpyrrolidine-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of readily available experimental spectra for this specific molecule, this document provides a detailed prediction and interpretation based on foundational NMR principles and data from analogous structures. This predictive approach serves as a robust framework for the structural elucidation of this and similar compounds.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The structure of this compound with conventional atom numbering is presented below. This numbering will be used for the assignment of all predicted NMR signals.
Caption: Workflow for NMR spectral analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established NMR principles and comparative data from structurally related molecules, we have elucidated the expected chemical shifts, multiplicities, and assignments for this compound. The provided experimental protocol and workflow offer a robust framework for the practical acquisition and interpretation of NMR data for this and other novel small molecules. This predictive analysis serves as a valuable starting point for any researcher or drug development professional working with this or similar chemical scaffolds, facilitating efficient and accurate structural characterization.
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An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Methylpyrrolidine-3-carbonitrile
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-Methylpyrrolidine-3-carbonitrile, tailored for researchers, scientists, and professionals in drug development. The document delves into the characteristic vibrational frequencies of the molecule's key functional groups—the nitrile and the tertiary amine—and offers a detailed experimental protocol for acquiring a high-fidelity spectrum.
Introduction: The Molecular Blueprint of this compound
This compound is a heterocyclic compound featuring a saturated five-membered pyrrolidine ring, a nitrile group (C≡N) at the 3-position, and a methyl group attached to the nitrogen atom, forming a tertiary amine. The unique arrangement of these functional groups gives rise to a characteristic infrared spectrum that serves as a molecular fingerprint. Understanding this spectrum is crucial for structural elucidation, purity assessment, and monitoring chemical transformations in various research and development settings.
Infrared spectroscopy probes the vibrational modes of a molecule. When subjected to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to stretch or bend.[1] This absorption pattern is unique to the molecule's structure. For this compound, the most prominent features in its IR spectrum arise from the C≡N triple bond, the C-N bonds of the tertiary amine and the pyrrolidine ring, and the various C-H bonds.
Deciphering the Spectrum: Characteristic Vibrational Modes
The infrared spectrum of this compound can be logically dissected by examining the expected absorption regions for its constituent functional groups.
The Nitrile Group (C≡N): A Sharp and Intense Indicator
The most diagnostic absorption in the spectrum is that of the nitrile group. The C≡N triple bond stretching vibration gives rise to a sharp and intense absorption band.[2][3]
-
Expected Frequency: For saturated aliphatic nitriles, this peak typically appears in the range of 2260-2240 cm⁻¹.[3][4][5] The intensity of this band is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[3] Its sharpness is a result of the triple bond's well-defined vibrational energy level. The presence of a strong, sharp peak in this region is a clear indicator of the nitrile functional group.[6]
The Tertiary Amine and Pyrrolidine Ring: A Complex Fingerprint
The tertiary amine in this compound, by definition, lacks N-H bonds. Therefore, the characteristic N-H stretching and bending vibrations seen in primary and secondary amines are absent.[7][8][9][10][11] This absence is in itself a key piece of structural information.
The significant absorptions related to the tertiary amine and the pyrrolidine ring are the C-N stretching vibrations.
-
C-N Stretching: Aliphatic amines typically exhibit C-N stretching bands in the 1250-1020 cm⁻¹ region.[7][12] These bands are often of medium to weak intensity.[8][12] In this compound, multiple C-N bonds contribute to absorptions in this area: the N-CH₃ bond, the two C-N bonds within the pyrrolidine ring, and the C-CN bond. This leads to a complex pattern of overlapping peaks in the fingerprint region of the spectrum, making precise assignment challenging without computational modeling. However, the presence of bands in this general region is consistent with the proposed structure.
C-H Vibrations: Probing the Saturated Framework
The molecule contains sp³ hybridized C-H bonds in the pyrrolidine ring and the methyl group.
-
C-H Stretching: The stretching vibrations of these sp³ C-H bonds are expected to appear in the 3000-2850 cm⁻¹ range.[13][14] These are typically medium to strong, sharp peaks.
-
C-H Bending: The scissoring and rocking vibrations of the CH₂ groups in the pyrrolidine ring and the bending vibrations of the CH₃ group will produce absorptions in the 1470-1350 cm⁻¹ region.[14]
Data Presentation: Summary of Expected IR Absorptions
The following table summarizes the anticipated characteristic infrared absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Nitrile | C≡N Stretch | 2260 - 2240 | Strong, Sharp[2][3][4] |
| Tertiary Amine/Ring | C-N Stretch | 1250 - 1020 | Medium to Weak[7][12] |
| Alkane (Ring & Methyl) | C-H Stretch | 3000 - 2850 | Medium to Strong[13][14] |
| Alkane (Ring & Methyl) | C-H Bend | 1470 - 1350 | Medium |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following is a detailed, step-by-step methodology for obtaining the infrared spectrum of liquid this compound using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer. ATR-FTIR is the preferred method for liquid samples due to its simplicity and minimal sample preparation.[15][16]
Instrument and Accessory Preparation
-
Instrument Purge: Ensure the FTIR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe.[17] Allow the crystal to fully dry.
-
Background Spectrum Acquisition: Collect a background spectrum of the clean, dry ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.[18]
Sample Analysis
-
Sample Application: Place a single drop of this compound onto the center of the ATR crystal.[15][18]
-
Pressure Application (if applicable): If using a solid sample press, apply gentle and consistent pressure to ensure good contact between the liquid and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. For optimal signal-to-noise ratio, co-add multiple scans (e.g., 32 or 64 scans) at a resolution of 4 cm⁻¹.[16][19]
-
Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Post-Analysis Cleaning: After the measurement is complete, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.[15]
Visualization of Key Molecular Features
The following diagrams illustrate the structure of this compound and the logical workflow for its spectral analysis.
Caption: Experimental workflow for FTIR analysis.
Conclusion: A Powerful Tool for Molecular Characterization
Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for the characterization of this compound. The distinct, sharp absorption of the nitrile group, coupled with the characteristic patterns of the aliphatic C-H and C-N bonds, allows for unambiguous identification and assessment of this molecule. By following the detailed experimental protocol outlined in this guide, researchers can confidently obtain high-quality spectra, enabling crucial insights in the fields of chemical synthesis, quality control, and drug development.
References
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
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Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Retrieved from [Link]
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University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
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Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
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LibreTexts. (2021, December 15). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
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JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]
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Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]
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Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
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OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Retrieved from [Link]
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LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]
- Zhang, Y., et al. (2025, August 7). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics.
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Dage, J., Snavely, D. L., & Walters, V. A. (n.d.). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. DTIC. Retrieved from [Link]
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Dage, J., Snavely, D. L., & Walters, V. A. (1992, June 3). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. Retrieved from [Link]
-
Kahraman, O., et al. (2018, June 4). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration. Journal of the Science of Food and Agriculture. Retrieved from [Link]
-
SpectraBase. (n.d.). (2R,3R)-1-Methyl-5-oxo-2-phenyl-3-(pyrrolidine-1-carbonyl)pyrrolidine-3-carbonitrile - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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The University of the West Indies at Mona. (n.d.). The features of IR spectrum. Retrieved from [Link]
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ResearchGate. (2019, June 6). A Vibrational and DFT Study of (R)-( )-2 Pyrrolidinemethanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methylpyrrolidine. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methyl-3-pyrrolidinol. PubChem. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: 1-Methylpyrrolidine-3-carbonitrile as a Versatile Scaffold for Novel Heterocyclic Synthesis
Document ID: ANP-MPC-2026-01A
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and natural products.[1][2] Its non-planar, sp³-rich structure provides excellent three-dimensional diversity for exploring chemical space, a critical attribute for potent and selective drug candidates.[1] This document provides detailed application notes and experimental protocols on the use of 1-Methylpyrrolidine-3-carbonitrile, a functionalized building block, for the synthesis of novel and medicinally relevant heterocyclic systems. We explore the unique reactivity conferred by the nitrile group, specifically focusing on its utility in constructing fused bicyclic systems and highly substituted thiophenes. The protocols herein are designed to be robust and serve as a practical guide for researchers in synthetic organic chemistry, medicinal chemistry, and drug development.
Introduction: The Strategic Value of this compound
This compound is a bifunctional building block containing a pre-installed, saturated N-heterocycle and a versatile nitrile group. The strategic value of this reagent lies in the confluence of these two features:
-
The Pyrrolidine Core: Provides desirable physicochemical properties such as improved aqueous solubility and a defined three-dimensional vector for substituent placement.
-
The Nitrile Group: A powerful synthetic handle that can be transformed into various functional groups (amines, carboxylic acids) or participate directly in cyclization reactions. The adjacent α-carbon possesses heightened acidity, enabling facile carbanion formation for C-C bond construction.
This guide will demonstrate how to leverage the reactivity of the α-carbon and the nitrile moiety to construct complex heterocyclic architectures that would otherwise require lengthy synthetic sequences.
Physicochemical & Reactivity Data
| Property | Value |
| Molecular Formula | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol |
| CAS Number | 20297-37-4 (for 2-carbonitrile) [Note: 3-carbonitrile is a positional isomer] |
| Appearance | Colorless to pale yellow liquid (Predicted) |
| Key Reactive Sites | 1. Acidic α-proton at C3 position |
| 2. Electrophilic carbon of the nitrile group (-C≡N) |
Logical Workflow for Synthetic Elaboration
The synthetic utility of this compound stems from a logical, multi-step approach that leverages its inherent reactivity. The following workflow illustrates the general strategy for building molecular complexity.
Caption: General workflow for elaborating this compound.
Application Note 1: Synthesis of Fused 2-Amino-3-cyanopyrrolo[3,2-b]pyridines via Thorpe-Ziegler Cyclization
Principle: This application leverages the nucleophilicity of the α-cyano carbanion in a Michael addition reaction to create a dinitrile precursor. Subsequent intramolecular Thorpe-Ziegler cyclization, driven by a strong base, constructs a fused pyridine ring. The resulting 2-amino-3-cyanopyrrolopyridine scaffold is a valuable pharmacophore found in kinase inhibitors and other biologically active molecules.
Reaction Scheme: The process involves a two-step, one-pot sequence. First, the carbanion generated from this compound undergoes a Michael addition to an α,β-unsaturated nitrile (e.g., 2-phenylacrylonitrile). Second, a strong base like sodium hydride promotes an intramolecular cyclization to yield the fused bicyclic product.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
2-Phenylacrylonitrile (1.05 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Addition funnel
-
Temperature-controlled heating mantle
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add anhydrous THF to a flame-dried three-neck flask. Add sodium hydride (1.1 eq) to the flask. Cool the suspension to 0 °C using an ice bath.
-
Carbanion Formation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Michael Addition: Cool the reaction mixture back to 0 °C. Add a solution of 2-phenylacrylonitrile (1.05 eq) in anhydrous THF dropwise via an addition funnel. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor the reaction by TLC for the consumption of starting materials.
-
Thorpe-Ziegler Cyclization: To the same flask, carefully add the second portion of sodium hydride (1.1 eq) at 0 °C. Caution: Hydrogen gas evolution. Replace the solvent with anhydrous toluene and attach a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 6-8 hours. The reaction should become a thick slurry.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Dilute the mixture with water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane with 1% triethylamine) to yield the final fused heterocyclic product.
Expected Yield: 65-75%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application Note 2: One-Pot Synthesis of Tetrahydro-1H-pyrrolo[3,2-b]thieno[2,3-d]pyridines via Gewald Reaction
Principle: The Gewald three-component reaction is a powerful method for synthesizing highly substituted 2-aminothiophenes.[3] This protocol utilizes this compound as the active methylene nitrile component, which reacts with a ketone (cyclohexanone) and elemental sulfur in the presence of a morpholine catalyst to directly form the fused thiophene ring system in a single, atom-economical step.
Gewald Reaction Mechanism Visualization
Caption: Simplified mechanism of the Gewald three-component reaction.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Elemental Sulfur (S₈) (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol or Methanol
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add ethanol, this compound (1.0 eq), cyclohexanone (1.0 eq), and finely ground elemental sulfur (1.1 eq).
-
Catalyst Addition: Add morpholine (0.2 eq) to the stirred suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) for 2-4 hours. The reaction mixture will typically change color and may become heterogeneous as the product precipitates. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials and catalyst. The product is often pure enough after this step, but can be further purified by recrystallization from ethanol or isopropanol if necessary.
Expected Yield: 80-90%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, HRMS, and melting point.
Summary of Synthetic Applications & Conditions
| Application | Key Reagents | Catalyst/Base | Solvent | Temp. (°C) | Approx. Yield |
| Fused Pyrrolopyridine | 2-Phenylacrylonitrile | NaH | THF / Toluene | 110 | 65-75% |
| Fused Aminothiophene | Cyclohexanone, Sulfur | Morpholine | Ethanol | 80 | 80-90% |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in Thorpe-Ziegler reaction | 1. Incomplete carbanion formation.2. Insufficient reaction temperature/time.3. Base deactivated by moisture. | 1. Ensure NaH is fresh and THF is anhydrous. Extend stirring time for deprotonation.2. Ensure toluene refluxes vigorously. Monitor by TLC until intermediate is consumed.3. Use flame-dried glassware and strictly anhydrous solvents. |
| No reaction in Gewald synthesis | 1. Low quality sulfur.2. Insufficient heating. | 1. Use finely powdered, high-purity sulfur.2. Ensure the reaction mixture reaches and maintains reflux. |
| Formation of side products | Polymerization of acrylonitrile or self-condensation. | Add the acrylonitrile solution slowly and maintain a low temperature (0 °C) during the Michael addition step. |
Conclusion
This compound is a highly effective and versatile building block for the rapid assembly of complex, nitrogen-containing heterocyclic systems. The protocols detailed in these application notes for the synthesis of fused pyrrolopyridines and aminothiophenes demonstrate its potential in modern synthetic and medicinal chemistry. By leveraging the dual reactivity of the α-carbon and the nitrile group, researchers can access novel chemical scaffolds with high efficiency, providing a valuable tool for drug discovery and development programs.
References
-
BenchChem (2025). Synthesis of Novel Heterocyclic Compounds from (S)-(1-Methylpyrrolidin-3-YL)methanol: Application Notes and Protocols. BenchChem Scientific. 4
-
Vitale, C., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
-
Imshir, A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
-
Tomura, M. (2017). Development of Novel Heterocyclic Compounds and Their Molecular Assemblies for Advanced Materials. Institute for Molecular Science Annual Review.
-
Nobre, C. P., & Guedes, R. C. (2021). Synthesis of Medicinally Relevant N-Heterocycles. Encyclopedia.pub.
-
Shinde, P., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals.
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Application Notes & Protocols: 1-Methylpyrrolidine-3-carbonitrile as a Versatile Building Block for Drug Discovery
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern drug design.[1] Its inherent three-dimensionality, conferred by its sp³-hybridized carbon atoms, allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems.[1] This non-planar structure is crucial for establishing specific and high-affinity interactions with biological targets. Furthermore, the pyrrolidine ring is a common motif in a plethora of natural products and clinically approved drugs, demonstrating its biocompatibility and favorable pharmacokinetic properties.[2]
This application note focuses on 1-methylpyrrolidine-3-carbonitrile , a functionalized pyrrolidine derivative poised as a highly valuable and versatile building block for the synthesis of novel therapeutics. The strategic placement of the nitrile group at the 3-position, combined with the N-methylation, offers a unique combination of physicochemical properties and synthetic handles for elaboration into a diverse array of pharmacologically relevant moieties.
Physicochemical Properties of this compound and Its Key Derivatives
The physicochemical properties of a building block are critical determinants of its utility in drug discovery, influencing factors from reaction kinetics to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate. Below is a summary of the computed properties for this compound and its primary, synthetically accessible derivatives.
| Property | This compound | (1-Methylpyrrolidin-3-yl)methanamine[3] | 1-Methylpyrrolidine-3-carboxylic acid[4] |
| Molecular Formula | C₆H₁₀N₂ | C₆H₁₄N₂ | C₆H₁₁NO₂ |
| Molecular Weight | 110.16 g/mol | 114.19 g/mol | 129.16 g/mol |
| LogP (Computed) | ~0.4 | -0.3 | ~-0.8 |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | 38.05 Ų | 40.54 Ų |
| Hydrogen Bond Donors | 0 | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| CAS Number | 10603-50-6 | 13005-11-3 | 25712-60-1 |
Note: Physicochemical properties are computationally derived and may vary from experimental values.
Synthetic Pathways and Protocols
The utility of this compound as a building block is underscored by its accessibility through straightforward synthetic routes and the versatility of the nitrile functionality for further chemical transformations.
Diagram of Synthetic Utility
Caption: Synthetic pathways from a protected pyrrolidine to this compound and its subsequent transformations into key derivatives for drug discovery.
Protocol 1: Synthesis of 1-N-Boc-3-cyanopyrrolidine (Intermediate)
This protocol outlines the synthesis of a key N-protected intermediate, which can be subsequently deprotected and methylated to yield the title compound.
Rationale: The use of a Boc (tert-butyloxycarbonyl) protecting group is a standard and robust strategy in organic synthesis to prevent unwanted side reactions at the nitrogen atom during the introduction of the nitrile functionality. The conversion of the hydroxyl group to a good leaving group, such as a mesylate, facilitates nucleophilic substitution by the cyanide anion.
Step-by-Step Methodology: [5]
-
Mesylation: To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.2 equivalents). Slowly add methanesulfonyl chloride (1.1 equivalents) and stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until completion.
-
Work-up and Isolation of Mesylate: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.
-
Cyanation: Dissolve the crude mesylate (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Add sodium cyanide (2-5 equivalents) and heat the mixture to 80-100 °C.[5] Stir for 12-16 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[5] Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-N-Boc-3-cyanopyrrolidine.
Protocol 2: N-Methylation of 3-Cyanopyrrolidine
This protocol describes the deprotection of the Boc-protected intermediate followed by N-methylation to furnish this compound.
Rationale: The Boc group is readily cleaved under acidic conditions. Subsequent N-methylation can be achieved via reductive amination, a common and high-yielding method for introducing a methyl group onto a secondary amine.
Step-by-Step Methodology:
-
Deprotection: Dissolve 1-N-Boc-3-cyanopyrrolidine (1 equivalent) in a minimal amount of dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to obtain the crude 3-cyanopyrrolidine salt.
-
Reductive Amination: Dissolve the crude 3-cyanopyrrolidine salt in a suitable solvent such as methanol. Add an aqueous solution of formaldehyde (37 wt. %, 1.1-1.5 equivalents). To this mixture, add a catalytic amount of palladium on carbon (10% Pd/C). Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by distillation or column chromatography to yield this compound.
Application in Drug Discovery: From Nitrile to Bioactive Moiety
The nitrile group of this compound is a versatile functional group that can be transformed into other key pharmacophoric elements, such as primary amines and carboxylic acids.
Diagram of Key Transformations
Caption: Key transformations of the 3-carbonitrile group to generate diverse pharmacophores.
Protocol 3: Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile group to a primary amine provides a key linker for attaching further substituents or for direct interaction with biological targets.
Rationale: Catalytic hydrogenation is a clean and efficient method for nitrile reduction. Raney Nickel is a commonly used catalyst for this transformation. Alternatively, lithium aluminum hydride (LiAlH₄) offers a powerful, albeit less atom-economical, method.
Step-by-Step Methodology (Catalytic Hydrogenation):
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as methanol saturated with ammonia (to prevent secondary amine formation).
-
Add a catalytic amount of Raney Nickel (slurry in water, washed with methanol).
-
Stir the mixture under a hydrogen atmosphere (50-100 psi) in a Parr hydrogenation apparatus at room temperature for 12-24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the resulting (1-methylpyrrolidin-3-yl)methanamine by distillation or conversion to a salt followed by recrystallization.
Protocol 4: Hydrolysis of the Nitrile to a Carboxylic Acid
Hydrolysis of the nitrile furnishes the corresponding carboxylic acid, a versatile functional group for forming amide and ester linkages.[6]
Rationale: Both acidic and basic conditions can effect the hydrolysis of nitriles.[6] Acidic hydrolysis directly yields the carboxylic acid, while basic hydrolysis initially forms the carboxylate salt, which is then protonated in a separate step.[6]
Step-by-Step Methodology (Acid Hydrolysis): [6]
-
To a round-bottom flask, add this compound (1 equivalent) and an excess of dilute aqueous hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture at reflux for several hours until the reaction is complete (monitoring by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and adjust the pH to the isoelectric point of the amino acid (typically pH 3-4) using a suitable base (e.g., NaOH).
-
The product may precipitate from the solution or can be isolated by evaporation of the solvent and purification by recrystallization or ion-exchange chromatography.
Case Studies in Drug Development
The 1-methylpyrrolidin-3-yl moiety is a privileged scaffold found in several drug candidates across different therapeutic areas.
-
Antimicrobial Agents: The pyrrolidine scaffold is present in numerous antibacterial and antifungal compounds. The introduction of the 1-methylpyrrolidin-3-yl)methyl)amine or related amide derivatives can lead to compounds with potent activity against various pathogens.
-
Neurological Disorders: The 1-methylpyrrolidine-3-carboxylic acid and its derivatives are utilized in the synthesis of compounds targeting the central nervous system.[4] The pyrrolidine ring can mimic the conformation of neurotransmitters, and the carboxylic acid or amine functionalities can be tailored to interact with specific receptors or enzymes.
-
Anticancer Agents: A patent for substituted quinazoline and pyridopyrimidine derivatives as anticancer agents describes the use of a (hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile intermediate, highlighting the relevance of this scaffold in oncology research.[5]
Conclusion
This compound represents a strategically designed building block with significant potential in drug discovery. Its straightforward synthesis and the versatile reactivity of the nitrile group allow for the efficient generation of diverse libraries of compounds. The resulting primary amine and carboxylic acid derivatives are key intermediates for the synthesis of molecules with a wide range of biological activities. The protocols and data presented herein provide a foundational guide for researchers and scientists to leverage the unique attributes of this compound in their drug development programs.
References
Sources
Synthetic Routes to Novel Imidazo[1,2-a]pyridine-Based Muscarinic Acetylcholine Receptor Antagonists Utilizing 1-Methylpyrrolidine-3-carbonitrile
Senior Application Scientist Note: This document outlines the strategic application of 1-Methylpyrrolidine-3-carbonitrile as a versatile starting material for the synthesis of biologically active molecules, with a focus on a novel class of potential muscarinic acetylcholine receptor (mAChR) antagonists. The pyrrolidine moiety is a well-established pharmacophore in numerous centrally active agents, and its combination with the privileged imidazo[1,2-a]pyridine scaffold presents a compelling strategy for the development of new therapeutics for neurological disorders.
This guide provides a detailed synthetic pathway, complete with step-by-step protocols, mechanistic insights, and characterization data for key intermediates and the final target compound. The causality behind experimental choices is explained to provide researchers with a robust framework for their own drug discovery efforts.
Introduction
The 1-methylpyrrolidine scaffold is a key structural motif found in a variety of biologically active compounds, including antagonists of muscarinic acetylcholine receptors.[1] These receptors are implicated in a range of physiological processes and are significant targets in the development of therapeutics for conditions such as Alzheimer's disease and other neurodegenerative disorders.[2][3] The strategic functionalization of the pyrrolidine ring allows for the exploration of chemical space and the optimization of pharmacological activity.
This compound serves as an excellent and readily available starting material for the introduction of a functionalized side chain at the 3-position of the pyrrolidine ring. The nitrile group offers versatile reactivity, allowing for its transformation into a key amine intermediate, which can then be elaborated into more complex heterocyclic systems. This application note details a synthetic route to a novel imidazo[1,2-a]pyridine derivative, a class of compounds known for their diverse biological activities, including potential modulation of muscarinic receptors.[4][5]
Synthetic Strategy Overview
The overall synthetic strategy involves a three-step sequence starting from this compound. The key transformations are:
-
Reduction of the nitrile to the corresponding primary amine, yielding the crucial intermediate (1-methylpyrrolidin-3-yl)methanamine.
-
Nucleophilic aromatic substitution to couple the aminomethylpyrrolidine intermediate with a functionalized pyridine ring.
-
Reductive cyclization to construct the final imidazo[1,2-a]pyridine scaffold.
This approach provides a convergent and efficient route to the target molecule, with each step being well-established in the chemical literature.
Caption: Overall synthetic workflow from the starting material to the target molecule.
Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of (1-Methylpyrrolidin-3-yl)methanamine (Intermediate 1)
Principle: The nitrile group of this compound is reduced to a primary amine using catalytic hydrogenation. Raney Nickel is a highly effective and widely used catalyst for this transformation due to its high activity and selectivity.[6][7] The reaction proceeds via the addition of hydrogen across the carbon-nitrogen triple bond.
Protocol:
-
Catalyst Preparation: In a fume hood, carefully wash 5.0 g of Raney Nickel (50% slurry in water) with deionized water (3 x 50 mL) and then with absolute ethanol (3 x 50 mL). The catalyst should be kept wet with ethanol at all times to prevent ignition.
-
Reaction Setup: To a 250 mL Parr hydrogenation bottle, add the washed Raney Nickel slurry. Add a solution of this compound (10.0 g, 80.5 mmol) in absolute ethanol (100 mL).
-
Hydrogenation: Seal the reaction vessel and connect it to a Parr hydrogenation apparatus. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours. Progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel on the Celite® pad is pyrophoric and should be quenched by slowly adding it to a large volume of water.
-
Purification: Concentrate the filtrate under reduced pressure to afford (1-methylpyrrolidin-3-yl)methanamine as a crude oil. The product can be purified by vacuum distillation.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) | Boiling Point (°C) |
| (1-Methylpyrrolidin-3-yl)methanamine | C₆H₁₄N₂ | 114.19 | Colorless oil | 85-95 | 175-178 |
¹H NMR (400 MHz, CDCl₃): δ 2.95-2.85 (m, 1H), 2.75-2.65 (m, 2H), 2.55-2.45 (m, 1H), 2.35 (s, 3H), 2.30-2.20 (m, 1H), 2.15-2.05 (m, 1H), 1.80-1.70 (m, 1H), 1.50-1.40 (m, 1H), 1.30 (br s, 2H).
Caption: Reduction of this compound to (1-Methylpyrrolidin-3-yl)methanamine.
Part 2: Synthesis of 2-Amino-3-nitropyridine
Principle: This intermediate is prepared by the nitration of 2-aminopyridine. The amino group directs the electrophilic nitration to the 3- and 5-positions. Careful control of reaction conditions is necessary to favor the formation of the 3-nitro isomer.[8][9]
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice-salt bath.
-
Addition of Reactant: Slowly add 2-aminopyridine (10.0 g, 106 mmol) in portions, ensuring the temperature does not exceed 10 °C.
-
Nitration: Slowly add a mixture of concentrated nitric acid (8.0 mL) and concentrated sulfuric acid (8.0 mL) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.
-
Purification: The precipitated yellow solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-3-nitropyridine.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) | Melting Point (°C) |
| 2-Amino-3-nitropyridine | C₅H₅N₃O₂ | 139.11 | Yellow solid | 70-80 | 163-165 |
¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (dd, J = 4.4, 1.6 Hz, 1H), 8.15 (br s, 2H), 7.95 (dd, J = 8.4, 1.6 Hz, 1H), 6.80 (dd, J = 8.4, 4.4 Hz, 1H).
Part 3: Synthesis of N-((1-Methylpyrrolidin-3-yl)methyl)-3-nitropyridin-2-amine (Intermediate 2)
Principle: This step involves a nucleophilic aromatic substitution reaction where the primary amine of Intermediate 1 displaces a leaving group (e.g., a halogen) on the pyridine ring. For this application note, we will utilize 2-chloro-3-nitropyridine, which can be synthesized from 2-amino-3-nitropyridine.
Protocol:
-
Synthesis of 2-Chloro-3-nitropyridine: (This step is based on standard procedures). To a solution of 2-amino-3-nitropyridine (5.0 g, 35.9 mmol) in concentrated hydrochloric acid (30 mL) at 0 °C, add a solution of sodium nitrite (2.7 g, 39.5 mmol) in water (10 mL) dropwise. Stir the mixture for 1 hour at 0 °C, and then add a solution of copper(I) chloride (4.3 g, 43.1 mmol) in concentrated hydrochloric acid (20 mL). Allow the reaction to warm to room temperature and stir for 2 hours. Extract the product with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate to give 2-chloro-3-nitropyridine.
-
Coupling Reaction: To a solution of (1-methylpyrrolidin-3-yl)methanamine (Intermediate 1, 4.1 g, 35.9 mmol) in N,N-dimethylformamide (DMF, 50 mL), add potassium carbonate (7.4 g, 53.9 mmol).
-
Addition of Pyridine: Add a solution of 2-chloro-3-nitropyridine (5.7 g, 35.9 mmol) in DMF (20 mL) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford N-((1-methylpyrrolidin-3-yl)methyl)-3-nitropyridin-2-amine.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) |
| N-((1-Methylpyrrolidin-3-yl)methyl)-3-nitropyridin-2-amine | C₁₁H₁₆N₄O₂ | 236.27 | Yellow oil | 60-70 |
¹H NMR (400 MHz, CDCl₃): δ 8.30 (dd, J = 4.4, 1.6 Hz, 1H), 8.10 (br t, J = 5.6 Hz, 1H, NH), 7.90 (dd, J = 8.4, 1.6 Hz, 1H), 6.70 (dd, J = 8.4, 4.4 Hz, 1H), 3.60-3.50 (m, 2H), 3.00-2.90 (m, 1H), 2.80-2.70 (m, 1H), 2.60-2.50 (m, 1H), 2.40 (s, 3H), 2.35-2.25 (m, 2H), 1.90-1.80 (m, 1H), 1.60-1.50 (m, 1H).
Part 4: Synthesis of the Target Imidazo[1,2-a]pyridine Derivative
Principle: The final step is a reductive cyclization of the nitro-amino compound (Intermediate 2). The nitro group is first reduced to an amino group, which then undergoes an intramolecular cyclization with the adjacent amino-substituted pyridine ring to form the imidazo[1,2-a]pyridine scaffold.[10]
Protocol:
-
Reaction Setup: To a solution of N-((1-methylpyrrolidin-3-yl)methyl)-3-nitropyridin-2-amine (Intermediate 2, 5.0 g, 21.2 mmol) in ethanol (100 mL), add 10% palladium on carbon (0.5 g).
-
Hydrogenation: Connect the reaction flask to a hydrogen balloon and stir the mixture vigorously at room temperature for 12 hours.
-
Cyclization: After the reduction is complete (monitored by TLC), add a catalytic amount of p-toluenesulfonic acid (0.2 g) and heat the reaction mixture to reflux for 4 hours.
-
Work-up: Cool the reaction mixture and filter through Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the target imidazo[1,2-a]pyridine derivative.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) |
| Target Imidazo[1,2-a]pyridine Derivative | C₁₁H₁₅N₃ | 189.26 | Pale yellow solid | 70-80 |
¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 6.8 Hz, 1H), 7.55 (d, J = 9.2 Hz, 1H), 7.10 (d, J = 1.2 Hz, 1H), 7.05 (dd, J = 9.2, 6.8 Hz, 1H), 6.70 (t, J = 6.8 Hz, 1H), 4.20 (d, J = 7.2 Hz, 2H), 3.10-3.00 (m, 1H), 2.90-2.80 (m, 1H), 2.70-2.60 (m, 1H), 2.50 (s, 3H), 2.40-2.30 (m, 2H), 2.00-1.90 (m, 1H), 1.70-1.60 (m, 1H).
Caption: Reductive cyclization to form the final imidazo[1,2-a]pyridine target molecule.
Conclusion
This application note demonstrates a robust and efficient synthetic route to a novel imidazo[1,2-a]pyridine-based compound with potential as a muscarinic acetylcholine receptor antagonist. By leveraging the versatile reactivity of this compound, a key aminomethylpyrrolidine intermediate was synthesized and subsequently elaborated into the target heterocyclic system. The detailed protocols and mechanistic insights provided herein offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical entities for the treatment of neurological disorders.
References
-
Dei, S., et al. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry, 50(6), 1409-13. Available at: [Link]
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Smalley, R. K. (1966). Preparation of imidazopyridines by the pyrolytic cyclisation of 3-azidopyridines. Journal of the Chemical Society C: Organic, 80-82. Available at: [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. Available at: [Link]
-
Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 474-485. Available at: [Link]
-
Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. Available at: [Link]
-
Egorova, P. A., et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Molecules, 26(18), 5576. Available at: [Link]
-
Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(15), 94-100. Available at: [Link]
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- 2. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. 2-Amino-3-nitropyridine 99 4214-75-9 [sigmaaldrich.com]
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- 10. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Versatile Derivatization of the Nitrile Group in 1-Methylpyrrolidine-3-carbonitrile
Introduction: The Strategic Importance of 1-Methylpyrrolidine-3-carbonitrile
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, in particular, stands out as a versatile and strategically valuable starting material. Its utility stems from the presence of the nitrile (cyano) group, a remarkably adaptable functional group that serves as a linchpin for a wide array of chemical transformations. The ability to selectively convert the nitrile into diverse functionalities—such as amines, amides, carboxylic acids, ketones, and tetrazoles—provides medicinal chemists with a powerful toolkit for modulating the physicochemical properties, pharmacological activity, and metabolic stability of drug candidates.[1][2]
This guide provides an in-depth exploration of four principal derivatization pathways for this compound, designed for researchers, scientists, and drug development professionals. Beyond mere procedural steps, we delve into the mechanistic rationale and strategic considerations behind each transformation, empowering you to make informed decisions in your synthetic campaigns.
Core Derivatization Strategies: A Comparative Overview
The nitrile group's unique electronic structure, featuring a polar carbon-nitrogen triple bond, allows it to undergo nucleophilic addition and reduction, making it a gateway to several critical functional groups.[3] We will focus on the most impactful transformations in a drug discovery context.
| Reaction Type | Key Reagents | Product Functional Group | Typical Conditions | Key Considerations & Applications |
| Hydrolysis | H₂SO₄, H₂O or NaOH, H₂O | Carboxylic Acid or Amide | Acidic or basic, elevated temperatures | Accesses acidic derivatives for salt formation or amide derivatives for modifying polarity and H-bonding.[4][5] |
| Reduction | LiAlH₄ or H₂, Raney Ni | Primary Amine | Anhydrous ether/THF (LiAlH₄); High pressure H₂ (Catalytic) | Introduces a basic center; crucial for amine-based couplings and improving aqueous solubility.[6][7] |
| Organometallic Addition | Grignard Reagents (R-MgBr) | Ketone | Anhydrous ether/THF, followed by acidic workup | Forms a new C-C bond, enabling the introduction of diverse lipophilic or functionalized side chains.[8][9] |
| [3+2] Cycloaddition | Sodium Azide (NaN₃), ZnCl₂ | 5-substituted 1H-Tetrazole | DMF or Water, elevated temperatures | Synthesizes a key bioisostere for the carboxylic acid group, often improving metabolic stability and cell permeability.[10][11] |
Hydrolysis: Accessing Amides and Carboxylic Acids
Hydrolysis offers a direct route to convert the nitrile into either an amide or a carboxylic acid, depending on the reaction conditions. The choice between these two products is a critical decision point in a synthesis, as they confer vastly different properties to the final molecule.
Scientific Rationale
Under acidic or basic conditions, the nitrile group undergoes hydration. The reaction proceeds via a tautomeric intermediate of an imidic acid, which then rearranges to the more stable amide. Forcing conditions (higher temperatures or prolonged reaction times) will lead to a second hydrolysis event, converting the intermediate amide into a carboxylic acid and ammonia (or an ammonium salt).[4][5] Catalytic methods, using transition metals or enzymes, can offer milder conditions and sometimes favor selective formation of the amide.[12][13]
Protocol 1A: Acid-Catalyzed Hydrolysis to 1-Methylpyrrolidine-3-carboxamide
This protocol favors the isolation of the amide by using controlled conditions to prevent over-hydrolysis.
-
Reagents & Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution, 10 M
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
-
-
Procedure:
-
In a 100 mL round-bottom flask, cautiously add this compound (5.5 g, 50 mmol) to concentrated H₂SO₄ (15 mL) while cooling in an ice bath.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 100 g).
-
Basify the cold aqueous solution to pH 10-11 by the slow addition of 10 M NaOH solution, ensuring the temperature remains below 20 °C.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify by recrystallization or column chromatography as needed.
-
-
Expert Commentary: The initial addition to cold, concentrated sulfuric acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by water (present in the commercial acid).[4] Controlling the temperature and reaction time is crucial to stop the reaction at the amide stage. Overheating will drive the formation of the carboxylic acid.
Protocol 1B: Base-Catalyzed Hydrolysis to 1-Methylpyrrolidine-3-carboxylic Acid
This protocol utilizes more forceful conditions to drive the hydrolysis to completion, yielding the carboxylic acid.[1][14][15]
-
Reagents & Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, reflux condenser
-
-
Procedure:
-
To a solution of NaOH (4.0 g, 100 mmol) in water (40 mL), add this compound (5.5 g, 50 mmol).
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the evolution of ammonia gas as an indicator of reaction progress.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution to pH ~3 with concentrated HCl. The product may precipitate.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution in vacuo to obtain the crude product, likely as its hydrochloride salt.[16]
-
Purify by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
-
Reduction: Synthesis of (1-Methylpyrrolidin-3-yl)methanamine
Reduction of the nitrile to a primary amine is a cornerstone transformation, installing a versatile basic handle for further elaboration.[17][18] This amine can participate in amide bond formations, reductive aminations, and serve as a key pharmacophoric element.
Scientific Rationale
Powerful hydride donors like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are required to reduce the robust C≡N triple bond.[7][19] LiAlH₄ reduction involves the sequential addition of two hydride ions to the nitrile carbon.[20][21] Catalytic hydrogenation proceeds by the addition of H₂ across the triple bond on the surface of a metal catalyst like Raney Nickel or Palladium.[6][22] A common side reaction in catalytic hydrogenation is the formation of secondary amines, which can be suppressed by adding ammonia to the reaction mixture.[6][23]
Caption: Workflow for the reduction of this compound.
Protocol 2A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This method is highly effective on a lab scale but requires strict anhydrous conditions due to the high reactivity of LiAlH₄.
-
Reagents & Materials:
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Rochelle's Salt
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck flask, dropping funnel, reflux condenser, nitrogen inlet, ice bath
-
-
Procedure:
-
SETUP: Assemble a dry three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet. Charge the flask with LiAlH₄ (2.8 g, 75 mmol) and anhydrous THF (75 mL) under a nitrogen atmosphere.
-
ADDITION: Cool the stirred suspension to 0 °C using an ice bath. Dissolve this compound (5.5 g, 50 mmol) in anhydrous THF (25 mL) and add it dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
REACTION: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.[20]
-
QUENCHING (CAUTION: EXOTHERMIC): Cool the flask back to 0 °C. Slowly and carefully add water (2.8 mL), followed by 15% aqueous NaOH (2.8 mL), and finally water again (8.4 mL). This sequence (the Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
WORKUP: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF.
-
ISOLATION: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine. The product can be further purified by distillation.
-
-
Safety Note: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and all reagents must be anhydrous. The quenching procedure is highly exothermic and must be performed slowly and with extreme caution behind a safety shield.
Organometallic Addition: Carbon-Carbon Bond Formation to Yield Ketones
Reacting the nitrile with Grignard or organolithium reagents is a powerful method for constructing new carbon-carbon bonds, leading to the formation of ketones after hydrolysis.[8][24] This opens the door to a vast chemical space by allowing the introduction of aryl, alkyl, or vinyl groups.
Scientific Rationale
The carbon atom of the nitrile group is electrophilic and susceptible to attack by the strong carbon nucleophile of a Grignard reagent. This addition forms a stable intermediate magnesium imine salt. A crucial aspect of this reaction is that this intermediate does not react with a second equivalent of the Grignard reagent. The reaction is completed by an aqueous acidic workup, which first protonates the imine salt to form an imine, and then catalyzes the hydrolysis of the imine to the final ketone product.[25]
Caption: Key stages of the Grignard reaction with a nitrile.
Protocol 3A: Grignard Reaction to Synthesize 3-Acyl-1-methylpyrrolidine
This protocol provides a general framework. The specific Grignard reagent (R-MgBr) will determine the "R" group in the final ketone product.
-
Reagents & Materials:
-
This compound
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Diethyl Ether or THF
-
Aqueous Hydrochloric Acid (e.g., 1 M HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck flask, dropping funnel, nitrogen inlet, ice bath
-
-
Procedure:
-
SETUP: In a dry, nitrogen-flushed three-neck flask, place a solution of this compound (5.5 g, 50 mmol) in anhydrous THF (50 mL).
-
ADDITION: Cool the solution to 0 °C. Add the Grignard reagent (e.g., 55 mL of 1.0 M PhMgBr, 55 mmol) dropwise via a dropping funnel, keeping the temperature below 10 °C.
-
REACTION: After addition, allow the mixture to warm to room temperature and stir for 3-4 hours or until the reaction is complete by TLC.
-
QUENCHING: Cool the flask to 0 °C and slowly quench the reaction by adding 1 M HCl (75 mL) until the solution is acidic (pH ~2). Stir for 30 minutes to ensure complete hydrolysis of the imine.
-
WORKUP: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
ISOLATION: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
PURIFICATION: Purify the resulting crude ketone by column chromatography on silica gel.
-
-
Expert Commentary: The use of anhydrous solvent is critical, as Grignard reagents are strong bases and will be destroyed by protic sources like water.[26] The acidic workup is essential not only to quench the reaction but to catalyze the hydrolysis of the intermediate imine to the ketone.[25]
[3+2] Cycloaddition: Forming Tetrazoles as Carboxylic Acid Bioisosteres
The formation of a 5-substituted tetrazole ring from a nitrile is a highly valuable transformation in medicinal chemistry. The tetrazole moiety is widely recognized as a non-classical bioisostere of the carboxylic acid group, often providing improved metabolic stability and oral bioavailability.[10]
Scientific Rationale
This reaction is a [3+2] cycloaddition between the nitrile (the 2-atom component) and an azide source, typically sodium azide (the 3-atom component).[3] The reaction is often sluggish and requires either high temperatures or, more commonly, a catalyst to proceed efficiently. Lewis acids, such as zinc(II) salts, are effective catalysts.[11][27] The Lewis acid coordinates to the nitrile nitrogen, activating it for cycloaddition with the azide anion.
Protocol 4A: Zinc-Catalyzed Synthesis of 5-(1-Methylpyrrolidin-3-yl)-1H-tetrazole
This protocol uses zinc chloride as a mild and effective catalyst.[27]
-
Reagents & Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF) or Water
-
Sodium Nitrite (NaNO₂)
-
Aqueous Hydrochloric Acid (e.g., 3 M HCl)
-
Ethyl Acetate
-
-
Procedure:
-
SETUP: In a round-bottom flask, combine this compound (5.5 g, 50 mmol), sodium azide (3.9 g, 60 mmol), and anhydrous zinc chloride (4.1 g, 30 mmol) in DMF (50 mL).
-
REACTION: Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
WORKUP: Cool the reaction to room temperature and pour it into a beaker with 3 M HCl (100 mL) at 0 °C.
-
AZIDE DESTRUCTION: Add a solution of sodium nitrite (NaNO₂) dropwise to destroy any residual azide (indicated by cessation of gas evolution). Perform this step in a well-ventilated fume hood.
-
ISOLATION: Adjust the pH of the aqueous solution to ~3-4 with a base (e.g., NaOH). Extract the product with ethyl acetate (3 x 75 mL).
-
PURIFICATION: Dry the combined organic layers, concentrate, and purify the crude tetrazole product by recrystallization or column chromatography.
-
-
Safety Note: Sodium azide is highly toxic and potentially explosive, especially upon contact with acid which generates volatile and explosive hydrazoic acid (HN₃). All procedures involving azides must be conducted with appropriate personal protective equipment in a well-ventilated chemical fume hood. The post-reaction azide quench with sodium nitrite is a critical safety step.[11]
Conclusion
This compound is a powerful and versatile building block, primarily due to the synthetic flexibility of its nitrile group. The four derivatization pathways detailed here—hydrolysis, reduction, organometallic addition, and cycloaddition—provide access to a diverse set of key functional groups including amides, carboxylic acids, primary amines, ketones, and tetrazoles. A thorough understanding of the mechanisms and practical considerations for each transformation enables researchers to strategically navigate synthetic routes and efficiently generate novel molecules with high potential in pharmaceutical and agrochemical development.
References
-
Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Semantic Scholar.
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central.
-
Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II.
-
Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. ResearchGate.
-
Nitrile reduction. Wikipedia.
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega.
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate.
-
Nitriles to Ketones and Aldehydes. Chemistry Steps.
-
Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate.
-
Conversion of nitriles to amides in the presence of alkaline catalysts. Google Patents.
-
The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps.
-
Nitrile Chemistry. Chemistry LibreTexts.
-
Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary.
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses.
-
Hydrogenation of Basic Nitriles with Raney Nickel. ACS Publications.
-
Conversion of nitriles to amides. Chemistry LibreTexts.
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis.
-
Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Taylor & Francis Online.
-
Nitriles to Ketones: Grignard Reaction. JoVE.
-
[3+2] Cycloaddition of nitriles with azides. ResearchGate.
-
1-Methyl-pyrrolidine-3-carboxylic acid. Chem-Impex.
-
Amines. NCERT.
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.
-
reduction of nitriles. Chemguide.
-
(1-Methylpyrrolidin-3-yl)methanamine. PubChem.
-
1-methylpyrrolidine-3-carboxylic acid. Santa Cruz Biotechnology.
-
Why 1-Methylpyrrolidine is Essential for Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
Reactions of Grignard Reagents. Master Organic Chemistry.
-
Amines - Nitriles (A-Level Chemistry). Study Mind.
-
(1-methylpyrrolidin-3-yl)methanamine. Sigma-Aldrich.
-
1-Methylpyrrolidine-3-carboxylic acid. PubChem.
-
1-Methylpyrrolidine-3-carboxylic acid hydrochloride. Sigma-Aldrich.
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Application Notes & Protocols: Reactivity of the Pyrrolidine Nitrogen in 1-Methylpyrrolidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Chemical Personality of 1-Methylpyrrolidine-3-carbonitrile
This compound is a bifunctional molecule featuring a saturated five-membered aza-heterocycle with a nitrile group at the 3-position. The core of its reactivity, particularly in the context of building complex molecular architectures for drug discovery, lies in the chemistry of its tertiary amine nitrogen. Unlike simple aliphatic tertiary amines, the reactivity of the nitrogen in this specific scaffold is modulated by the presence of the electron-wielding nitrile group. This inductive effect subtly decreases the nucleophilicity and basicity of the nitrogen atom compared to its unsubstituted counterpart, 1-methylpyrrolidine.[1] Understanding and controlling the reactions at this nitrogen center is paramount for its effective utilization as a synthetic intermediate.
This guide provides an in-depth exploration of the key reactions involving the pyrrolidine nitrogen of this compound, offering both mechanistic insights and detailed, field-tested protocols for its derivatization.
Basicity and Nucleophilicity: The Driving Force of Reactivity
The lone pair of electrons on the sp³-hybridized nitrogen atom is the origin of the nucleophilic and basic character of 1-methylpyrrolidine. The basic pKa of 1-methylpyrrolidine is approximately 10.3, indicating it is a moderately strong base.[1] The electron-withdrawing nature of the nitrile group in this compound is expected to lower this pKa value slightly, making it a weaker base than 1-methylpyrrolidine itself. However, it remains sufficiently basic and nucleophilic to participate in a variety of important chemical transformations.
Quaternization: Formation of Pyrrolidinium Salts
One of the most fundamental reactions of the pyrrolidine nitrogen is quaternization, where it attacks an electrophilic alkylating agent to form a quaternary ammonium salt. This transformation is crucial for introducing novel substituents, modifying the molecule's solubility and pharmacokinetic properties, and for the synthesis of ionic liquids.[2]
Mechanistic Rationale
The reaction proceeds via a standard SN2 mechanism. The nucleophilic nitrogen atom attacks the electrophilic carbon of an alkyl halide (or other suitable alkylating agent), displacing the leaving group and forming a new C-N bond. The resulting product is a positively charged quaternary ammonium salt.
Caption: SN2 mechanism for the quaternization of this compound.
Protocol: Synthesis of 1-Methyl-1-(iodomethyl)pyrrolidine-3-carbonitrile Iodide
Objective: To synthesize the quaternary ammonium salt via methylation with iodomethane.
Materials:
-
This compound
-
Iodomethane (Methyl Iodide)
-
Diethyl ether (anhydrous)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (10 mL per gram of starting material).
-
Addition of Alkylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add iodomethane (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, a precipitate will likely have formed. If not, the product can be precipitated by the slow addition of anhydrous diethyl ether.
-
Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether. The resulting quaternary ammonium salt can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Data Summary Table:
| Parameter | Value |
| Reactants | This compound, Iodomethane |
| Solvent | Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | >90% |
N-Oxide Formation: A Gateway to Further Functionality
Oxidation of the tertiary nitrogen in this compound yields the corresponding N-oxide. Amine N-oxides are versatile synthetic intermediates and can act as mild oxidants.[3] This transformation introduces a new reactive handle and significantly alters the electronic properties of the molecule.
Mechanistic Rationale
The oxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.[4][5] The lone pair of the nitrogen atom attacks the electrophilic oxygen of the oxidant, leading to the formation of the N-O bond and the release of the corresponding carboxylic acid or water.
Caption: General mechanism for the N-oxidation of this compound.
Protocol: Synthesis of this compound N-oxide
Objective: To oxidize the pyrrolidine nitrogen to the corresponding N-oxide using hydrogen peroxide.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Manganese dioxide (for quenching)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (20 mL per gram of starting material).
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Slowly add 30% hydrogen peroxide (1.5 eq) dropwise to the stirred solution. Caution: This reaction can be exothermic.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully add manganese dioxide portion-wise to decompose the excess hydrogen peroxide (cessation of gas evolution indicates completion).
-
Workup and Isolation: Filter the mixture through a pad of celite to remove the manganese dioxide. The filtrate is then concentrated under reduced pressure to yield the crude N-oxide.
-
Purification: The product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary Table:
| Parameter | Value |
| Reactants | This compound, Hydrogen Peroxide |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 24-48 hours |
| Typical Yield | 70-85% |
N-Alkylation and N-Acylation: Expanding Molecular Diversity
Beyond simple methylation, the pyrrolidine nitrogen can be functionalized with a wide array of alkyl and acyl groups. These reactions are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.
N-Alkylation
Similar to quaternization, N-alkylation with various alkyl halides or sulfonates introduces different alkyl chains to the nitrogen. To favor mono-alkylation and avoid quaternization, less reactive alkylating agents or controlled stoichiometry can be employed.
N-Acylation
N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Protocol: Synthesis of 1-Acetyl-3-cyanopyrrolidine
Note: This protocol describes the acylation of the parent pyrrolidine-3-carbonitrile. For this compound, N-acylation is not a typical reaction as it is already a tertiary amine. This protocol is provided for completeness on pyrrolidine ring chemistry.
Objective: To acylate the secondary amine of pyrrolidine-3-carbonitrile.
Materials:
-
Pyrrolidine-3-carbonitrile
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: Dissolve pyrrolidine-3-carbonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Addition of Acylating Agent: Cool the solution to 0 °C. Add acetyl chloride (1.1 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography.
The Role as a Base and Catalyst
The basic nature of the pyrrolidine nitrogen allows this compound to function as a base or a catalyst in various organic transformations, such as aldol condensations and cyclization reactions. Its ability to deprotonate weakly acidic protons can be harnessed to generate reactive intermediates.
Caption: Reaction possibilities of the pyrrolidine nitrogen in this compound.
Conclusion and Future Perspectives
The pyrrolidine nitrogen of this compound is a versatile functional group that provides a rich platform for chemical modification. The reactions of quaternization, N-oxidation, and its role as a base are fundamental to its application in the synthesis of novel chemical entities. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers in drug discovery and organic synthesis to effectively harness the reactivity of this valuable building block. Further exploration into its use in asymmetric catalysis and the development of novel ionic liquids based on this scaffold are promising areas for future research.
References
- N-Methyl-2-pyrrolidone (NMP)
- Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones.Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Tertiary Amine N-Oxides-A Review.Asian Journal of Chemistry; Vol. 24, No. 9 (2012), 3781-3784.
- Product Class 3: Amine N-Oxides.Science of Synthesis.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities.PubMed Central.
- 1-Methylpyrrolidine for synthesis 120-94-5.Sigma-Aldrich.
- 1-Methylpyrrolidine | C5H11N | CID 8454.PubChem - NIH.
- 1-Methylpyrrolidine = 98.0 GC 120-94-5.Sigma-Aldrich.
Sources
Application Notes and Protocols: 1-Methylpyrrolidine-3-carbonitrile as a Versatile Precursor for Medicinal Chemistry Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2] Its three-dimensional structure and favorable physicochemical properties make it an attractive framework for the design of novel therapeutics.[3] This guide provides a detailed exploration of 1-methylpyrrolidine-3-carbonitrile as a strategic precursor for accessing valuable pyrrolidine-based scaffolds for drug discovery. We present detailed, field-proven protocols for the synthesis of this compound and its subsequent transformation into two key medicinal chemistry building blocks: a primary amine and a tetrazole. These transformations highlight the versatility of the nitrile group as a synthetic handle for introducing critical pharmacophoric elements.
The Strategic Importance of the Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern drug design.[3] Unlike flat aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring confer a distinct three-dimensional geometry, which is advantageous for exploring the pharmacophore space and achieving high-affinity interactions with biological targets.[4][5] The presence of the nitrogen atom provides a handle for modulating physicochemical properties such as basicity and solubility, and for establishing key hydrogen bond interactions. Consequently, the pyrrolidine motif is found in a wide array of therapeutic agents, including antiviral, anticancer, anti-inflammatory, and central nervous system-targeting drugs.[6]
This compound: A Versatile Precursor
This compound is a valuable starting material for the synthesis of 3-substituted pyrrolidine derivatives. The N-methyl group is a common feature in many bioactive molecules, often contributing to improved metabolic stability and cell permeability. The cyano group at the 3-position is a particularly useful functional group, serving as a linchpin for conversion into other key pharmacophores.
Below is a workflow illustrating the central role of this compound in the synthesis of important medicinal chemistry scaffolds.
Caption: Synthetic utility of this compound.
Synthesis of the Precursor: this compound
A reliable method for the N-methylation of secondary amines is the Eschweiler-Clarke reaction.[7][8] This reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent to install a methyl group on the nitrogen atom, without the risk of forming a quaternary ammonium salt.[7]
Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol describes the N-methylation of commercially available pyrrolidine-3-carbonitrile.
Reaction Scheme:
Materials:
-
Pyrrolidine-3-carbonitrile
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) pellets
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrolidine-3-carbonitrile (1.0 eq).
-
Reagent Addition: Add formic acid (2.5 eq) to the flask, followed by the slow addition of an aqueous solution of formaldehyde (37%, 2.2 eq).
-
Heating: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully add sodium hydroxide pellets portion-wise to the stirred solution until the pH is >12. This step should be performed in an ice bath to control the exothermic reaction.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure product.
Causality and Insights:
-
The use of excess formic acid and formaldehyde drives the reaction to completion.[8]
-
The Eschweiler-Clarke mechanism involves the formation of an iminium ion intermediate, which is then reduced by a hydride from formic acid.[9] The release of carbon dioxide makes the reduction step irreversible.[7]
-
Careful basification is crucial to neutralize the excess formic acid and to deprotonate the product for efficient extraction into the organic phase.
Transformation into Medicinal Chemistry Scaffolds
The nitrile group of this compound is a versatile handle for the synthesis of diverse medicinal chemistry scaffolds. Here, we focus on its conversion to a primary amine and a tetrazole.
Scaffold 1: (1-Methylpyrrolidin-3-yl)methanamine - The Primary Amine
Primary amines are fundamental building blocks in medicinal chemistry, serving as key intermediates for the synthesis of amides, sulfonamides, and ureas, and as important pharmacophoric features in their own right. The reduction of nitriles is a direct and efficient method for the preparation of primary amines.[10]
Protocol 2: Reduction of this compound to (1-Methylpyrrolidin-3-yl)methanamine
This protocol utilizes Raney Nickel, a widely used catalyst for the hydrogenation of nitriles.[11]
Reaction Scheme:
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogen gas source
-
Parr shaker or a similar hydrogenation apparatus
-
Celite®
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney Nickel slurry with methanol or ethanol to remove the water.
-
Reaction Setup: Add a solution of this compound in methanol or ethanol to the vessel containing the activated Raney Nickel. A small amount of ammonia solution can be added to minimize the formation of secondary amine byproducts.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 50-100 psi) and agitate the mixture at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry. It should be kept wet with solvent and disposed of appropriately.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude (1-methylpyrrolidin-3-yl)methanamine.
-
Purification: The product can be purified by vacuum distillation.
Quantitative Data Summary for Nitrile Reduction Methods:
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Typical Yield (%) |
| H₂ | Raney Nickel | Methanol/Ethanol | 25-50 | 50-100 | 70-90 |
| LiAlH₄ | - | Diethyl ether/THF | 0 to reflux | N/A | 80-95 |
Causality and Insights:
-
Raney Nickel is a highly active catalyst for hydrogenation due to its large surface area and adsorbed hydrogen.[11]
-
The addition of ammonia can suppress the formation of secondary and tertiary amine byproducts by competing with the primary amine product for reaction with the intermediate imine.
-
Lithium aluminum hydride (LiAlH₄) is a more powerful but less selective reducing agent that can also be used for this transformation.[12] However, it requires strictly anhydrous conditions and a more complex work-up procedure.
Scaffold 2: 5-(1-Methylpyrrolidin-3-yl)-1H-tetrazole - The Carboxylic Acid Bioisostere
The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group in medicinal chemistry.[4] This substitution can lead to improved metabolic stability, enhanced oral bioavailability, and altered pKa, which can be beneficial for drug-receptor interactions.[4] The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source to a nitrile.[4]
Protocol 3: Synthesis of 5-(1-Methylpyrrolidin-3-yl)-1H-tetrazole
This protocol is based on the safe and efficient zinc-catalyzed reaction in water developed by Sharpless and coworkers.
Reaction Scheme:
Materials:
-
This compound
-
Sodium azide (NaN₃) (Caution: Highly toxic and potentially explosive)
-
Zinc chloride (ZnCl₂)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.0 eq).
-
Solvent Addition: Add deionized water to the flask.
-
Heating: Heat the reaction mixture to reflux (100 °C) with vigorous stirring for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Acidification: Cool the reaction mixture to room temperature. Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid (HN₃), which is volatile and highly toxic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Insights:
-
Zinc chloride acts as a Lewis acid to activate the nitrile group towards nucleophilic attack by the azide ion.[1]
-
Using water as a solvent is not only environmentally friendly but also mitigates the risk of explosion associated with azides.
-
Maintaining a slightly alkaline pH during the reaction minimizes the formation of hazardous hydrazoic acid. Acidification during work-up is necessary to protonate the tetrazole for extraction.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of medicinally relevant scaffolds. The straightforward conversion of the nitrile functionality into a primary amine or a tetrazole provides medicinal chemists with powerful tools to explore structure-activity relationships and optimize the properties of drug candidates. The protocols outlined in this guide are robust, scalable, and utilize well-established chemical transformations, making them valuable additions to any drug discovery program.
References
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]
-
Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]
-
Pine, S. H.; Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829-832. [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. [Link]
-
Vitaku, E.; Smith, D. T.; Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]
-
Fleck, T. J.; McWhorter, Jr., W. W.; DeKam, R. N.; Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-9617. [Link]
-
Chatterjee, J.; Laufer, B.; Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. [Link]
-
This paper reviews a substantial amount of research related to the Eschweiler–Clarke methylation reaction, summarizing its mechanism, development, and applications. (2023). Molecules, 28(18), 6529. [Link]
-
Demko, Z. P.; Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]
-
The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. (2001). The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]
- A novel zinc azide complex and a process for preparing tetrazole derivatives using the same. (2012).
-
Yin, F.; Garifullina, A.; Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(26), 5563-5567. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11, 1265889. [Link]
-
Green organic synthesis of N-methylpyrrolidine. (2020). Vietnam Journal of Science and Technology, 58(4), 423. [Link]
- Process for the preparation of a pyrrolidinol compound. (1988).
-
Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry. [Link]
- Process for the preparation of 1-methylpyrrolidin-3-ol. (2018).
-
Synthesis of N-methylated cyclic peptides. (2012). PubMed. [Link]
-
Method for producing 1-methylpyrrolidin-3-ol. (2018). European Patent Office. [Link]
-
Hydride Reduction. (n.d.). Chad's Prep. [Link]
-
Amine Formation. (n.d.). Study Mind. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. (2014). Molecules, 19(11), 18950-18990. [Link]
-
One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. (2018). Green Chemistry, 20(21), 4967-4976. [Link]
- Preparation method of 1-methyl-3-pyrrolidinol. (2021).
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11. [Link]
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Exploring 1-Methylpyrrolidine-3-carbonitrile in the development of CNS agents
An Application Guide to 1-Methylpyrrolidine-3-carbonitrile: A Versatile Scaffold for CNS Drug Discovery
Introduction: The Significance of the Pyrrolidine Scaffold in Neuroscience
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, renowned for its significant presence in a multitude of biologically active compounds, particularly those targeting the Central Nervous System (CNS).[1] Its non-planar, three-dimensional structure allows for a more precise spatial arrangement of pharmacophoric groups, enabling enhanced interaction with complex biological targets compared to flat aromatic systems.[1] This structural feature is critical for designing agents with high affinity and selectivity for CNS receptors and enzymes.
This application note explores the utility of this compound as a strategic building block for the synthesis of novel CNS drug candidates. While not an active agent itself, its structure is primed for chemical elaboration. The N-methyl group often plays a crucial role in modulating properties like basicity (pKa), solubility, and receptor affinity. The nitrile functional group at the 3-position serves as a versatile chemical handle, primarily for its ability to be converted into a primary amine, which acts as a gateway for extensive molecular diversification. This guide provides a comprehensive overview, including synthetic protocols and strategic applications, for leveraging this powerful intermediate in CNS drug discovery programs.
Section 1: Physicochemical and Structural Properties
This compound is a key synthetic intermediate whose properties are foundational to its application. A summary of its key characteristics is provided below.
| Property | Value | Reference |
| CAS Number | 10603-50-6 | |
| Molecular Formula | C₆H₁₀N₂ | [2] |
| Molecular Weight | 110.16 g/mol | [2] |
| Appearance | Expected to be a liquid or low-melting solid | |
| Key Features | Tertiary amine, saturated heterocycle, nitrile group |
Section 2: Synthesis of the Core Scaffold
The practical utility of a building block is directly tied to its accessibility. A robust and scalable synthetic route is paramount. Here, we outline a two-step sequence to produce this compound from a readily available precursor, 1-Methyl-3-pyrrolidinol.
Experimental Workflow for Synthesis
Caption: Synthetic pathway from 1-Methyl-3-pyrrolidinol to the target carbonitrile.
Protocol 2.1: Synthesis of 1-Methyl-3-pyrrolidinol
The precursor alcohol can be synthesized via several reported methods.[3][4][5] An effective approach involves the reductive cyclization of a dicarbonyl compound derived from malic acid.
Materials:
-
Malic acid
-
40% Methylamine aqueous solution
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis, including a Dean-Stark apparatus
Step-by-Step Methodology:
-
Ring Closure: In a round-bottom flask equipped with a Dean-Stark trap and condenser, add malic acid (1.0 eq) and toluene.
-
Slowly add a 40% aqueous solution of methylamine (1.1 eq) while stirring at room temperature.[5][6]
-
Heat the mixture to reflux and collect the water azeotropically using the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude intermediate, 1-methylpyrrolidine-2,5-dione.
-
Reduction: Dissolve the crude dione in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium borohydride (NaBH₄) (approx. 2.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Cautiously quench the reaction by the slow addition of water, followed by 1M HCl to neutralize excess borohydride.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Methyl-3-pyrrolidinol, which can be purified by vacuum distillation.[7]
Causality Note: The initial cyclization forms a stable succinimide intermediate. The subsequent reduction with NaBH₄ is a robust method to reduce the cyclic imide to the corresponding amino alcohol. THF is an excellent solvent for this reduction due to its inertness and ability to dissolve both the substrate and the reducing agent complex.
Protocol 2.2: Conversion of Alcohol to this compound
This protocol utilizes a classic two-step, one-pot procedure involving activation of the hydroxyl group followed by nucleophilic substitution.
Materials:
-
1-Methyl-3-pyrrolidinol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Methodology:
-
Activation: Dissolve 1-Methyl-3-pyrrolidinol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. The formation of the tosylate intermediate can be monitored by TLC.
-
Substitution: Carefully remove the DCM under reduced pressure without heating.
-
To the crude tosylate, add anhydrous DMSO followed by sodium cyanide (1.5 eq). (CAUTION: NaCN is highly toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment).
-
Heat the mixture to 60-70 °C and stir until the reaction is complete (monitor by GC-MS or LC-MS).
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Causality Note: The hydroxyl group is a poor leaving group. Converting it to a tosylate makes it an excellent leaving group for an Sₙ2 reaction. DMSO is the solvent of choice for the substitution step as it is polar and aprotic, which accelerates Sₙ2 reactions by solvating the cation (Na⁺) while leaving the cyanide anion highly reactive.
Section 3: The Gateway Transformation for CNS Agent Synthesis
The primary utility of this compound in CNS drug development stems from the conversion of its nitrile group into a primary amine. This creates (1-methylpyrrolidin-3-yl)methanamine, a "gateway intermediate" that serves as a versatile anchor point for further molecular elaboration.
Caption: Reduction of the nitrile to the essential primary amine intermediate.
Protocol 3.1: Reduction of Nitrile to Primary Amine
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[8] Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit aggressive, reagent for this purpose.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate decahydrate or Rochelle's salt solution
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via an addition funnel. An exothermic reaction may be observed; control the addition rate to maintain the temperature below 10 °C.
-
After addition, remove the ice bath and stir the reaction at room temperature for 4-6 hours, or until the reaction is complete (monitor by TLC or GC-MS, looking for the disappearance of the starting material).
-
Workup (Fieser method): Cool the reaction back to 0 °C. Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the desired amine, (1-methylpyrrolidin-3-yl)methanamine.
Causality Note: LiAlH₄ is a powerful source of hydride (H⁻) ions that readily reduces the polar carbon-nitrogen triple bond of the nitrile. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of granular inorganic salts that are easily filtered off, simplifying purification.
Section 4: Downstream Applications in CNS Library Synthesis
The gateway intermediate, (1-methylpyrrolidin-3-yl)methanamine, is a powerful platform for generating diverse chemical libraries to screen against various CNS targets. Its primary amine functionality allows for a wide range of subsequent reactions.
Caption: Diversification of the gateway intermediate into potential CNS-active libraries.
Application 4.1: Amide Library Synthesis
Amide bond formation is a cornerstone of medicinal chemistry. Reacting the primary amine with a diverse set of carboxylic acids or acyl chlorides can rapidly generate a library of compounds to probe structure-activity relationships (SAR).
-
General Protocol: To the primary amine (1.0 eq) and a base like triethylamine (1.2 eq) in DCM, add the desired acyl chloride (1.1 eq) at 0 °C. Alternatively, standard peptide coupling reagents (e.g., HATU, EDC) can be used to couple the amine with carboxylic acids.
Application 4.2: Reductive Amination for Further Alkylation
Reductive amination provides a controlled method for adding further alkyl or aryl groups to the nitrogen atom, creating secondary and tertiary amines.[9][10] This is particularly useful for modulating basicity and lipophilicity, key parameters for CNS drug candidates.
-
General Protocol: The primary amine (1.0 eq) is mixed with an aldehyde or ketone (1.1 eq) in a solvent like methanol or dichloroethane. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added, and the reaction is stirred at room temperature until the intermediate imine is reduced.[9]
The resulting libraries can be screened against a wide array of CNS targets where pyrrolidine-containing molecules have shown promise, including nicotinic acetylcholine receptors[11], muscarinic receptors, and monoamine transporters.
References
-
Chemical-Suppliers. This compound | CAS 10603-50-6. [Link]
-
PubChem. 1-Methylpyrrolidine | C5H11N | CID 8454. National Institutes of Health. [Link]
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-
1-Methylpyrrolidine 120-94-5 wiki. 1-Methylpyrrolidine CAS 120-94-5 WIKI. [Link]
- Google Patents.
-
ChemBK. 1-Methylpyrrolidin-3-Ol. [Link]
-
PubChem. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074. National Institutes of Health. [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4936. [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
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ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. [Link]
-
Patsnap. Preparation method of 1-methyl-3-pyrrolidinol - Eureka. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. [Link]
-
ResearchGate. Synthesis of methyl pyrrolidine-3-carboxylate. [Link]
-
ResearchGate. Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride | Request PDF. [Link]
-
ResearchGate. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery | Request PDF. [Link]
-
ACS Publications. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. [Link]
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]
-
PubChem. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942. National Institutes of Health. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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- 3. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 4. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 5. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 6. Preparation method of 1-methyl-3-pyrrolidinol - Eureka | Patsnap [eureka.patsnap.com]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Intramolecular Cyclization Strategies for 1-Methylpyrrolidine-3-carbonitrile Derivatives
For: Researchers, scientists, and drug development professionals
Introduction
The synthesis of bicyclic scaffolds containing the pyrrolidine nucleus is of significant interest in medicinal chemistry and drug discovery. These frameworks are integral to a wide array of biologically active molecules and natural products.[1][2] 1-Methylpyrrolidine-3-carbonitrile serves as a versatile precursor for constructing such bicyclic systems, particularly those containing a pyrrolo[1,2-a]pyrazine or similar fused heterocyclic core. Intramolecular cyclization reactions provide a powerful and efficient means to forge the second ring system, often with a high degree of atom economy and stereochemical control.
This guide provides an in-depth exploration of two robust intramolecular cyclization strategies applicable to derivatives of this compound: the Thorpe-Ziegler cyclization and a transition metal-catalyzed C-H activation/cyclization. The narrative emphasizes the mechanistic underpinnings of each method, offering detailed, field-proven protocols to enable researchers to successfully implement these transformations.
Strategy 1: Thorpe-Ziegler Cyclization for the Synthesis of Fused α-Cyanoenamines
The Thorpe-Ziegler reaction is a classic base-catalyzed intramolecular condensation of a molecule containing two nitrile groups, or in this adapted case, a nitrile and an activated α-methylene group.[3][4] This reaction is conceptually related to the Dieckmann condensation and is highly effective for forming five- to eight-membered rings.[4][5] For derivatives of this compound, this strategy allows for the creation of a fused six-membered ring, yielding a tetrahydropyrrolo[1,2-a]pyrazine scaffold.
Mechanistic Rationale
The reaction is initiated by a strong, non-nucleophilic base that abstracts an acidic α-proton from the carbon adjacent to an activating group (e.g., an ester or another nitrile) introduced onto the pyrrolidine nitrogen.[3] The resulting carbanion then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group at the C-3 position of the pyrrolidine ring. This nucleophilic addition forms a cyclic imine anion intermediate.[6] Subsequent proton transfer and tautomerization yield the thermodynamically more stable, conjugated β-enaminonitrile product.[3][7]
The choice of base is critical. Strong bases like sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (t-BuOK) are typically employed to ensure complete deprotonation and drive the reaction forward.[3] Aprotic solvents such as tetrahydrofuran (THF) or toluene are preferred to avoid quenching the carbanion intermediate.[3]
Sources
- 1. Synthesis, antimalarial activity, and molecular modeling of new pyrrolo[1,2-a]quinoxalines, bispyrrolo[1,2-a]quinoxalines, bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and bispyrrolo[1,2-a]thieno[3,2-e]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylpyrrolidine-3-carbonitrile
Welcome to the technical support center for the synthesis of 1-methylpyrrolidine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. The optimal choice depends on the available starting materials, scalability requirements, and desired purity profile. This guide will focus on two primary, reliable routes:
-
Two-Step Synthesis from 1-Boc-3-cyanopyrrolidine: This common and often high-yielding approach involves the deprotection of a commercially available or synthesized N-Boc protected precursor, followed by N-methylation.
-
Conversion from 1-Methyl-3-pyrrolidinol: This route is advantageous if the corresponding alcohol is readily available. It involves the conversion of the hydroxyl group to a nitrile.
This support center will provide detailed troubleshooting for each of these pathways.
Troubleshooting Guide & FAQs
Route 1: Two-Step Synthesis from 1-Boc-3-cyanopyrrolidine
This route first involves the removal of the tert-butyloxycarbonyl (Boc) protecting group, followed by the introduction of the methyl group onto the pyrrolidine nitrogen.
Question: I am experiencing low yields during the Boc deprotection of 1-Boc-3-cyanopyrrolidine. What are the likely causes and how can I improve the yield?
Answer: Low yields in Boc deprotection are often attributable to incomplete reaction, degradation of the product, or difficult isolation. Here’s a systematic approach to troubleshooting:
-
Reagent Choice and Quality: The most common method for Boc deprotection is treatment with a strong acid.[1]
-
Trifluoroacetic Acid (TFA): TFA in a solvent like dichloromethane (DCM) is highly effective. Ensure your TFA is fresh, as it can absorb water over time, which may affect the reaction.
-
HCl in Organic Solvents: Anhydrous solutions of HCl in solvents like dioxane or ethyl acetate are also excellent choices.[1] The use of aqueous HCl can sometimes lead to the formation of the hydrochloride salt, which may be difficult to handle in subsequent steps if the free base is required.
-
-
Reaction Conditions:
-
Temperature: These reactions are typically run at room temperature. If the reaction is sluggish, gentle warming (to 30-40 °C) can be attempted, but monitor for potential side reactions.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it goes to completion. Incomplete reactions are a common source of low yields.
-
-
Work-up Procedure: The product, 3-cyanopyrrolidine, is a relatively small and polar molecule, which can lead to losses during aqueous work-up.
-
Extraction: After neutralizing the acid, ensure you are using an appropriate organic solvent for extraction. Multiple extractions with a solvent like DCM or a mixture of chloroform and isopropanol can improve recovery.
-
Salt Formation: If you are isolating the product as the free base, ensure the pH of the aqueous layer is sufficiently high (pH > 10) to deprotonate the pyrrolidine nitrogen.
-
Question: My purified 3-cyanopyrrolidine is unstable and discolors upon storage. How can I prevent this?
Answer: Free secondary amines, especially those with electron-withdrawing groups, can be susceptible to oxidation and polymerization.
-
Storage: Store the purified 3-cyanopyrrolidine under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is ideal).
-
Immediate Use: The most effective strategy is to use the deprotected intermediate immediately in the subsequent N-methylation step without prolonged storage.
-
Salt Formation: If storage is unavoidable, consider converting the free base to a stable salt, such as the hydrochloride or trifluoroacetate salt, which can be stored for longer periods. The free base can then be regenerated just before the next step.
Question: I am struggling with the N-methylation of 3-cyanopyrrolidine. What are the best methods to achieve high conversion to this compound?
Answer: The N-methylation of a secondary amine like 3-cyanopyrrolidine can be achieved through several methods. The choice of method can significantly impact yield and purity.
-
Eschweiler-Clarke Reaction: This is a classic and often high-yielding method for N-methylation.[2][3][4][5][6] It utilizes formaldehyde as the carbon source and formic acid as the reducing agent.
-
Optimization: The reaction is typically heated to drive it to completion. Ensure you are using a sufficient excess of both formaldehyde and formic acid. The reaction proceeds through the formation of an iminium ion, which is then reduced by formate.[4]
-
Troubleshooting: If the reaction stalls, it could be due to insufficient heating or an inadequate amount of reagents. The work-up involves basification and extraction. As with the previous step, ensure complete basification to isolate the free base product.
-
-
Reductive Amination: This is a versatile method that involves reacting the secondary amine with formaldehyde to form an iminium ion, which is then reduced by a hydride reducing agent.
-
Reducing Agents: Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this purpose. Sodium cyanoborohydride can also be used, but it is more toxic.[5]
-
Advantages: This method is often cleaner than the Eschweiler-Clarke reaction and can be performed at room temperature.
-
-
Using a Methylating Agent: Direct alkylation with a methylating agent like methyl iodide or dimethyl sulfate can be used, but over-alkylation to form a quaternary ammonium salt is a significant risk. This method is generally less preferred for this substrate unless reaction conditions are carefully controlled.
Route 2: Conversion from 1-Methyl-3-pyrrolidinol
This pathway is a good option if 1-methyl-3-pyrrolidinol is your starting material. The key challenge is the efficient conversion of the hydroxyl group to the nitrile.
Question: I am attempting to convert 1-methyl-3-pyrrolidinol to this compound, but my yields are consistently low. What are the best strategies for this transformation?
Answer: The direct conversion of an alcohol to a nitrile requires careful selection of reagents and reaction conditions to avoid side reactions, such as elimination.
-
Two-Step Approach (via a Leaving Group): This is a robust and common method.
-
Activation of the Hydroxyl Group: Convert the hydroxyl group into a good leaving group. Common methods include:
-
Tosylation/Mesylation: Reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base (like pyridine or triethylamine) to form the corresponding tosylate or mesylate.
-
-
Nucleophilic Substitution: Displace the leaving group with a cyanide salt (e.g., sodium cyanide or potassium cyanide) in a polar aprotic solvent like DMSO or DMF.
-
Troubleshooting:
-
Incomplete Activation: Ensure the activation step goes to completion by monitoring with TLC. Use of a slight excess of the sulfonyl chloride and an appropriate base is crucial.
-
Elimination: The substitution step can compete with elimination reactions, especially with a secondary alcohol. Using a less hindered cyanide source and carefully controlling the temperature can minimize this.
-
Work-up: Cyanide salts are highly toxic. All work-up procedures must be performed with extreme caution in a well-ventilated fume hood. Aqueous waste should be treated with bleach or hydrogen peroxide to quench any residual cyanide.
-
-
-
Mitsunobu Reaction: This reaction allows for the direct conversion of an alcohol to a nitrile in a single step under mild conditions.[7][8][9][10][11]
-
Reagents: The reaction typically employs triphenylphosphine (PPh₃), a dialkyl azodicarboxylate (like DEAD or DIAD), and a cyanide source. Acetone cyanohydrin can be a convenient and safer source of cyanide for this reaction.[7]
-
Advantages: The reaction proceeds with inversion of stereochemistry, which is important if you are working with a chiral starting material. It is also a one-pot reaction.
-
Troubleshooting:
-
Reagent Purity: The success of the Mitsunobu reaction is highly dependent on the purity of the reagents, especially the azodicarboxylate.
-
Side Products: A common side product is the formation of triphenylphosphine oxide, which can sometimes be difficult to remove. Purification by column chromatography is often necessary.
-
Steric Hindrance: The reaction can be sensitive to steric hindrance around the alcohol.
-
-
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound from 1-Boc-3-cyanopyrrolidine
Step A: Deprotection of 1-Boc-3-cyanopyrrolidine
-
Dissolve 1-Boc-3-cyanopyrrolidine (1.0 eq) in dichloromethane (DCM, 5-10 volumes).
-
Add trifluoroacetic acid (TFA, 2-4 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with a cold aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with DCM (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-cyanopyrrolidine. It is recommended to proceed directly to the next step.
Step B: N-Methylation via Eschweiler-Clarke Reaction
-
To the crude 3-cyanopyrrolidine (1.0 eq), add formic acid (3-5 eq).
-
Add aqueous formaldehyde (37 wt. %, 3-5 eq).
-
Heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully basify with aqueous sodium hydroxide to pH > 10.
-
Extract the product with DCM (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound from 1-Methyl-3-pyrrolidinol via Mitsunobu Reaction
-
Dissolve 1-methyl-3-pyrrolidinol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (10 volumes) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes, then add acetone cyanohydrin (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate this compound.
Data Summary
| Parameter | Route 1 (Two-Step) | Route 2 (Mitsunobu) |
| Starting Material | 1-Boc-3-cyanopyrrolidine | 1-Methyl-3-pyrrolidinol |
| Key Reagents | TFA, Formaldehyde, Formic Acid | PPh₃, DIAD, Acetone Cyanohydrin |
| Number of Steps | 2 | 1 |
| Typical Yield | Good to Excellent | Moderate to Good |
| Key Challenges | Handling of polar intermediates, potential for over-alkylation in other methylation methods. | Reagent purity, removal of phosphine oxide byproduct, handling of cyanide source. |
Visualizing the Workflow
Logical Flow for Troubleshooting Low Yield in the Two-Step Synthesis
Caption: Mitsunobu Reaction for Nitrile Synthesis.
References
- Wilk, B. K. (1993). A Convenient Preparation of Alkyl Nitriles by the Mitsunobu Procedure.
- Aesa, M. C., Baán, G., Novák, L., & Szántay, C. (1995). Preparation of Unsaturated Nitriles by the Modification of Mitsunobu-Wilk Procedure.
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- Zhang, Y., et al. (2020). Synthesis of pyrrolidones via reductive amination of LA. Green Chemistry, 22(18), 5965-5970.
- BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions.
- Reddy, C. V., et al. (2007). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis, 2007(12), 1845-1849.
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
- Li, G., et al. (2022).
- Yoo, W.-J., et al. (2013). Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. Organic Letters, 15(8), 1846-1849.
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]
- Sar, S., & Ghorai, P. (2020). Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. Organic Letters, 22(17), 6863-6868.
- Google Patents. (n.d.). EP0271092A1 - Method of reducing nitrile into a corresponding alcohol.
- Yang, Y., et al. (2023).
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]
- Beller, M., et al. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 8(1), 130-137.
- Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
- Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine.
-
European Patent Office. (2018). EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. Retrieved from [Link]
- Wang, X., et al. (2024). State-of-the-Art Advancements in Synthesis of Nitriles from Primary Alcohols.
-
Chemistry Steps. (n.d.). Alcohols to Nitriles. Retrieved from [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
-
Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]
- ResearchGate. (n.d.).
- VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE.
- Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Asare, E. O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(25), 151978.
- Reddy, K. L., et al. (2007). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 3, 11.
- He, Z., et al. (2018). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions.
- Google Patents. (n.d.).
- Guedes, G. P., et al. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Molecules, 29(4), 850.
-
PubChem. (n.d.). 1-Methylpyrrolidine. Retrieved from [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. name-reaction.com [name-reaction.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
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- 8. Preparation of Nitriles by the Modification of Mitsunobu-Wilk Procedure III Carbon Elongation of Hydroxy Esters | Semantic Scholar [semanticscholar.org]
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- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of 1-Methylpyrrolidine-3-carbonitrile
Welcome to the technical support guide for the purification of 1-Methylpyrrolidine-3-carbonitrile (CAS 10603-50-6). This document is intended for researchers, scientists, and drug development professionals who handle this compound and require robust methods for achieving high purity. This guide provides practical, field-tested advice, moving beyond simple protocols to explain the scientific reasoning behind each step.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
While specific experimental data for this compound is scarce, we can infer its properties from its structure and data from similar compounds like 1-Methylpyrrolidine.
-
Appearance : Likely a colorless to pale yellow liquid.[1]
-
Boiling Point : The presence of the polar nitrile group will significantly increase the boiling point compared to 1-Methylpyrrolidine (which boils at 76-81 °C).[2] The boiling point of the related 1-Methylpyrrolidin-3-ol is 50-52 °C at 1 mmHg.[3] Therefore, vacuum distillation is the recommended method for distillation.
-
Solubility : Expected to be soluble in water and a wide range of organic solvents such as ethanol, ether, and dichloromethane.[2]
-
Stability : The compound is stable under normal temperatures and pressures.[1] However, as a tertiary amine, it can be susceptible to oxidation over time, which may lead to discoloration. The nitrile group is generally stable but can be susceptible to hydrolysis to the corresponding carboxylic acid or amide under strong acidic or basic conditions, especially at elevated temperatures.
| Property | Estimated Value / Characteristic | Source / Rationale |
| Molecular Formula | C₆H₁₀N₂ | - |
| Molecular Weight | 110.16 g/mol | - |
| Boiling Point | High; requires vacuum distillation | Comparison with related pyrrolidines[2][3] |
| Density | ~0.9-1.0 g/mL | Structural similarity to other pyrrolidine derivatives |
| Solubility | Soluble in water and common organic solvents | Based on 1-Methylpyrrolidine[2] |
| pKa | ~9-10 (for the tertiary amine) | Typical range for tertiary alkylamines |
Q2: What are the primary safety concerns and handling requirements?
Safety is paramount. Based on data for structurally related compounds, this compound should be handled with care.[4]
-
Toxicity & Corrosivity : Assumed to be toxic if swallowed or inhaled and may cause skin and eye irritation or burns.
-
Flammability : Tertiary amines are often flammable. Keep away from heat, sparks, and open flames.
-
Handling : Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[4]
-
Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Keep in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.[1][4]
Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Problem: Low Purity After Initial Work-up
Q: My crude product purity is below 90% after aqueous work-up. What are the likely impurities and what is the best first-pass purification strategy?
A: Low purity after synthesis typically points to residual starting materials or the formation of significant by-products.
Possible Causes & Identification:
-
Unreacted Starting Materials : If synthesized by methylation of pyrrolidine-3-carbonitrile, this secondary amine could be a major impurity.
-
Solvent Residues : High-boiling point solvents used in the reaction (e.g., DMF, DMSO) may be present.
-
Hydrolysis By-products : The nitrile group could partially hydrolyze to 1-methylpyrrolidine-3-carboxamide or 1-methylpyrrolidine-3-carboxylic acid, especially if the reaction or work-up involved harsh pH conditions.
Solutions:
Your primary choice is between vacuum distillation and column chromatography. The flowchart below can help guide your decision.
-
Fractional Vacuum Distillation : This is the most effective method for removing non-volatile impurities, high-boiling solvents, and by-products with a significantly different boiling point. It is scalable and often yields a very pure product. See Protocol 1 for a detailed procedure.
-
Flash Column Chromatography : This is ideal for removing impurities with similar boiling points or for compounds that are thermally sensitive. Due to the basic nature of the tertiary amine, special considerations are necessary to avoid poor separation.[5] See Protocol 2 for details.
Problem: Tailing and Poor Separation in Column Chromatography
Q: I'm trying to purify my compound using a standard silica gel column, but the product is eluting as a long, tailing band, leading to mixed fractions. Why is this happening?
A: This is a classic problem when purifying basic amines on standard silica gel.
Causality (The "Why"):
Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can interact strongly with the basic lone pair of electrons on the nitrogen of your tertiary amine through acid-base interactions. This causes some molecules to "stick" to the column, resulting in significant peak tailing and poor separation.[6]
Solutions:
-
Mobile Phase Modification (Recommended) : The most common and effective solution is to deactivate the acidic sites on the silica by adding a small amount of a competitive base to your mobile phase.[7]
-
Method : Add 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Mechanism : The added amine base neutralizes the acidic silanol groups, preventing your target compound from binding irreversibly and allowing it to elute as a sharp, symmetrical peak.[5][6]
-
-
Use of a Deactivated Stationary Phase : For particularly challenging separations, using a pre-treated stationary phase is an excellent option.
-
Method : Utilize an amine-functionalized silica gel column (often designated as "NH₂" or "KP-NH").[5] These columns have aminopropyl groups bonded to the silica surface, which creates a basic environment and eliminates the problematic acid-base interactions.
-
Advantage : This often allows for simpler solvent systems (e.g., just hexane/ethyl acetate) without the need for amine additives.[5]
-
Problem: Product Discoloration (Yellow or Brown)
Q: My purified product is a clear liquid initially, but it turns yellow or brown after a few days. What is causing this degradation?
A: Discoloration is almost always a sign of oxidation.
Causality (The "Why"):
Tertiary amines, especially those with adjacent electron-withdrawing groups, can be susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and trace metal impurities. The oxidation products are often colored, leading to the observed change.
Solutions:
-
Strict Inert Atmosphere Handling : Handle the purified liquid exclusively under an inert atmosphere (nitrogen or argon). Use Schlenk line techniques or a glovebox for aliquoting and transferring.
-
Proper Storage : Store the product in an amber vial to protect it from light.[1] Seal the vial with a secure cap and Parafilm®. For long-term storage, flushing the headspace of the vial with argon or nitrogen before sealing is highly recommended. Store at a reduced temperature (e.g., 4 °C) to slow down potential degradation pathways.[8]
-
Purging with Inert Gas : Before sealing the storage container, bubble a gentle stream of argon or nitrogen through the liquid for several minutes to displace any dissolved oxygen.
Detailed Purification Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is ideal for separating this compound from non-volatile residues, salts, or impurities with a boiling point difference of at least 25 °C at the operating pressure.
Materials & Equipment:
-
Round-bottom flask
-
Short-path distillation head with a Vigreux column
-
Thermometer and adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup : Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask : Add the crude this compound and a few boiling chips or a stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum : Close the system and slowly apply vacuum. Watch for excessive bumping or foaming.
-
Heating : Once a stable vacuum is achieved (e.g., <1 mmHg), begin to gently heat the distillation flask.
-
Collect Fractions :
-
Forerun : Collect the initial, low-boiling fraction, which may contain residual solvents.
-
Main Fraction : Once the temperature at the distillation head stabilizes, switch to a clean receiving flask and collect the main product fraction. Record the stable temperature and pressure.
-
Final Fraction : As the distillation rate slows and the temperature begins to rise or fall, stop the collection. The residue in the distillation flask contains the high-boiling or non-volatile impurities.
-
-
Shutdown : Turn off the heat and allow the system to cool completely before slowly and carefully releasing the vacuum.
Protocol 2: Flash Column Chromatography
This protocol is designed to purify the compound from impurities with similar polarity.
Materials & Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol)
-
Triethylamine (Et₃N)
-
Sample for purification
-
Collection tubes
Procedure:
-
Solvent System Selection : Using Thin Layer Chromatography (TLC), find a solvent system that gives your product an Rf value of approximately 0.2-0.3. Crucially, add 1% Et₃N to the TLC developing solvent. [7]
-
Column Packing :
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Equilibration : Run 2-3 column volumes of the starting eluent (containing 1% Et₃N) through the packed silica gel to equilibrate and deactivate the column.[7]
-
Sample Loading :
-
Wet Loading : Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
-
Dry Loading : If the product is not very soluble in the eluent, dissolve it in a different, volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[7]
-
-
Elution :
-
Begin eluting with your starting solvent system.
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your product.[7]
-
-
Product Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]5]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]6]
-
LookChem. (n.d.). 1-Methylpyrrolidine 120-94-5 wiki. [Online]. Available: [Link]1]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Online]. Available: [Link]7]
-
ChemBK. (n.d.). 1-Methylpyrrolidin-3-Ol. [Online]. Available: [Link]3]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1-Methylpyrrolidine | 120-94-5 [chemicalbook.com]
- 3. 1-Methylpyrrolidin-3-Ol [chembk.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of 1-Methylpyrrolidine-3-carbonitrile
Welcome to the technical support center for the synthesis of 1-Methylpyrrolidine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.
Introduction to the Synthesis
A common and practical approach to synthesizing this compound is the N-methylation of a pyrrolidine-3-carbonitrile precursor. This is often achieved through reductive amination, which is generally a high-yielding and clean reaction. However, like any chemical transformation, it is not without its potential pitfalls. This guide will focus on troubleshooting issues arising from this synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to the formation of side products. In the context of N-methylating pyrrolidine-3-carbonitrile via reductive amination, key areas to investigate include:
-
Incomplete Reaction: The reductive amination process, which involves the formation of an iminium ion intermediate from pyrrolidine-3-carbonitrile and formaldehyde, followed by its reduction, may not have gone to completion. This can be due to an insufficient amount of the reducing agent or a reaction time that is too short.
-
Suboptimal Temperature: Reductive aminations are often sensitive to temperature. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can promote side reactions.
-
Formation of Side Products: Several side reactions can consume your starting material and reduce the yield of the desired product. These are discussed in more detail in the following questions.
Troubleshooting Steps:
-
Monitor the Reaction: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS), to monitor the disappearance of the starting material (pyrrolidine-3-carbonitrile).
-
Optimize Reagent Stoichiometry: Ensure that you are using a slight excess of formaldehyde and the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to drive the reaction to completion.
-
Adjust Reaction Time and Temperature: If the reaction is incomplete, consider increasing the reaction time or moderately increasing the temperature. A typical temperature range for reductive amination is room temperature to 50°C.
Q2: I'm observing an unexpected peak in my NMR spectrum that corresponds to a carboxylic acid. What is happening?
The presence of a carboxylic acid, likely 1-methylpyrrolidine-3-carboxylic acid, is a strong indicator that the nitrile group has been hydrolyzed.
-
Mechanism of Nitrile Hydrolysis: The cyano group (-C≡N) can undergo hydrolysis to a carboxylic acid (-COOH) under both acidic and basic conditions.[1][2][3] The reaction proceeds through an amide intermediate.[2]
-
Potential Sources of Hydrolysis:
-
Acidic Workup: If your reaction workup involves a strong acidic wash, this can be sufficient to cause hydrolysis, especially if prolonged.
-
Basic Conditions: Similarly, exposure to strong bases during workup or purification can also lead to nitrile hydrolysis.[4]
-
Contaminated Reagents: The presence of significant amounts of water in your solvents or reagents can contribute to this side reaction, particularly at elevated temperatures.
-
Troubleshooting & Prevention:
-
Neutral Workup: Whenever possible, aim for a neutral workup procedure. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Anhydrous Conditions: Ensure that your solvents and reagents are dry, especially if the reaction is performed at elevated temperatures.
-
Purification Strategy: If hydrolysis has already occurred, you may be able to separate the desired nitrile from the carboxylic acid byproduct using column chromatography or by performing an acid-base extraction to remove the acidic impurity.
Q3: My GC-MS analysis shows a product with a mass two units lower than my target molecule. What could this be?
A mass that is two units lower than this compound suggests the formation of a pyrroline derivative through an elimination reaction. This would likely be 1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile or 1-methyl-2,3-dihydro-1H-pyrrole-3-carbonitrile.
-
Mechanism of Elimination: If there is a suitable leaving group at the 3-position of the pyrrolidine ring (though less likely if starting from pyrrolidine-3-carbonitrile itself), or under certain catalytic conditions, β-hydride elimination can occur.[5] While less common in this specific synthesis, it is a known pathway for substituted pyrrolidines.[6]
Troubleshooting & Prevention:
-
Choice of Starting Material: This side reaction is more of a concern if you are synthesizing the target molecule from a precursor that has a leaving group at the 3-position. If so, consider milder reaction conditions or a different synthetic route.
-
Reaction Conditions: Avoid strongly basic conditions and high temperatures, which can favor elimination reactions.
Q4: I see evidence of a quaternary ammonium salt in my crude product. How can I avoid this?
The formation of a quaternary ammonium salt, specifically the N,N-dimethylpyrrolidinium-3-carbonitrile cation, is a result of over-alkylation of the nitrogen atom.
-
Eschweiler-Clarke Conditions: If you are using formic acid and formaldehyde (Eschweiler-Clarke reaction) for the N-methylation, precise control of stoichiometry is crucial.
-
Direct Alkylation: Using an alkylating agent like methyl iodide for N-methylation is notoriously difficult to control and often leads to over-alkylation.[7] Reductive amination is generally preferred to avoid this issue.[7][8]
Troubleshooting & Prevention:
-
Favor Reductive Amination: Employ reductive amination with formaldehyde and a suitable reducing agent (e.g., sodium triacetoxyborohydride) as it is less prone to over-alkylation than direct alkylation with alkyl halides.[7]
-
Control Stoichiometry: In any N-methylation reaction, carefully control the amount of the methylating agent used.
-
Purification: Quaternary ammonium salts are highly polar and can often be removed by washing the organic layer with water during the workup.
Summary of Key Reaction Parameters
| Parameter | Optimal Condition for this compound | Condition Favoring Side Reactions | Potential Side Product(s) |
| N-Methylation Method | Reductive amination (e.g., formaldehyde and NaBH(OAc)₃) | Direct alkylation with CH₃I | Quaternary ammonium salt |
| Reaction Temperature | Room temperature to 50°C | > 60-70°C | Elimination products, decomposition |
| Workup pH | Neutral (pH ~7) | Strongly acidic (pH < 2) or strongly basic (pH > 12) | 1-Methylpyrrolidine-3-carboxylic acid |
| Reaction Atmosphere | Inert atmosphere (e.g., N₂, Ar) if sensitive reagents are used | Air (if reagents are air-sensitive) | Potential for oxidative side products |
| Solvent Purity | Anhydrous solvents | Wet solvents | 1-Methylpyrrolidine-3-carboxylic acid |
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic pathway to this compound and the common side reactions that can occur.
Caption: Desired synthesis and potential side reactions.
Experimental Protocol: Reductive Amination for this compound
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and scale.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine-3-carbonitrile (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Aldehyde: Add an aqueous solution of formaldehyde (1.1-1.5 eq, typically 37 wt. %) to the stirred solution.
-
Formation of Iminium Ion: Allow the mixture to stir at room temperature for 1-2 hours. You may add a mild acid catalyst like acetic acid to facilitate iminium ion formation.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain pure this compound.
References
- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents.
-
Preparation method of 1-methyl-3-pyrrolidinol - Eureka | Patsnap. Available at: [Link]
- CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents.
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. - ChemRxiv. Available at: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at: [Link]
-
Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines - Organic Chemistry Portal. Available at: [Link]
- CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents.
-
METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - European Patent Office - EP 3415499 A1 - EPO. Available at: [Link]
-
Construction of Diverse Pyrrolidine-Based Skeletons through the Ag-Catalyzed Stereoselective Addition–Elimination Reaction of Azomethine Ylides with Nitroallyl Acetates | Organic Letters - ACS Publications. Available at: [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
(PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. Available at: [Link]
-
GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE - VAST JOURNALS SYSTEM. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate. Available at: [Link]
-
hydrolysis of nitriles - Chemguide. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride | Request PDF - ResearchGate. Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. Available at: [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Nitrile to Acid - Common Conditions. Available at: [Link]
-
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Available at: [Link]
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- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Optimization of reaction conditions for 1-Methylpyrrolidine-3-carbonitrile synthesis
Technical Support Center: Synthesis of 1-Methylpyrrolidine-3-carbonitrile
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. This valuable building block is frequently employed in the development of novel therapeutics, making the optimization of its synthesis a critical endeavor. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol, grounded in established chemical principles to ensure reliable and reproducible outcomes.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the synthesis of this compound, which is typically achieved via the N-methylation of pyrrolidine-3-carbonitrile. The most reliable and scalable method for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde.[1]
Q1: My reaction yield is consistently low. What are the primary factors I should investigate to improve the conversion?
Answer: Low yield is a common issue that can often be traced back to several key parameters in the Eschweiler-Clarke reaction.
-
Reagent Stoichiometry and Quality: The molar ratio of formic acid and formaldehyde to the starting pyrrolidine-3-carbonitrile is critical. A significant excess of both formic acid (reducing agent) and formaldehyde (methyl source) is required to drive the reaction to completion. A typical starting point is 2-3 equivalents of formaldehyde and 3-5 equivalents of formic acid. Ensure the formaldehyde solution (e.g., 37 wt. % in H₂O) and formic acid (e.g., >95%) are of high purity and have not degraded.
-
Reaction Temperature and Time: The reaction is thermally driven. The mixture should be heated to reflux (typically 90-105°C) to facilitate the formation of the iminium intermediate and subsequent hydride transfer from formate.[1] Insufficient temperature or reaction time will result in incomplete conversion. Monitor the reaction by TLC or GC-MS until the starting material is no longer detectable, which can take anywhere from 4 to 12 hours.
-
pH Control during Workup: The product is a basic amine. During the workup, it is crucial to basify the reaction mixture (e.g., with NaOH or K₂CO₃) to a pH > 12 before extraction. This ensures the product is in its free-base form, maximizing its solubility in organic solvents like dichloromethane or ethyl acetate. Incomplete basification will leave the product as a protonated salt in the aqueous layer, drastically reducing the isolated yield.
Q2: I am observing a significant amount of an apolar byproduct by TLC/GC-MS. What could this be and how can I prevent it?
Answer: The most likely apolar byproduct is the starting material, pyrrolidine-3-carbonitrile. However, if you are confident the reaction has gone to completion, the issue might be related to the nitrile group's stability.
While the nitrile group is generally stable under Eschweiler-Clarke conditions, prolonged exposure to high temperatures in strongly acidic or basic media can lead to hydrolysis, first to an amide and then potentially to a carboxylic acid. If your workup involves excessive heating after basification, this could be a concern.
To mitigate this:
-
Confirm Starting Material Consumption: Use a co-spotted TLC plate (starting material, reaction mixture, co-spot) to definitively confirm the absence of the starting amine.
-
Moderate Workup Conditions: Avoid excessive heating during solvent evaporation or after basification. Perform the aqueous workup at room temperature or below if possible.
-
Spectroscopic Analysis: Isolate the byproduct and analyze it using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity. The absence of the N-methyl singlet in the ¹H NMR would point towards unreacted starting material.
Q3: What is the most effective method for purifying the final product, this compound?
Answer: The purification strategy depends on the scale of the reaction and the nature of the impurities.
-
For High Purity (Small to Medium Scale): Flash column chromatography on silica gel is effective. Because the product is a tertiary amine, it can streak on standard silica. To prevent this, it is essential to use a mobile phase containing a small amount of a basic modifier. A typical eluent system would be a gradient of methanol (0-10%) in dichloromethane, with 0.5-1% triethylamine or ammonium hydroxide added to the solvent mixture.
-
For Large Scale / Industrial Production: Vacuum distillation is the preferred method. This compound is a relatively low molecular weight compound and should be distillable under reduced pressure. This method is highly effective at removing non-volatile impurities and residual solvent. A preliminary acid-base workup to remove baseline impurities is recommended before distillation.
-
Acid-Base Extraction: A preliminary purification can be achieved by dissolving the crude product in an organic solvent (e.g., ether), washing with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase, washing the aqueous phase with ether to remove neutral impurities, and then basifying the aqueous phase and re-extracting the pure amine into a fresh portion of organic solvent.
Q4: Can I use other methylating agents like methyl iodide or dimethyl sulfate instead of the Eschweiler-Clarke conditions?
Answer: While classic alkylating agents like methyl iodide or dimethyl sulfate can be used to N-methylate secondary amines, they present significant disadvantages for this specific synthesis compared to the Eschweiler-Clarke reaction.
-
Risk of Over-alkylation: These highly reactive agents can lead to the formation of a quaternary ammonium salt as a significant byproduct. This occurs when a second molecule of the alkylating agent reacts with the desired tertiary amine product. The Eschweiler-Clarke mechanism intrinsically avoids this issue.[1]
-
Handling and Toxicity: Methyl iodide and dimethyl sulfate are highly toxic and carcinogenic. The Eschweiler-Clarke reagents (formaldehyde and formic acid) are less hazardous, making the procedure safer and more environmentally benign.
-
Base Requirement: Reactions with alkyl halides require a stoichiometric amount of a non-nucleophilic base to neutralize the acid (HI or H₂SO₄) generated during the reaction. This adds cost and complexity to the procedure.
For these reasons, the Eschweiler-Clarke reaction or a similar reductive amination protocol using a reducing agent like sodium triacetoxyborohydride (STAB) are overwhelmingly preferred for their safety, selectivity, and operational simplicity.
Visualized Reaction and Workflow
To better understand the process, the following diagrams illustrate the reaction mechanism and a general workflow for synthesis and troubleshooting.
Caption: Eschweiler-Clarke reaction mechanism.
Sources
Technical Support Center: Purification of 1-Methylpyrrolidine-3-carbonitrile
Welcome to the comprehensive technical support guide for the purification of 1-Methylpyrrolidine-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the highest purity of your compound for downstream applications. Our guidance is rooted in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team encounters regarding the purity of this compound:
Q1: What are the most probable impurities in commercially available or synthetically prepared this compound?
A1: Impurities can originate from the synthetic route or degradation. Common impurities to be aware of include:
-
Unreacted starting materials and reagents: Depending on the synthetic pathway, these could include precursors to the pyrrolidine ring or the nitrile group.
-
Byproducts of synthesis: Over-alkylation during the methylation step can lead to the formation of quaternary ammonium salts.[1] In some pyrrolidine syntheses, furan byproducts can also form under certain pH conditions.[1]
-
Hydrolysis products: The nitrile group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, which can lead to the formation of 1-methylpyrrolidine-3-carboxylic acid or 1-methylpyrrolidine-3-carboxamide.[2][3][4][5]
-
Residual solvents: Solvents used during synthesis and workup, such as toluene, ethanol, or acetonitrile, may be present.
-
Enantiomeric impurities: If you are working with a specific enantiomer of this compound, the other enantiomer is a potential impurity.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and can be used to identify and quantify impurities with distinct spectral signatures.[6][9] Quantitative ¹H-NMR (qNMR) can provide highly accurate purity assessments.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for detecting non-volatile impurities, such as hydrolysis products and quaternary ammonium salts.[11][12]
-
Karl Fischer Titration: This method is specifically used to quantify water content.
Q3: What are the primary stability concerns for this compound during storage and handling?
A3: The main stability concern is the hydrolysis of the nitrile group. To minimize degradation, this compound should be stored in a cool, dry place, away from strong acids and bases.[13] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation or reaction with atmospheric moisture.
Troubleshooting Common Purification Challenges
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
Issue 1: Persistent Impurities After Distillation
Symptom: Your GC-MS analysis after vacuum distillation still shows the presence of impurities with boiling points close to that of your product.
Causality: Simple distillation is effective at removing non-volatile impurities but may not be sufficient to separate compounds with similar boiling points.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for distillation.
Detailed Steps:
-
Fractional Distillation: Employ a fractional distillation setup. The increased surface area of the packing material in a fractionating column allows for multiple condensation-vaporization cycles, leading to a more efficient separation of components with close boiling points.
-
Column Selection: Choose a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).
-
Optimize Reflux Ratio: A higher reflux ratio (the ratio of the condensate returned to the column to the condensate collected as distillate) generally leads to better separation but a slower distillation rate. Experiment to find the optimal balance.
-
Careful Fraction Collection: Collect small fractions and analyze each by GC-MS to identify the purest fractions.
-
Alternative Purification: If fractional distillation is still ineffective, consider column chromatography.
Issue 2: Product Loss or Degradation During Column Chromatography
Symptom: Low recovery of this compound after column chromatography, or the appearance of new impurity peaks in the collected fractions.
Causality: this compound is a polar, aprotic compound.[14] The basicity of the tertiary amine can lead to strong interactions with acidic silica gel, causing tailing and potential degradation. The nitrile group can also be susceptible to hydrolysis on the stationary phase if the solvent system contains water and the silica is acidic.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography.
Detailed Steps:
-
Deactivate Silica Gel: To minimize interactions with the acidic silica surface, you can either:
-
Use a basic modifier in your eluent: Add a small percentage (e.g., 0.1-1%) of a volatile base like triethylamine or pyridine to your mobile phase. This will compete for the acidic sites on the silica.
-
Pre-treat the silica: Prepare a slurry of silica gel in your eluent containing the basic modifier and let it equilibrate before packing the column.
-
-
Alternative Stationary Phases:
-
Solvent System Optimization: Carefully select your solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can help to effectively separate the product from impurities.[15][18]
Detailed Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol outlines a general method for the analysis of this compound and its potential volatile impurities.
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 35-400 amu |
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject the sample into the GC-MS system.
-
Data Analysis: Analyze the resulting chromatogram to identify and quantify the peaks. Compare the mass spectra of any impurity peaks with a library (e.g., NIST) to aid in identification.
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
This protocol provides a starting point for the purification of this compound using silica gel chromatography with a basic modifier.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine
-
This compound (crude)
Procedure:
-
Solvent Preparation: Prepare your eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Prepare a stock solution of your mobile phase containing 1% triethylamine.
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, less polar eluent (e.g., 95:5 hexanes:ethyl acetate with 1% triethylamine).
-
Carefully pack your chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the initial eluent.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the initial, less polar solvent mixture.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient could be from 5% to 50% ethyl acetate in hexanes (always containing 1% triethylamine).
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities or impurities with significantly different boiling points.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum pump with a cold trap
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the round-bottom flask along with a magnetic stir bar.
-
Evacuation: Begin to slowly evacuate the system. A cold trap between the apparatus and the vacuum pump is crucial to protect the pump from volatile compounds.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently while stirring.
-
Distillation:
-
Observe the temperature at which the liquid begins to distill.
-
Collect the fraction that distills at a constant temperature. This is likely your pure product.
-
It is advisable to collect a small forerun (the first few drops of distillate) separately as it may contain more volatile impurities.
-
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
References
- BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
- University of Colorado Boulder, Department of Chemistry.
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- Unknown.
- Chemistry LibreTexts. (2023). B.
- National Institutes of Health. Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry.
- PubChem. 1-Methylpyrrolidine.
- OpenStax. (2022). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition.
- ChemicalBook. 1-Methylpyrrolidine 120-94-5 wiki.
- Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note.
- Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- ChemicalBook. 1-Methylpyrrolidine(120-95-5) 1H NMR spectrum.
- Human Metabolome Database.
- BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
- Google Patents.
- SRIRAMCHEM. 1-methylpyrrolidine-2-carbonitrile.
- Chad's Prep. 20.11 Synthesis and Reactions of Nitriles.
- ChemicalBook. (2025).
- Chemguide.
- University of Rochester, Department of Chemistry.
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- Chemistry For Everyone. (2025).
- Organic Syntheses. 2,2-dimethylpyrrolidine.
- ACS Publications.
- Chemical-Suppliers. This compound | CAS 10603-50-6.
- SpectraBase. 1-Methylpyrrolidine - Optional[MS (GC)] - Spectrum.
- ResearchGate. (2025).
- Google Patents.
- Sigma-Aldrich. 1-Methylpyrrolidine = 98.0 GC 120-94-5.
- Agilent. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
- Veeprho. 1-Methyl-3-pyrrolidinol | CAS 13220-33-2.
- ACS Publications.
- Merck Millipore. 1-Methylpyrrolidine CAS 120-94-5 | 816146.
- MDPI. Quantitative 1 H-NMR Spectroscopy for Profiling Primary Metabolites in Mulberry Leaves.
- FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
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Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Pyrrolidines
Welcome to the technical support center for substituted pyrrolidine synthesis. The pyrrolidine ring is a vital scaffold in numerous pharmaceuticals and natural products, making its efficient and controlled synthesis a critical task for researchers in drug development.[1][2] However, constructing this five-membered nitrogen-containing heterocycle can present significant challenges, from low yields to complex purification and difficulties in achieving the desired stereochemistry.[1][3]
This guide is structured to address the practical problems encountered in the laboratory. It moves from general issues applicable to most synthetic routes to method-specific challenges, providing not just solutions but the mechanistic reasoning behind them.
Section 1: General Troubleshooting & FAQs
This section addresses broad issues that can plague any pyrrolidine synthesis.
Question: My reaction yield is consistently low or I'm getting no product at all. Where do I start?
Answer: Low or no yield is a common but frustrating problem. A systematic approach is the key to diagnosis.
dot
Caption: Systematic workflow for diagnosing low-yield reactions.
Detailed Troubleshooting Steps:
-
Reagent Integrity :
-
Purity and Identity : Confirm the structure and purity of your starting materials using techniques like NMR or Mass Spectrometry. Impurities can sometimes inhibit catalysts.
-
Catalyst Activity : If using a catalyst (e.g., Pd/C for hydrogenation), ensure it hasn't been poisoned or deactivated.[4] For catalytic hydrogenations, impurities in the substrate or solvent can poison the catalyst.[4] It's often best to use a fresh batch.
-
Moisture/Air Sensitivity : Many reagents, especially organometallics and certain catalysts, are sensitive to moisture and air. Ensure you are using proper anhydrous solvents and inert atmosphere (N₂, Ar) techniques where required.[4]
-
-
Reaction Conditions :
-
Temperature : Verify your reaction temperature. Some reactions are highly sensitive to temperature fluctuations. For instance, running a reaction at a lower temperature (e.g., 0 °C) can sometimes minimize the formation of elimination byproducts.[4]
-
Stoichiometry : Double-check your calculations. An incorrect stoichiometry, especially of the limiting reagent, is a simple but common error. When facing over-alkylation issues, for example, carefully controlling the stoichiometry by using an excess of the amine can favor the desired mono-alkylation.[5]
-
Solvent : Ensure the solvent is of the appropriate grade and is dry. For many reactions, trace amounts of water can have a significant detrimental effect.
-
-
Reaction Monitoring :
-
TLC/GC-MS Analysis : Are you monitoring the reaction correctly? It's possible the reaction is complete much faster than anticipated and the product is degrading, or it may be sluggish and require longer reaction times or gentle heating.[4]
-
-
Work-up and Purification :
-
Extraction Issues : Pyrrolidines can be polar and may have some water solubility. During aqueous work-up, product can be lost to the aqueous layer. Ensure thorough extraction with a suitable organic solvent (e.g., DCM, EtOAc) and consider back-extracting the aqueous layers.[4][6] Salting out the aqueous layer with brine can also significantly improve extraction efficiency.[4]
-
Purification Losses : Is your product volatile or unstable on silica gel? Volatile products can be lost under high vacuum. Some basic pyrrolidines may streak on silica gel; pre-treating the silica with triethylamine can mitigate this.
-
Section 2: Method-Specific Troubleshooting
Different synthetic strategies for forming the pyrrolidine ring come with their own unique sets of challenges.
1,3-Dipolar Cycloaddition
This powerful reaction forms the pyrrolidine ring in a single step but can be plagued by selectivity issues.[7]
Question: My 1,3-dipolar cycloaddition is giving me a mixture of regioisomers. How can I improve selectivity?
Answer: Regioselectivity in [3+2] cycloadditions is governed by the electronic and steric properties of the azomethine ylide (the 1,3-dipole) and the dipolarophile (the alkene).[7] The issue arises when these properties are not sufficiently different between the two ends of each component.
Troubleshooting Strategies:
-
Modify the Dipolarophile : The electronic nature of the substituent on the alkene is a primary determinant. Enhancing the electron-withdrawing character of the group on the dipolarophile can strongly direct the regioselectivity.[7]
-
Alter the Azomethine Ylide : The substituents on the ylide influence the frontier molecular orbital (FMO) energies that control the reaction. Generating the ylide from a different precursor (e.g., a different amino acid ester) can alter the outcome.[7]
-
Employ Catalysis : Lewis acids or transition metals (e.g., Silver) can coordinate to either the dipole or the dipolarophile.[7][8] This coordination exaggerates the electronic differences between the termini, thereby enhancing regioselectivity.[7]
| Parameter | Effect on Regioselectivity | Example Action |
| Dipolarophile | Strong electron-withdrawing groups (EWGs) direct the ylide's nucleophilic carbon. | Change from an acrylate ester to a nitroalkene. |
| Azomethine Ylide | Substituents alter FMO energies and sterics. | Switch from a glycine-derived ylide to an alanine-derived one. |
| Catalyst | Lewis acids polarize the dipolarophile, increasing the energy gap difference. | Add a catalytic amount of Ag₂CO₃ or another suitable Lewis acid.[8] |
Intramolecular Aza-Michael Addition
This cyclization is an effective way to form pyrrolidines from an acyclic precursor containing both an amine and a Michael acceptor.
Question: My intramolecular aza-Michael addition is slow or fails to proceed. What can I do?
Answer: The success of this reaction hinges on the nucleophilicity of the amine and the electrophilicity of the Michael acceptor.
dot
Caption: Decision tree for troubleshooting aza-Michael additions.
Troubleshooting Steps:
-
Check Amine Nucleophilicity :
-
Protecting Groups : If the amine is protected (e.g., with Boc or Cbz), its nucleophilicity is reduced. Sometimes, a catalytic amount of a strong, non-nucleophilic base is needed to facilitate the reaction.[9] In some cases, switching to a different protecting group or performing the cyclization on the free amine is necessary.
-
pH Control : If the reaction is run under acidic conditions, the amine will be protonated to its ammonium salt, rendering it non-nucleophilic. Ensure the reaction medium is neutral or basic. Adding a mild base like K₂CO₃ can be effective.
-
-
Activate the Michael Acceptor :
-
If the electron-withdrawing group (EWG) is not sufficiently activating (e.g., a nitrile vs. a sulfone), the reaction may be sluggish. While modifying the substrate isn't always feasible, this is a key consideration during synthetic design.[10]
-
The use of a Lewis acid catalyst can sometimes increase the electrophilicity of the Michael acceptor, promoting the addition.
-
Intramolecular Reductive Amination
This method involves the formation of a cyclic imine or enamine from a linear amino-ketone or amino-aldehyde, which is then reduced in situ to the pyrrolidine.
Question: My reductive amination gives a low yield of the desired pyrrolidine and I see byproducts.
Answer: This reaction is a delicate balance between imine formation and reduction. The choice of reducing agent and control of pH are critical.
Common Issues and Solutions:
-
Reducing Agent Choice : The reducing agent must be selective for the iminium ion over the starting carbonyl group.
-
Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are excellent choices because they are less reactive towards ketones and aldehydes at neutral or weakly acidic pH but readily reduce the protonated iminium ion.[11]
-
A more powerful reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting carbonyl, leading to the amino alcohol byproduct.
-
-
pH Control : The reaction needs to be slightly acidic (pH ~5-6).
-
Too Acidic (pH < 4) : The rate of imine formation slows down as the amine starting material becomes fully protonated and non-nucleophilic.
-
Too Basic (pH > 8) : There is insufficient protonation of the imine to form the reactive iminium ion, slowing the reduction step.
-
-
Protocol: Optimized Reductive Amination
-
Dissolve the amino-ketone precursor in a suitable solvent (e.g., Methanol, Dichloromethane).
-
Add a weak acid, such as acetic acid, to buffer the solution to the optimal pH.
-
Add the reducing agent (e.g., NaBH₃CN or STAB) portion-wise at 0 °C or room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction carefully with water or a basic solution before work-up.
-
Section 3: Stereoselectivity Control
Achieving the correct stereochemistry is often the most significant challenge in the synthesis of complex substituted pyrrolidines.[1][12]
Question: I am observing low diastereoselectivity or enantioselectivity in my reaction. What factors should I investigate?
Answer: Stereocontrol is a multifactorial problem where catalyst, ligand, solvent, and temperature all play crucial roles.[12]
Key Factors Influencing Stereoselectivity:
-
Catalyst/Ligand System : This is the most critical element in asymmetric catalysis.
-
Screening is Key : The optimal catalyst or ligand is often not predictable. It is essential to screen a variety of chiral ligands or organocatalysts with different steric and electronic properties.[12] For example, in palladium-catalyzed cycloadditions, phosphoramidite ligands have proven effective.[12]
-
Catalyst Integrity : Ensure the catalyst is not decomposing under the reaction conditions, as this can lead to a background, non-selective reaction.
-
-
Solvent : The solvent can influence the transition state geometry. A screen of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile) can sometimes reveal a dramatic effect on stereoselectivity.
-
Temperature : Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy. This can reduce the formation of undesired stereoisomers.
-
Substrate Control : Sometimes, the inherent chirality of the starting material can be used to direct the stereochemical outcome of the reaction. The use of chiral auxiliaries attached to the nitrogen is a classic strategy.[3]
References
- BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of Pyrrolidines. BenchChem Technical Support.
- BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines. BenchChem Technical Support.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis. BenchChem Technical Support.
- ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.
- RSC Publishing. (2015). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry.
- ACS Publications. (2016). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry.
- Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. Chemistry Stack Exchange.
- White Rose Research Online. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
- ResearchGate. (2014). How can I seperate pyrrolidine?.
- ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 1-Methylpyrrolidine-3-carbonitrile under acidic/basic conditions
Introduction
Welcome to the technical support center for 1-Methylpyrrolidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stability issues encountered during its use. As a versatile building block in pharmaceutical and chemical synthesis, understanding its stability profile is critical for robust process development and ensuring the integrity of your experimental outcomes.[1] This document addresses the most common challenges related to the stability of this compound, particularly its susceptibility to hydrolysis under both acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
The primary stability concern is the hydrolysis of the nitrile functional group.[2][3][4] This reaction can occur under both acidic and basic conditions, proceeding through an amide intermediate to ultimately form 1-Methylpyrrolidine-3-carboxylic acid. The reaction rate is highly dependent on pH, temperature, and the concentration of the acid or base catalyst. While the pyrrolidine ring itself is generally stable, harsh conditions (strong acids or bases) could potentially lead to ring-opening, a known reaction for the related compound N-methyl-2-pyrrolidone.[5][6]
Q2: What are the main degradation products I should be aware of?
The expected degradation pathway involves the hydrolysis of the nitrile group. Therefore, the two primary degradation products to monitor are:
-
Intermediate: 1-Methylpyrrolidine-3-carboxamide
-
Final Product: 1-Methylpyrrolidine-3-carboxylic acid
Under forcing conditions, other byproducts could potentially form, but these are the most common and mechanistically favored.
Q3: Can I use this compound in aqueous solutions?
While it is soluble in water, its stability in aqueous solutions is pH-dependent.[7] Neutral aqueous solutions will exhibit slow hydrolysis, which will be accelerated by heat. For prolonged storage or reactions in an aqueous medium, it is crucial to control the pH and temperature and to monitor for the formation of the corresponding amide and carboxylic acid.
Q4: How should I store this compound?
To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[3][8] Storage at or below room temperature is recommended.
Troubleshooting Guide: Experimental Stability Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: My reaction is showing unexpected byproducts, and I suspect degradation of the this compound starting material.
Causality: This is a common issue when reactions are run under acidic or basic conditions, even if those conditions are considered "mild." The nitrile group is susceptible to hydrolysis, which can lead to the formation of 1-Methylpyrrolidine-3-carboxamide and/or 1-Methylpyrrolidine-3-carboxylic acid.
Troubleshooting Steps:
-
Characterize the Byproducts:
-
Utilize LC-MS to obtain the molecular weights of the unexpected byproducts. Look for masses corresponding to the addition of one molecule of water (amide formation) or two molecules of water with the loss of ammonia (carboxylic acid formation).
-
If possible, isolate the byproducts and analyze them by NMR to confirm their structures.
-
-
Analyze a Control Sample:
-
Prepare a solution of this compound in your reaction solvent under the same pH and temperature conditions but without other reagents.
-
Monitor this control sample over time using a suitable analytical method (see "Analytical Protocols" section) to determine the rate of degradation under your specific reaction conditions.
-
-
Optimize Reaction Conditions:
-
pH Adjustment: If possible, adjust the reaction pH to be closer to neutral.
-
Temperature Reduction: Lowering the reaction temperature can significantly slow down the rate of hydrolysis.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the nitrile to degradative conditions.
-
Issue 2: I am trying to perform a reaction with the nitrile group, but I am getting low yields and a mixture of products.
Causality: The reactivity of the nitrile group can be sluggish, often requiring harsh conditions (e.g., strong acids/bases, high temperatures) to proceed.[9] These same conditions, however, will also promote the competing hydrolysis reaction, leading to a complex product mixture and reduced yield of your desired product.
Troubleshooting Steps:
-
Evaluate the Reaction Conditions:
-
Acid/Base Strength: If using acidic or basic catalysis, consider using a weaker acid/base or a non-aqueous base to minimize hydrolysis.
-
Anhydrous Conditions: Ensure your reaction is strictly anhydrous. The presence of even trace amounts of water can lead to significant hydrolysis, especially at elevated temperatures. Use freshly dried solvents and reagents.
-
-
Alternative Synthetic Routes:
-
Consider alternative synthetic strategies that do not require harsh acidic or basic conditions. For example, if you are trying to synthesize the carboxylic acid, a direct hydrolysis might be more efficient than a multi-step process where the nitrile is an intermediate.
-
Degradation Pathways Overview
The primary degradation pathways for this compound involve the step-wise hydrolysis of the nitrile group.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[6][10][11] This is followed by a series of proton transfers to form the amide intermediate, which is then further hydrolyzed to the carboxylic acid.[2][6]
Base-Catalyzed Hydrolysis:
In the presence of a strong base, the hydroxide ion acts as a nucleophile and directly attacks the carbon atom of the nitrile group.[5][11] Subsequent protonation by water yields an imidic acid, which tautomerizes to the amide.[5] Under more vigorous basic conditions, the amide is further hydrolyzed to the carboxylate salt.[3][4][11]
Diagram of Degradation Pathways
Caption: Degradation of this compound under acidic and basic conditions.
Analytical Protocols for Stability Monitoring
To effectively troubleshoot stability issues, a robust analytical method is required to separate and quantify this compound and its primary degradation products.
Recommended Method: Mixed-Mode HPLC-UV
Given the polar nature of the parent compound and its degradation products (a tertiary amine, an amide, and a carboxylic acid), a mixed-mode high-performance liquid chromatography (HPLC) method is recommended.[5][6][11][12] This approach combines reversed-phase and ion-exchange characteristics, allowing for the simultaneous analysis of these compounds with varying polarities and charge states in a single run.[6][12]
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Mixed-Mode C18 with embedded cation-exchange functionality (e.g., Acclaim Trinity P1, Luna Omega Polar C18) | Provides both hydrophobic and ion-exchange retention mechanisms, ideal for separating the basic parent compound, the polar amide, and the acidic final product.[5][10] |
| Mobile Phase A | 20 mM Ammonium formate buffer, pH 3.5 | A volatile buffer compatible with MS detection if needed. The acidic pH ensures the carboxylic acid is protonated and the tertiary amine is charged, aiding in separation. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase and mixed-mode chromatography. |
| Gradient | 5% to 60% B over 15 minutes | A gradient elution is necessary to elute the polar carboxylic acid and amide early, while retaining and resolving the more hydrophobic parent nitrile. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides consistent retention times. |
| Detection | UV at 210 nm | The nitrile and amide functional groups have some absorbance at low UV wavelengths. The carboxylic acid will also be detectable. |
| Injection Vol. | 10 µL | Standard injection volume. |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a diluent that is compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[8]
Workflow for Stability Analysis
Caption: Workflow for assessing the stability of this compound.
References
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Chemistry of Nitriles. Chemistry LibreTexts. (2025-01-19). [Link]
-
Acid Induced Hydrolysis of Nitriles. AK Lectures. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Organic Chemistry Tutor (YouTube). (2024-04-26). [Link]
-
Acidic Hydrolysis of Nitriles. BYJU'S. [Link]
-
Carboxylic Acids and Nitriles. Fiveable. [Link]
-
GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... ResearchGate. [Link]
-
The Hydrolysis of Nitriles. Chemistry LibreTexts. (2023-01-22). [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. (2023-04-27). [Link]
-
N-METHYL 2-PYRROLIDONE (NMP). Ataman Kimya. [Link]
-
Opening of NMP ring under acidic or alkaline condition to form... ResearchGate. [Link]
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- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ijsdr.org [ijsdr.org]
- 4. organomation.com [organomation.com]
- 5. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 10. Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line [manufacturingchemist.com]
- 11. helixchrom.com [helixchrom.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Preventing dimer formation in pyrrolidine derivative synthesis
A-Z Guide to Troubleshooting and Preventing Dimer Formation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyrrolidine derivatives. Dimer formation is a common and often frustrating side reaction that can significantly impact yield and purity. This resource provides in-depth troubleshooting advice, preventative protocols, and a mechanistic understanding to help you navigate this synthetic challenge.
Part 1: Troubleshooting Guide - Quick Solutions
This section is formatted for rapid problem-solving during your experiments.
| I am observing... | Primary Cause & Explanation | Immediate Corrective Actions |
| Significant dimer formation detected by LC-MS early in the reaction. | High Reactivity of the Pyrrolidine Nitrogen: The nitrogen in the pyrrolidine ring is a potent nucleophile. If an electrophilic center is present on another monomer unit, it can lead to self-condensation, especially at elevated concentrations. | 1. Reduce Concentration: Lower the molarity of your reactants. 2. Slow Addition: Add the more reactive coupling partner dropwise over an extended period to maintain a low instantaneous concentration. |
| Dimerization occurs during workup or purification. | Loss of Protecting Group/Change in pH: A change in pH during an aqueous workup can prematurely cleave an acid-labile protecting group, exposing a reactive amine that can then dimerize. | 1. Use a Buffered Wash: Employ a neutral or weakly acidic buffer (e.g., phosphate buffer at pH 7) for aqueous extractions. 2. Avoid Strong Acids/Bases: If possible, use purification methods that do not require extreme pH, such as flash chromatography with a neutral solvent system. |
| The desired product is formed, but so is a significant amount of dimer. | Sub-optimal Reaction Conditions: Factors like temperature, solvent polarity, and catalyst choice can influence the relative rates of the desired intramolecular cyclization versus intermolecular dimerization. | 1. Lower the Temperature: Reducing the reaction temperature can disfavor the higher activation energy pathway leading to the dimer.[1] 2. Solvent Screening: Test a range of solvents with varying polarities. Sometimes a less polar solvent can disfavor the aggregation of reactive intermediates.[1] |
| My starting materials are consumed, but the primary product is the dimer. | Inappropriate Protecting Group Strategy: The protecting group on the pyrrolidine nitrogen may not be sufficiently robust for the reaction conditions or may not provide enough steric hindrance to prevent intermolecular reactions. | 1. Switch to a Bulkier Protecting Group: A sterically demanding group like tert-Butoxycarbonyl (Boc) or a substituted benzyl group can physically block the approach of another molecule. 2. Evaluate Protecting Group Stability: Ensure your chosen protecting group is stable to all reagents and conditions in your planned sequence. |
Part 2: Frequently Asked Questions (FAQs) - The "Why" Behind the "How"
Q1: What is the primary mechanism of dimer formation in pyrrolidine synthesis?
A1: Dimerization in pyrrolidine synthesis is most often a result of an intermolecular nucleophilic attack. The lone pair of electrons on the pyrrolidine nitrogen atom makes it nucleophilic.[2] If a monomer unit possesses an accessible electrophilic site (e.g., a halide, tosylate, or an activated carbonyl), a second pyrrolidine monomer can act as a nucleophile, leading to the formation of a dimeric species. This is particularly prevalent in reactions intended for N-alkylation or N-acylation where the desired intramolecular reaction is in competition with an intermolecular one.
Q2: How do I choose the right protecting group to prevent dimerization?
A2: The ideal protecting group should be robust enough to withstand the reaction conditions but removable under specific, non-destructive conditions.[3][4] For preventing dimerization, two factors are key:
-
Steric Hindrance: A bulky protecting group can physically obstruct the nitrogen atom, making it difficult for it to participate in an intermolecular reaction.
-
Electronic Effects: Electron-withdrawing protecting groups can reduce the nucleophilicity of the nitrogen, making it less likely to engage in unwanted side reactions.[5]
| Protecting Group | Key Features | Cleavage Conditions | Use Case for Dimer Prevention |
| Boc (tert-Butoxycarbonyl) | Bulky, stable to many nucleophiles and catalytic hydrogenation. | Strong acids (e.g., TFA, HCl).[6] | Excellent for providing steric hindrance in a wide range of reactions. |
| Cbz (Carbobenzyloxy) | Stable to acidic and basic conditions. | Catalytic hydrogenation (H₂/Pd).[7] | Useful when acid-labile groups are present elsewhere in the molecule. |
| Ts (Tosyl) | Strongly electron-withdrawing, very stable. | Strong reducing agents (e.g., Na/NH₃) or strong acids.[4] | Best for deactivating the nitrogen in harsh reaction conditions where other groups might fail. |
Q3: Can the choice of catalyst influence dimer formation?
A3: Absolutely. The catalyst can play a pivotal role in directing the reaction towards the desired product. For instance, in transition metal-catalyzed reactions, the ligand choice can create a steric environment around the metal center that favors the binding of a single substrate molecule for intramolecular cyclization over the assembly of two molecules required for dimerization.[1] In some cases, using a catalyst that promotes the desired reaction at a lower temperature can also indirectly prevent dimerization by avoiding the energy threshold for the side reaction.[1]
Q4: Are there specific reaction types that are more prone to dimerization?
A4: Yes. Reactions involving the formation of a C-N bond at the pyrrolidine nitrogen are particularly susceptible. This includes:
-
Intramolecular Cyclizations: Where a precursor molecule is intended to cyclize to form the pyrrolidine ring. If the rate of intermolecular reaction between two precursor molecules is competitive with the intramolecular cyclization, dimerization will occur.
-
N-Alkylation/N-Arylation: When adding a substituent to the pyrrolidine nitrogen, over-alkylation can lead to the formation of a quaternary ammonium salt, but dimerization can also occur if the alkylating agent has a second reactive site.
-
Multicomponent Reactions: In one-pot reactions with multiple starting materials, the pyrrolidine nitrogen can sometimes react with an intermediate in an unintended intermolecular fashion.[8]
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Strategy for Minimizing Dimerization via Slow Addition
This protocol is applicable to a wide range of reactions where a reagent is being added to a pyrrolidine-containing starting material.
-
Setup: Assemble the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Initial Charge: Dissolve the pyrrolidine derivative in the chosen anhydrous solvent and cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Reagent Preparation: In a separate flask, prepare a solution of the coupling partner (e.g., alkyl halide, acid chloride).
-
Slow Addition: Using a syringe pump, add the solution of the coupling partner to the reaction mixture at a very slow rate (e.g., over 2-4 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of starting material and formation of the desired product without significant dimer accumulation.
-
Quenching & Workup: Once the reaction is complete, quench appropriately and proceed with the standard workup and purification.
Diagram 1: Conceptual Workflow for Dimer Prevention
The following diagram illustrates the decision-making process for troubleshooting dimer formation.
Caption: Troubleshooting workflow for dimer formation.
Diagram 2: Mechanism of Dimerization vs. Desired Reaction
This diagram illustrates the competing reaction pathways.
Caption: Competing intra- and intermolecular pathways.
References
- BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
- Guzman, F., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Medicinal Chemistry.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Ring Formation.
-
Alonso, F., et al. (2015). Synthesis of Pyrrolidine Derivatives by a platinum/brønsted Acid Relay Catalytic Cascade Reaction. Chemistry. Retrieved from [Link]
-
Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Hosseininejad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Nature. (2023). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]
-
Wuts, P. G. M. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic applications of pyrrolidine derivative 2s. Reaction conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Dual Role of Pyrrolidine and Cooperative Pyrrolidine/Pyrrolidinium Effect in Nitrone Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Retrieved from [Link]
-
K. C. Nicolaou and co-workers. (1998). Protective Groups. Angew. Chem. Int. Ed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of Polar Nitrile Compounds
Welcome to the Technical Support Center for the chromatographic purification of polar nitrile compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of these valuable molecules. The unique electronic properties of the nitrile group, coupled with the inherent difficulties of polar analytes, demand a nuanced approach to achieve high purity and recovery. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you with the expertise to optimize your purification workflows.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of polar nitrile compounds in a question-and-answer format. Each problem is followed by an analysis of potential causes and detailed, step-by-step solutions.
Problem 1: My polar nitrile compound shows poor or no retention on a standard C18 column.
-
Why is this happening? Standard C18 columns separate compounds based on hydrophobicity.[1][2] Highly polar compounds, including many nitriles with additional polar functional groups (e.g., hydroxyl, amino), have limited interaction with the non-polar stationary phase and are eluted quickly, often with the solvent front.[3]
-
How can I fix it?
-
Modify the Mobile Phase:
-
Increase the Aqueous Component: For reversed-phase chromatography, a higher percentage of the aqueous phase (e.g., water or buffer) in the mobile phase increases the retention of polar compounds.[1] Modern C18 columns are available that are stable in 100% aqueous mobile phases.
-
Consider Ion-Pairing Reagents: For ionizable nitrile compounds, adding an ion-pairing reagent to the mobile phase can enhance retention on a C18 column.[1][4]
-
-
Switch to a More Suitable Stationary Phase:
-
Polar-Embedded or Polar-Endcapped Columns: These reversed-phase columns have polar groups integrated into the stationary phase, which increases their affinity for polar analytes.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[3][6][7][8] It utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile.[6][8] In HILIC, water acts as the strong solvent, and polar analytes are well-retained.[6][8]
-
-
Consider Normal Phase Chromatography (NPC):
-
Problem 2: I'm observing significant peak tailing, especially with my basic nitrile compounds.
-
Why is this happening? Peak tailing is often a result of secondary interactions between the analyte and the stationary phase.[12][13][14] For basic nitrile compounds, a primary cause is the interaction between the basic functionalities of the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[13][14] The nitrile group itself can participate in hydrogen bonding with silanol groups, which can also contribute to this phenomenon.[3][15]
-
How can I fix it?
-
Mobile Phase Optimization:
-
Adjust pH: For basic nitriles, lowering the mobile phase pH (e.g., to pH 2.5-3) will protonate the basic groups and also suppress the ionization of the acidic silanol groups, thereby reducing unwanted ionic interactions and improving peak shape.[13][14]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and reduce peak tailing.[13]
-
Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak symmetry for ionizable compounds.[14]
-
-
Column Selection:
-
Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have a lower metal content and are more thoroughly end-capped, which significantly reduces the number of accessible silanol groups.[13][14]
-
Consider a Column with a Positively Charged Surface: For basic compounds, a stationary phase with a positive charge can repel the protonated analyte, minimizing secondary interactions and improving peak shape.[11]
-
-
Check for System Issues:
-
Problem 3: The recovery of my polar nitrile compound is low.
-
Why is this happening? Low recovery can stem from several factors, including irreversible adsorption of the analyte onto the stationary phase, degradation of the compound during purification, or issues with the sample preparation and collection process.
-
How can I fix it?
-
Minimize Adsorption:
-
Optimize Mobile Phase: As with peak tailing, adjusting the pH or adding mobile phase additives can reduce strong, irreversible interactions with the stationary phase.
-
Use a Deactivated Column: Employing a well-end-capped or a polymer-based column can prevent strong adsorption.
-
Consider Metal Chelators: If you suspect interactions with metal impurities in the system or on the column, adding a chelating agent like EDTA to the mobile phase can improve recovery.[16]
-
-
Assess Compound Stability:
-
Check pH Stability: Nitriles can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of amides or carboxylic acids.[17] It's crucial to understand the stability of your specific nitrile compound at the pH of your mobile phase.
-
Temperature Effects: If your compound is thermally labile, consider performing the purification at a lower temperature.
-
-
Review Sample Handling:
-
Sample Solvent: Ensure your sample is fully dissolved in a solvent that is compatible with the initial mobile phase. Injecting in a solvent that is much stronger than the mobile phase can lead to poor peak shape and inaccurate quantification.[13]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a new polar nitrile compound?
A1: A good starting point is to use a modern, well-end-capped C18 column with a mobile phase of acetonitrile and water (or a volatile buffer like ammonium formate for MS compatibility). Begin with a gradient elution from a high aqueous content (e.g., 95% aqueous) to a high organic content (e.g., 95% acetonitrile). This will give you a good indication of the compound's retention behavior. If retention is still poor, the next logical step is to explore HILIC.
Q2: When should I choose HILIC over reversed-phase for my polar nitrile?
A2: HILIC is generally preferred when your polar nitrile compound is poorly retained on even the most polar-modified reversed-phase columns, even with 100% aqueous mobile phase.[3][6][7][8] HILIC excels at retaining and separating very polar and hydrophilic compounds.[6][7][8]
Q3: Can the nitrile group itself cause problems during chromatography?
A3: Yes, while generally stable, the nitrile group is polar and can act as a hydrogen bond acceptor.[3][15] This can lead to interactions with surface silanol groups on silica-based columns, potentially causing peak tailing, especially for compounds that are also basic.[3][15]
Q4: Are there any concerns about the stability of nitrile compounds in typical HPLC mobile phases?
A4: Most nitriles are stable under typical reversed-phase and HILIC conditions.[18] However, prolonged exposure to highly acidic or basic mobile phases, especially at elevated temperatures, can potentially lead to hydrolysis of the nitrile to an amide and subsequently to a carboxylic acid.[17][19] It is always advisable to assess the stability of your compound under the chosen analytical conditions.
Q5: What are the key parameters to optimize in a HILIC method for polar nitriles?
A5: The key parameters for HILIC method development are:
-
Organic Solvent Concentration: In HILIC, increasing the organic solvent (usually acetonitrile) concentration increases retention.[6]
-
Water Content: Water is the strong solvent in HILIC, so a small increase in water content will significantly decrease retention.[6][8]
-
Buffer Concentration and pH: The type and concentration of buffer salts can influence selectivity and peak shape, especially for ionizable nitriles.[6] Ammonium formate and ammonium acetate are common choices due to their volatility and solubility in high organic mobile phases.[6]
Section 3: Data and Protocols
Table 1: Recommended Starting Conditions for Different Chromatographic Modes
| Chromatographic Mode | Stationary Phase | Mobile Phase A | Mobile Phase B | Typical Gradient | Best Suited For |
| Reversed-Phase | C18 (polar-embedded or end-capped) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 5% to 95% B in 20 min | Moderately polar nitriles |
| HILIC | Amide or bare silica | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate | 0% to 100% B in 20 min | Highly polar and hydrophilic nitriles |
| Normal Phase | Silica or Cyano | Hexane | Ethyl Acetate | 0% to 100% B in 20 min | Polar nitriles soluble in organic solvents |
Protocol 1: General Screening Protocol for a New Polar Nitrile Compound
-
Initial Analysis (Reversed-Phase):
-
Column: C18, 2.1 x 50 mm, <3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B for 1 min, then ramp to 95% B over 10 min, hold for 2 min, and re-equilibrate at 5% B for 3 min.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Detection: UV (e.g., 254 nm) and/or MS.
-
-
Evaluation:
-
If the compound is well-retained and has good peak shape, optimize the gradient for better separation.
-
If the compound elutes at or near the void volume, proceed to HILIC analysis.
-
-
HILIC Analysis:
-
Column: HILIC (Amide or Silica), 2.1 x 50 mm, <3 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Gradient: 0% B for 1 min, then ramp to 100% B over 10 min, hold for 2 min, and re-equilibrate at 0% B for 5 min.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Detection: UV and/or MS.
-
Section 4: Visualizations
Caption: Method selection workflow for polar nitrile compounds.
Caption: Troubleshooting peak tailing for polar nitrile compounds.
References
-
Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]
-
Waters Corporation. (n.d.). Improved Peak Shape Using MaxPeak™ Premier Columns and the Impact on SPE Results in bioanalytical workflows. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Method development for HILIC assays. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Hydrolysis of Nitriles with Acids. Retrieved from [Link]
-
Accounts of Chemical Research. (2016, August 15). Nitriles at Silica Interfaces Resemble Supported Lipid Bilayers. Retrieved from [Link]
-
ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis? Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of nitrile rubber on properties of silica-filled natural rubber compounds. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Application of Nitrile in Drug Design. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Valentia Analytical. (2022, July 21). Why is reversed-phase chromatography used? Retrieved from [Link]
-
LCGC International. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
PubMed. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from [Link]
-
Science.gov. (n.d.). hplc mobile phase: Topics by Science.gov. Retrieved from [Link]
-
Axion Labs. (n.d.). Will Highly Acidic or Basic Samples Affect an HPLC C18 Column? Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 1-Methylpyrrolidine-3-carbonitrile
Welcome to the technical support center for the synthesis of 1-Methylpyrrolidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up the synthesis of this important chemical intermediate. Our focus is on providing practical, field-proven insights to anticipate and overcome common challenges encountered during laboratory and pilot-plant scale production.
Introduction to Synthetic Strategies
The synthesis of this compound on a larger scale necessitates careful consideration of reaction pathways, safety protocols, and purification methods. Two primary synthetic routes are commonly considered, each with its own set of advantages and potential challenges. This guide will explore both routes in detail, offering troubleshooting advice and frequently asked questions for each critical step.
The two principal strategies for the synthesis of this compound are:
-
Route 1: Nucleophilic Substitution. This approach involves the conversion of the hydroxyl group of 1-Methyl-3-pyrrolidinol into a good leaving group, followed by displacement with a cyanide salt.
-
Route 2: Cyanation of a Ketone Precursor. This strategy utilizes 1-Methyl-3-pyrrolidinone as the starting material, which undergoes a cyanation reaction, such as a Strecker-type synthesis, to introduce the nitrile functionality.
Below, we will delve into the specifics of each route, providing detailed protocols, troubleshooting guides, and FAQs.
Route 1: Nucleophilic Substitution from 1-Methyl-3-pyrrolidinol
This is a two-step process that begins with the activation of the hydroxyl group of 1-Methyl-3-pyrrolidinol, followed by the introduction of the nitrile group via nucleophilic substitution.
Experimental Workflow
Caption: Workflow for Route 1: Nucleophilic Substitution.
Step 1: Activation of the Hydroxyl Group (Tosylation)
A common method for activating the hydroxyl group is to convert it into a tosylate, which is an excellent leaving group.
Protocol: Synthesis of 1-Methyl-3-tosyloxypyrrolidine
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1-Methyl-3-pyrrolidinol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add triethylamine (1.2 eq) to the solution.
-
In a separate vessel, dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq) in the same solvent.
-
Add the TsCl solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylate.
Step 2: Nucleophilic Substitution with Cyanide
The tosylate is then reacted with a cyanide salt to form the desired nitrile.
Protocol: Synthesis of this compound
-
In a reaction vessel, dissolve the crude 1-Methyl-3-tosyloxypyrrolidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 eq).
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Troubleshooting and FAQs for Route 1
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Low yield in the tosylation step. | Incomplete reaction; degradation of the tosylate. | Ensure anhydrous conditions. Use freshly distilled triethylamine. Monitor the reaction closely and avoid prolonged reaction times. |
| Formation of elimination by-product (1-methyl-2,3-dihydropyrrole) during the cyanation step. | The tosylate is a good leaving group, and the cyanide ion can act as a base, promoting elimination. | Use a less basic cyanide source if possible. Keep the reaction temperature as low as feasible for a reasonable reaction rate. |
| Reaction stalls during the cyanation step. | Poor solubility of the cyanide salt; deactivation of the tosylate. | Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility of the cyanide salt. Ensure the tosylate starting material is of high purity. |
| Difficulties in purifying the final product. | The product is a polar and basic compound, which can be challenging to purify by chromatography. | Consider vacuum distillation for purification. If using chromatography, a basic alumina column or silica gel treated with triethylamine may give better results.[1] |
| Safety concerns with cyanide. | Cyanide salts and hydrogen cyanide gas are highly toxic.[2][3][4] | All manipulations involving cyanide must be performed in a well-ventilated fume hood by trained personnel.[4] An emergency cyanide antidote kit should be readily available. Acidic conditions must be strictly avoided during workup to prevent the formation of highly toxic hydrogen cyanide gas.[4] |
Route 2: Cyanation of 1-Methyl-3-pyrrolidinone
This route involves the direct conversion of a ketone to a cyanohydrin or an aminonitrile, which can then be further processed. The Strecker synthesis is a classic example of this type of transformation.[5][6][7][8]
Experimental Workflow
Caption: Workflow for Route 2: Strecker Synthesis.
Protocol: Strecker Synthesis of this compound
-
In a reaction vessel, prepare a solution of potassium cyanide (KCN, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq) in aqueous ammonia.
-
Cool the solution to 0-5 °C.
-
Slowly add 1-Methyl-3-pyrrolidinone (1.0 eq) to the cyanide solution.
-
Allow the reaction to stir at room temperature for several hours to days, monitoring by TLC or HPLC.
-
Upon completion, extract the product with an organic solvent such as chloroform or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Troubleshooting and FAQs for Route 2
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Slow or incomplete reaction. | The equilibrium of imine formation may not be favorable. | Use a higher concentration of ammonia. Consider using a Lewis acid catalyst to promote imine formation. |
| Formation of cyanohydrin by-product. | Direct addition of cyanide to the ketone carbonyl. | Ensure a sufficient excess of the ammonia source to favor imine formation over cyanohydrin formation. |
| Hydrolysis of the nitrile during workup. | The nitrile group can be sensitive to acidic or strongly basic conditions. | Maintain neutral or slightly basic conditions during the workup. Avoid prolonged exposure to strong acids or bases. |
| Emulsion formation during extraction. | The product and by-products may act as surfactants. | Add brine to the aqueous layer to break up emulsions. Centrifugation can also be effective on a smaller scale. |
| Thermal stability concerns. | Exothermic reactions can occur with cyanide and certain reagents. | Careful control of temperature is crucial, especially during the initial addition of the ketone.[9][10] Scale-up should be performed with appropriate cooling and monitoring. |
Alternative Synthetic Approaches
While the two routes detailed above are the most common, other methods can be considered, especially for specific applications or to overcome particular challenges.
-
Mitsunobu Reaction: 1-Methyl-3-pyrrolidinol can be converted to the nitrile using a Mitsunobu reaction with acetone cyanohydrin as the cyanide source.[1] This method offers mild reaction conditions and stereochemical inversion.[11][12][13] However, the large-scale use of Mitsunobu reagents can be costly and generate significant amounts of by-products (triphenylphosphine oxide and a hydrazine derivative) that require removal.
Purification and Characterization
The final purity of this compound is critical for its use in pharmaceutical applications.
| Purification Method | Advantages | Disadvantages |
| Vacuum Distillation | Effective for removing non-volatile impurities. Scalable. | May not separate impurities with similar boiling points. Potential for thermal degradation of the product. |
| Column Chromatography | Can provide high purity. | Can be challenging for polar, basic compounds. May require specialized stationary phases (e.g., basic alumina). Not always ideal for very large scales. |
| Crystallization of a Salt | Can be a highly effective method for purification if a suitable crystalline salt can be formed. | Requires an additional step of salt formation and subsequent liberation of the free base. |
Characterization: The purity of the final product should be confirmed by a combination of analytical techniques, including:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
GC-MS or LC-MS: To identify and quantify impurities.
-
FTIR: To confirm the presence of the nitrile functional group (C≡N stretch typically appears around 2200-2250 cm⁻¹).
Safety Considerations for Scale-Up
The scale-up of any chemical synthesis requires a thorough safety review. For the synthesis of this compound, the primary hazard is the use of cyanide.
-
Cyanide Toxicity: All forms of cyanide are highly toxic.[2][3][4] Inhalation, ingestion, or skin contact can be fatal.
-
Hydrogen Cyanide Formation: The addition of acid to cyanide salts will liberate highly toxic and flammable hydrogen cyanide gas.[4] All reactions and workup procedures must be designed to avoid acidic conditions in the presence of cyanide.
-
Thermal Hazards: Reactions involving cyanide can be exothermic.[9][10] Proper temperature control and monitoring are essential to prevent runaway reactions.
Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough hazard analysis before beginning any scale-up activities.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrogen Cyanide.
- Banavali, R., Chang, M. Y., Fitzwater, S. J., & Mukkamala, R. (n.d.). Thermal Hazards Screening Study of the Reactions between Hydrogen Cyanide and Sulfuric Acid and Investigations of Their Chemistry.
- Centers for Disease Control and Prevention. (n.d.). Hydrogen Cyanide (AC): Systemic Agent. NIOSH.
- SHEQMATE Safety Consultants. (n.d.). Hazards associated with the handling of liquid cyanide.
- Banavali, R., Chang, M. Y., Fitzwater, S. J., & Mukkamala, R. (n.d.). Thermal Hazards Screening Study of the Reactions between Hydrogen Cyanide and Sulfuric Acid and Investigations of Their Chemistry.
- Wikipedia. (n.d.). Nitrile.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- NROChemistry. (n.d.). Strecker Synthesis.
- Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions.
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Tokyo Chemical Industry Co., Ltd. (2013, January). More ways to use reagents | Mitsunobu Reaction Using Acetone Cyanohydrin.
- Guidechem. (2023, July 2). How is 1-Methylpyrrolidine synthesized?
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- YouTube. (2022, September 22). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry).
- Reaction Mechanism Notes. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-).
- Chemical Reviews. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ChemicalBook. (n.d.). 1-Methyl-3-pyrrolidinol synthesis.
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- National Institutes of Health. (2021, January 7).
- Googleapis.com. (n.d.).
- Patsnap. (n.d.). Preparation method of 1-methyl-3-pyrrolidinol - Eureka.
- Doc Brown's Chemistry. (n.d.). nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis.
- Chemical-Suppliers. (n.d.). This compound | CAS 10603-50-6.
- European Patent Office. (2018, December 19). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - EP 3415499 A1.
- YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide.
- PubChem. (n.d.). 1-Methylpyrrolidine.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution with Bromobenzyl Cyanide.
- SRIRAMCHEM. (n.d.). 1-methylpyrrolidine-2-carbonitrile.
- ChemicalBook. (2025, July 24). (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3.
Sources
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Validation & Comparative
Purity Under Pressure: A Comparative Guide to HPLC Analysis of 1-Methylpyrrolidine-3-carbonitrile
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research. 1-Methylpyrrolidine-3-carbonitrile, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this critical assessment.[1]
This guide provides an in-depth, comparative analysis of HPLC-based strategies for the purity assessment of this compound. Moving beyond a simple recitation of methods, we will delve into the rationale behind experimental choices, empowering you to develop and select the most appropriate analytical approach for your research needs.
The Analytical Challenge: Understanding this compound
This compound is a small, polar, and chiral molecule. These characteristics present a unique set of challenges for chromatographic separation. Its polarity can lead to poor retention on traditional reversed-phase (RP) columns, while its chiral nature necessitates specialized techniques to separate its enantiomers, a critical consideration as different enantiomers can exhibit varied pharmacological and toxicological profiles.[2]
A Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is paramount for the accurate determination of purity and the detection of any potential impurities. Given the physicochemical properties of this compound, we will compare three primary HPLC approaches: Reversed-Phase (RP) HPLC with polar modifications, Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC.
Modified Reversed-Phase (RP) HPLC
Standard C18 columns, the workhorses of RP-HPLC, often provide insufficient retention for highly polar compounds like this compound, which may elute in or near the solvent front.[1] To overcome this, several strategies can be employed:
-
Polar-Embedded and Polar-Endcapped Columns: These columns incorporate polar groups within the stationary phase, enhancing the retention of polar analytes through secondary interactions.[3]
-
Aqueous Normal Phase (ANP) Chromatography: This technique utilizes a high percentage of water in the mobile phase with a polar stationary phase, offering a unique selectivity for polar compounds.[3]
-
Ion-Pairing Chromatography: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can significantly improve retention on a reversed-phase column.
Rationale for Selection: A modified RP-HPLC approach is often the first to be explored due to the ubiquity of RP columns and the extensive knowledge base surrounding this technique. It is particularly useful for separating the main component from less polar impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a powerful technique for the analysis of highly polar compounds that are poorly retained in reversed-phase chromatography.[1][3] In HILIC, a polar stationary phase (e.g., silica, or bonded phases with diol, amide, or amino functionalities) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.
Rationale for Selection: HILIC is an excellent choice for this compound due to its inherent polarity. It can provide superior retention and selectivity for the parent compound and any polar impurities or degradants. However, HILIC methods can sometimes suffer from longer equilibration times and sensitivity to the sample matrix.[3]
Chiral HPLC
The presence of a stereocenter in this compound necessitates the use of chiral chromatography to separate its enantiomers. This is crucial in pharmaceutical development, as regulatory agencies often require the characterization and control of individual enantiomers. Chiral separation can be achieved through two main strategies:
-
Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, utilizing columns with a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of a wide range of chiral compounds.[4][5]
-
Indirect Separation via Derivatization: In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[6] While effective, this approach adds complexity to the sample preparation and requires a suitable derivatizing agent.
Rationale for Selection: Chiral HPLC is non-negotiable if the enantiomeric purity of this compound needs to be determined. The choice between direct and indirect methods depends on factors such as the availability of suitable CSPs, the reactivity of the analyte, and the desired sensitivity.
Performance Comparison
The following table summarizes the key performance characteristics of the discussed HPLC methods for the analysis of this compound.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Modified RP-HPLC | Partitioning based on hydrophobicity with enhanced polar interactions. | Robust, widely available columns and expertise. Good for separating from non-polar impurities. | May still have limited retention for very polar compounds. | Initial purity screening and analysis of less polar impurities. |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase. | Excellent retention for highly polar compounds. Orthogonal selectivity to RP-HPLC. | Longer column equilibration times. Can be sensitive to sample solvent and matrix effects.[1][3] | Purity assessment of the main polar compound and its polar impurities. |
| Chiral HPLC (CSP) | Enantioselective interactions with a chiral stationary phase. | Direct separation without derivatization. High efficiency and resolution are achievable. | CSPs can be expensive and have specific mobile phase requirements.[5] | Determining enantiomeric purity. |
| Chiral HPLC (Derivatization) | Separation of diastereomers on an achiral column. | Utilizes standard, less expensive achiral columns. | Requires a suitable chiral derivatizing agent and additional sample preparation steps.[6] | Enantiomeric purity when a suitable CSP is not available or for enhanced detection. |
Experimental Protocols: A Starting Point for Method Development
The following protocols are intended as a starting point for developing a robust HPLC method for the purity assessment of this compound. Optimization of these conditions will be necessary to achieve the desired separation.
Workflow for HPLC Method Development
Caption: A systematic workflow for developing an HPLC method for this compound.
Protocol 1: Modified Reversed-Phase HPLC
-
Column Selection: Start with a polar-embedded C18 column (e.g., Ascentis RP-Amide) or a polar-endcapped C18 column.[7]
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile. The use of a buffer is crucial to control the ionization state of the analyte and achieve reproducible retention times.[7]
-
-
Gradient: Begin with a shallow gradient, for example, 5-30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as the nitrile group has a weak chromophore) or Mass Spectrometry (MS) for higher sensitivity and specificity.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A: 5% B) at a concentration of approximately 1 mg/mL.
Causality: The acidic mobile phase ensures that the tertiary amine in the pyrrolidine ring is protonated, which can improve peak shape. The polar-embedded stationary phase provides an additional interaction mechanism beyond hydrophobicity, aiding in the retention of the polar analyte.
Protocol 2: HILIC
-
Column Selection: A silica or amide-based HILIC column is a good starting point.
-
Mobile Phase:
-
A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
-
B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.
-
-
Gradient: A typical HILIC gradient starts with a high organic content, for example, 95% A to 50% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm or MS.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (high organic content) at a concentration of approximately 1 mg/mL. It is critical to avoid injecting the sample in a solvent with high aqueous content, as this can lead to poor peak shape.[3]
Causality: The high organic mobile phase in conjunction with a polar stationary phase facilitates the partitioning of the polar analyte into the aqueous layer on the stationary phase surface, leading to retention. The volatile buffer (ammonium formate) makes this method compatible with MS detection.[3]
Protocol 3: Chiral HPLC (Direct Method)
-
Column Selection: Screen a selection of polysaccharide-based CSPs, such as Chiralcel OD-H or Chiralpak AD-H.[5]
-
Mobile Phase (Normal Phase):
-
A typical mobile phase would be a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in ratios from 90:10 to 70:30.
-
Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve the peak shape of the basic analyte.[5]
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Causality: The chiral stationary phase provides a stereospecific interaction with the enantiomers of this compound, leading to different retention times. The amine modifier in the mobile phase competes with the analyte for active sites on the stationary phase, preventing peak tailing.
Comparison with Alternative Analytical Techniques
While HPLC is the predominant technique for purity assessment, other methods can be considered for specific applications.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds. | This compound may have limited volatility and could require derivatization. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High efficiency, low sample and solvent consumption.[8] | Can have lower sensitivity and reproducibility compared to HPLC. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Faster separations and lower solvent consumption compared to HPLC. Excellent for chiral separations.[6] | Requires specialized instrumentation. |
Logical Relationship of Analytical Techniques
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A Comparative Guide to LC-MS Methods for the Analysis of 1-Methylpyrrolidine-3-carbonitrile
For researchers, scientists, and drug development professionals, the accurate and robust quantification of novel chemical entities is a cornerstone of successful research and development. 1-Methylpyrrolidine-3-carbonitrile, a polar molecule featuring a tertiary amine and a nitrile group, presents unique analytical challenges. Its polarity makes it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns, necessitating alternative approaches for reliable analysis.
This guide provides an in-depth technical comparison of two advanced liquid chromatography-mass spectrometry (LC-MS) methodologies specifically tailored for the analysis of this compound: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS and Mixed-Mode Chromatography (MMC)-MS/MS . Furthermore, we will explore established alternative techniques, namely Gas Chromatography (GC)-MS and Capillary Electrophoresis (CE), to provide a comprehensive overview of the available analytical strategies.
Understanding the Analyte: this compound
To develop effective analytical methods, a thorough understanding of the analyte's physicochemical properties is paramount.
Structure:
-
Molecular Formula: C₆H₁₀N₂
-
Molecular Weight: 110.16 g/mol
-
Key Functional Groups: Tertiary amine (pKa ~9-10), Nitrile group
-
Predicted Properties: High polarity (low LogP), good water solubility. The tertiary amine is readily protonated, making the molecule cationic at acidic pH.
The combination of a polar backbone and a readily ionizable functional group dictates the choice of analytical strategy, moving away from conventional RPLC towards retention mechanisms that favor polar compounds.
Comparative Analysis of LC-MS Methodologies
The primary challenge in the LC-MS analysis of this compound is achieving adequate chromatographic retention to separate it from the void volume and potential matrix interferences. Both HILIC and MMC are powerful techniques designed to address this challenge.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS
HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.
-
Stationary Phase: A zwitterionic HILIC column is proposed. The zwitterionic stationary phase contains both positively and negatively charged functional groups, which can interact with the cationic form of this compound through electrostatic interactions, in addition to the primary hydrophilic partitioning mechanism. This dual retention mechanism enhances selectivity.
-
Mobile Phase: A gradient of increasing aqueous buffer (e.g., ammonium formate in water) in acetonitrile is used. Ammonium formate is a volatile buffer, making it highly compatible with mass spectrometry. The increasing water content of the mobile phase weakens the hydrophilic interactions, leading to the elution of the analyte.
-
MS/MS Detection: Electrospray ionization (ESI) in positive ion mode is the ideal choice due to the readily protonated tertiary amine. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
Caption: HILIC-MS/MS workflow for this compound analysis.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 90:10 (v/v) acetonitrile/water mixture to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
For complex matrices, a protein precipitation step with acetonitrile followed by centrifugation may be necessary.
LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 60% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | ESI Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Precursor Ion (Q1): 111.1 m/z ([M+H]⁺) |
| Product Ion 1 (Q3): 83.1 m/z (Quantifier) | |
| Product Ion 2 (Q3): 56.1 m/z (Qualifier) |
Predicted Mass Fragmentation:
Caption: Predicted fragmentation of this compound.
Method 2: Mixed-Mode Chromatography (MMC)-MS/MS
Mixed-mode chromatography utilizes stationary phases that possess both reversed-phase and ion-exchange functionalities. This allows for the simultaneous retention of compounds with varying polarities and charge states.
-
Stationary Phase: A mixed-mode column with both C18 (hydrophobic) and strong cation exchange (SCX) functionalities is proposed. The SCX groups will strongly interact with the protonated tertiary amine of this compound, providing robust retention, while the C18 chains offer a secondary retention mechanism.
-
Mobile Phase: The mobile phase composition, particularly the ionic strength and pH, can be manipulated to control the retention. A gradient of increasing buffer concentration or a pH gradient can be used to elute the analyte from the ion-exchange stationary phase.
-
MS/MS Detection: Similar to the HILIC method, ESI in positive ion mode with MRM detection is the most suitable approach.
Caption: MMC-MS/MS workflow for this compound analysis.
Sample Preparation:
-
Prepare samples as described for the HILIC method, using a diluent compatible with the initial mobile phase conditions (e.g., 10:90 v/v acetonitrile/water with low buffer concentration).
LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Mixed-Mode C18/SCX (e.g., Acclaim Trinity P1, 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Thermo Scientific TSQ Altis or equivalent |
| Ionization Mode | ESI Positive |
| Sheath Gas | 40 Arb |
| Aux Gas | 10 Arb |
| Sweep Gas | 1 Arb |
| Vaporizer Temperature | 350 °C |
| Ion Transfer Tube Temp | 325 °C |
| Spray Voltage | 3500 V |
| MRM Transitions | Precursor Ion (Q1): 111.1 m/z ([M+H]⁺) |
| Product Ion 1 (Q3): 83.1 m/z (Quantifier) | |
| Product Ion 2 (Q3): 56.1 m/z (Qualifier) |
Performance Comparison of LC-MS Methods
The following table summarizes the anticipated performance characteristics of the two proposed LC-MS methods, based on established principles of these techniques. All methods would require validation according to ICH guidelines to confirm these parameters.[1][2][3][4]
| Performance Metric | HILIC-MS/MS | Mixed-Mode-MS/MS | Justification |
| Retention & Selectivity | Good retention for polar analytes. Selectivity driven by hydrophilic partitioning and weak ionic interactions. | Excellent retention due to strong ion-exchange. Orthogonal selectivity to RPLC. | MMC's strong ion-exchange offers more robust retention for charged analytes. |
| Sensitivity (LOQ) | Typically low ng/mL to pg/mL. | Potentially lower due to stronger retention and on-column focusing. | Both methods offer excellent sensitivity with MS/MS detection. |
| Matrix Effects | Can be susceptible to ionic matrix components. | May be less affected by non-ionic matrix components due to the dual retention mechanism. | Matrix effects are sample-dependent and require careful evaluation. |
| Robustness | Can be sensitive to mobile phase composition and column equilibration. | Generally robust, with retention controlled by buffer strength and pH. | Proper method development can ensure robustness for both techniques. |
| Method Development | Can be more complex due to the nuanced retention mechanism. | More straightforward for ionic compounds, with predictable retention behavior. | The dual nature of MMC can simplify initial method development. |
Alternative Analytical Methodologies
While LC-MS offers superior sensitivity and selectivity, other techniques can be employed for the analysis of this compound, particularly for quality control or in the absence of an LC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization may be necessary to improve volatility and chromatographic peak shape.[5][6][7]
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase.
-
Advantages: High chromatographic efficiency and resolution.
-
Disadvantages: May require derivatization, which adds complexity to sample preparation. Not suitable for thermally labile compounds.
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an electric field.[8][9][10][11]
-
Principle: Separation is achieved in a narrow capillary filled with an electrolyte solution. Cations will migrate towards the cathode at different rates depending on their charge-to-size ratio.
-
Advantages: High separation efficiency, minimal sample and reagent consumption.
-
Disadvantages: Lower sensitivity compared to LC-MS, and can be less robust for quantitative analysis in complex matrices.
Conclusion
For the sensitive and selective quantification of this compound, LC-MS/MS is the recommended analytical approach.
-
HILIC-MS/MS offers a robust method for retaining and separating this polar analyte, leveraging hydrophilic partitioning.
-
Mixed-Mode-MS/MS provides an excellent alternative with potentially superior retention and selectivity due to the combined power of reversed-phase and strong cation exchange mechanisms.
The choice between HILIC and MMC will depend on the specific requirements of the assay, including the complexity of the sample matrix and the desired chromatographic selectivity. Both methods, when properly developed and validated, will provide the accuracy, precision, and sensitivity required for demanding research and development applications. Alternative techniques such as GC-MS and CE can be valuable for specific applications but generally do not offer the same level of performance as LC-MS/MS for this type of analyte.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
- Gandhamsetty, N., Jeong, J., Park, Y., Park, S., & Chang, S. (2015). Silylative reduction of nitriles under transition metal-free conditions. The Journal of Organic Chemistry, 80(14), 7281–7287.
-
SCiex. (n.d.). Introduction to Capillary Electrophoresis. Retrieved from [Link]
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ResearchGate. (2025-08-05). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylpyrrolidine. Retrieved from [Link]
-
ResearchGate. (2025-08-05). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023-11-30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Halle, M. L. U. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
ResearchGate. (2025-08-06). (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
Gnoscience. (2022-06-30). Journal of Biology and Medicine: Open Access Principles of Capillary Electrophoresis – A Small Synthesis. Retrieved from [Link]
-
AMS Biotechnology (AMSBIO). (2025-07-22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Wikipedia. (n.d.). Capillary electrophoresis. Retrieved from [Link]
-
PubMed. (2024-08-06). Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. Retrieved from [Link]
-
Chemistry LibreTexts. (2025-01-19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
-
Graz University of Technology. (2021-09-01). A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. Retrieved from [Link]
-
ResearchGate. (2025-08-06). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-3-pyrrolidinol. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
JoVE. (2015-08-24). Video: Capillary Electrophoresis: Principle, Procedure and Applications. Retrieved from [Link]
-
bioRxiv. (2025-08-10). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Retrieved from [Link]
-
University of Washington. (n.d.). Capillary Electrophoresis. Retrieved from [Link]
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Unambiguous Structural Elucidation of 1-Methylpyrrolidine-3-carbonitrile: A Comparative Guide to 2D NMR Techniques
For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Ambiguity in molecular architecture can lead to misinterpreted biological data, flawed structure-activity relationships, and ultimately, the failure of promising therapeutic candidates. This guide provides an in-depth, practical comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural elucidation of 1-Methylpyrrolidine-3-carbonitrile, a heterocyclic scaffold of interest in medicinal chemistry.
This document moves beyond a simple recitation of protocols. It delves into the strategic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. We will explore the causality behind experimental choices and demonstrate how these techniques form a self-validating system for confident structural assignment. Furthermore, we will objectively compare the 2D NMR approach with orthogonal analytical methods, providing a holistic perspective for modern chemical analysis.
The Challenge: Assigning the Structure of this compound
This compound presents a seemingly simple structure, yet one that requires unambiguous assignment to differentiate it from potential isomers and to confirm successful synthesis. The molecule contains several key structural features that we will map using 2D NMR: a saturated five-membered ring, a methyl group attached to the nitrogen, and a nitrile group at the 3-position. Our goal is to use a suite of 2D NMR experiments to connect every proton and carbon atom, leaving no doubt as to the final structure.
Molecular Structure of this compound:
Caption: Chemical structure of this compound.
A Symphony of Correlations: The 2D NMR Workflow
The structural elucidation of this compound via 2D NMR is a stepwise process where each experiment provides a unique piece of the puzzle. The workflow is designed to first establish proton-proton connectivities, then link protons to their directly attached carbons, and finally, map out the complete carbon skeleton through long-range correlations.
Caption: Workflow for 2D NMR-based structural elucidation.
Experimental Protocol
Sample Preparation
A high-quality NMR spectrum begins with proper sample preparation. For this compound, which is expected to be a liquid or a low-melting solid, the following protocol is recommended:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), using a glass pipette. The choice of solvent should be based on the sample's solubility and the desired chemical shift dispersion. CDCl₃ is a common first choice for many organic molecules.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous. If necessary, briefly vortex the sample.
-
Transfer to Spectrometer: Carefully insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's instructions. Place the sample in the NMR magnet for analysis.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. The following are typical parameters for the key 2D NMR experiments.
| Parameter | ¹H-¹H COSY | ¹H-¹³C HSQC | ¹H-¹³C HMBC |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| ¹H Spectral Width | 10 - 12 ppm | 10 - 12 ppm | 10 - 12 ppm |
| ¹³C Spectral Width | N/A | 160 - 200 ppm | 200 - 220 ppm |
| ¹H Transmitter Offset | Centered on the proton spectrum | Centered on the proton spectrum | Centered on the proton spectrum |
| ¹³C Transmitter Offset | N/A | Centered on the carbon spectrum | Centered on the carbon spectrum |
| Number of Scans (NS) | 2 - 4 | 2 - 8 | 8 - 16 |
| Number of Increments | 256 - 512 | 256 | 256 - 512 |
| ¹JCH (for HSQC) | N/A | 145 Hz | N/A |
| ⁿJCH (for HMBC) | N/A | N/A | 8 Hz |
| Relaxation Delay (d1) | 1.5 - 2.0 s | 1.5 - 2.0 s | 1.5 - 2.0 s |
Data Analysis and Interpretation
The following sections detail the expected results from each 2D NMR experiment and how they contribute to the structural elucidation of this compound. The predicted chemical shifts are used for illustrative purposes.
Predicted ¹H and ¹³C Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Proton Multiplicity |
| N-CH₃ | ~2.4 | ~42.0 | Singlet |
| H-2 (axial & equatorial) | ~2.6, ~2.8 | ~55.0 | Multiplets |
| H-3 | ~3.0 | ~30.0 | Multiplet |
| H-4 (axial & equatorial) | ~2.0, ~2.2 | ~35.0 | Multiplets |
| H-5 (axial & equatorial) | ~2.5, ~2.7 | ~60.0 | Multiplets |
| C-CN | N/A | ~120.0 | N/A |
Step 1: ¹H-¹H COSY - Mapping the Proton Network
The COSY spectrum reveals proton-proton couplings, typically over two to three bonds (²JHH and ³JHH).[1] This allows for the identification of coupled spin systems within the molecule. For this compound, we expect to see correlations that trace the connectivity around the pyrrolidine ring.
Expected COSY Correlations:
-
H-2 ↔ H-3: The protons on C-2 will show cross-peaks to the proton on C-3.
-
H-3 ↔ H-4: The proton on C-3 will show cross-peaks to the protons on C-4.
-
H-4 ↔ H-5: The protons on C-4 will show cross-peaks to the protons on C-5.
The N-methyl protons will appear as a singlet and will not show any COSY correlations, isolating it from the ring's spin system.
Caption: COSY correlation network for this compound.
Step 2: ¹H-¹³C HSQC - Linking Protons to their Carbons
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached, via the one-bond ¹JCH coupling.[1] This is a crucial step for assigning the carbon signals.
Expected HSQC Correlations:
-
N-CH₃ protons (~2.4 ppm) ↔ N-CH₃ carbon (~42.0 ppm)
-
H-2 protons (~2.6, ~2.8 ppm) ↔ C-2 (~55.0 ppm)
-
H-3 proton (~3.0 ppm) ↔ C-3 (~30.0 ppm)
-
H-4 protons (~2.0, ~2.2 ppm) ↔ C-4 (~35.0 ppm)
-
H-5 protons (~2.5, ~2.7 ppm) ↔ C-5 (~60.0 ppm)
The quaternary carbon of the nitrile group (~120.0 ppm) will not show a correlation in the HSQC spectrum, as it has no attached protons.
Step 3: ¹H-¹³C HMBC - Assembling the Carbon Skeleton
The HMBC experiment is arguably the most powerful for final structure confirmation, as it reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[2] This allows us to connect the spin systems identified in the COSY and assigned in the HSQC, and to place the quaternary carbons and heteroatoms.
Key Expected HMBC Correlations:
-
N-CH₃ protons (~2.4 ppm) ↔ C-2 (~55.0 ppm) and C-5 (~60.0 ppm): This confirms the methyl group is attached to the nitrogen and that C-2 and C-5 are adjacent to the nitrogen.
-
H-2 protons (~2.6, ~2.8 ppm) ↔ C-3 (~30.0 ppm), C-4 (~35.0 ppm), and C-CN (~120.0 ppm): The correlation to C-CN is critical for placing the nitrile group at the C-3 position.
-
H-3 proton (~3.0 ppm) ↔ C-2 (~55.0 ppm), C-5 (~60.0 ppm), and C-CN (~120.0 ppm): The strong correlation to the nitrile carbon provides definitive evidence for its location.
-
H-5 protons (~2.5, ~2.7 ppm) ↔ C-4 (~35.0 ppm) and N-CH₃ (~42.0 ppm): This further confirms the ring structure and the position of the N-methyl group.
Caption: Key HMBC correlations for this compound.
Comparison with Alternative Methods
While 2D NMR is exceptionally powerful for de novo structure elucidation, it is important to consider its place alongside other analytical techniques.
| Technique | Strengths | Weaknesses | Application to this compound |
| 2D NMR Spectroscopy | - Provides detailed connectivity information (C-C, C-H, H-H).- Non-destructive.- Solution-state analysis reflects native conformation.[3] | - Relatively low sensitivity, requires mg of sample.- Can be time-consuming for data acquisition and analysis.- Does not provide molecular weight directly. | Ideal for this molecule. Provides unambiguous confirmation of the carbon skeleton, substituent positions, and differentiates between isomers. |
| Mass Spectrometry (MS) | - Extremely high sensitivity (sub-picomole).- Provides accurate molecular weight and elemental composition (HRMS).- Fragmentation patterns can give structural clues.[4] | - Does not provide definitive stereochemistry or regiochemistry.- Isomer differentiation can be challenging or impossible without standards.- Fragmentation can be complex to interpret. | Complementary and essential. Would confirm the molecular formula (C₆H₁₀N₂) and the presence of the pyrrolidine ring through characteristic fragmentation (e.g., loss of the nitrile group). However, it could not definitively place the nitrile at C-3 versus C-2 without ambiguity. |
| X-ray Crystallography | - Provides the absolute, unambiguous 3D structure of a molecule in the solid state.- The "gold standard" for structural determination. | - Requires a suitable single crystal, which can be difficult or impossible to grow.- The solid-state conformation may not be the same as in solution.[5] | Potentially useful but not always practical. If a crystal could be grown, it would provide absolute proof of the structure. However, for a simple, potentially liquid compound, this may not be feasible. 2D NMR provides the necessary confidence without the need for crystallization. |
| Infrared (IR) Spectroscopy | - Excellent for identifying functional groups. | - Provides limited information about the overall molecular skeleton. | Useful for functional group confirmation. Would clearly show a sharp peak around 2250 cm⁻¹ for the nitrile (C≡N) group and C-H stretching for the aliphatic parts of the molecule. |
Conclusion
The structural elucidation of this compound serves as an excellent case study for the power and logic of modern 2D NMR spectroscopy. Through a systematic application of COSY, HSQC, and HMBC experiments, a complete and unambiguous picture of the molecular architecture can be assembled. Each experiment provides a unique and essential layer of information, and together they form a self-validating dataset that instills a high degree of confidence in the final structural assignment.
While techniques like mass spectrometry are indispensable for confirming molecular weight and formula, they lack the detailed connectivity information provided by 2D NMR. Similarly, while X-ray crystallography offers the ultimate structural proof, its requirement for a single crystal is often a practical limitation. For the modern research and development scientist, a comprehensive understanding and strategic application of 2D NMR techniques remain a critical skill for the efficient and accurate characterization of small molecules.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. [Link]
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Jacobsen, N. E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved January 17, 2026, from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved January 17, 2026, from [Link]
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University of Wisconsin-Madison, Chemistry Department. (n.d.). Automation on Hermes: H- C HSQCs and HMBCs. [Link]
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]
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A Comparative Guide to the Synthetic Routes of 3-Cyanopyrrolidine Derivatives
Introduction: The Significance of 3-Cyanopyrrolidine in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its functionalized derivatives, 3-cyanopyrrolidine has emerged as a particularly valuable building block. Its strategic importance lies in the versatility of the nitrile group, which can be readily transformed into amines, amides, carboxylic acids, and tetrazoles, providing access to a diverse range of molecular architectures. This has positioned 3-cyanopyrrolidine derivatives as key intermediates in the synthesis of potent therapeutic agents, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.
Given their significance, the development of efficient, stereocontrolled, and scalable synthetic routes to 3-cyanopyrrolidine derivatives is a critical endeavor for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the principal synthetic strategies, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each approach. We will explore methodologies ranging from classical cyclization reactions to modern asymmetric catalytic methods, providing the necessary data and protocols to empower chemists to select the optimal route for their specific synthetic challenges.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the 3-cyanopyrrolidine core can be broadly categorized into three main strategies:
-
Intramolecular Cyclization Approaches: Building the ring from a linear precursor, often via Michael addition chemistry.
-
Functionalization of Pre-existing Pyrrolidine Scaffolds: Modifying readily available starting materials from the chiral pool, such as proline or glutamic acid.
-
Cycloaddition Reactions: Forming the ring through concerted or stepwise [3+2] cycloadditions.
This guide will dissect each of these strategies, highlighting representative examples and explaining the chemical logic that governs their success.
Strategy 1: Intramolecular Cyclization via Michael Addition
This is arguably the most common and versatile approach, relying on the formation of a C-N bond and a C-C bond in a sequential or cascade manner. The general workflow involves the conjugate addition of an amine to an α,β-unsaturated system, followed by an intramolecular cyclization.
Aza-Michael Addition-Cyclization Cascade
The aza-Michael addition of a primary amine or ammonia to an activated alkene bearing a nitrile precursor is a powerful method.[1][2] A common variant involves the reaction of an amine with an itaconate derivative, which subsequently cyclizes to form a pyrrolidone ring.[2] While this yields a related scaffold, the core principle of tandem addition-cyclization is central.
A more direct route to the 3-cyanopyrrolidine core involves the reaction of an α,β-unsaturated dinitrile or cyanocrotonate with an amine. The causality here is straightforward: the nucleophilic amine attacks the β-position of the Michael acceptor, generating an enolate intermediate which then cyclizes via nucleophilic attack on the second electrophilic center.
Mechanistic Rationale: The reaction is often base-catalyzed to deprotonate the α-carbon of the Michael adduct, facilitating the subsequent intramolecular SN2 or SNAr reaction to close the ring. The choice of base and solvent is critical to control side reactions and diastereoselectivity.
Workflow: Aza-Michael Addition-Cyclization
Caption: General workflow for the synthesis of 3-cyanopyrrolidines via a tandem aza-Michael addition-cyclization sequence.
Strategy 2: Chiral Pool Synthesis from Amino Acids
Leveraging the inherent chirality of natural amino acids like L-glutamic acid and L-proline is a highly effective strategy for producing enantiomerically pure 3-cyanopyrrolidine derivatives. This approach offers excellent stereocontrol, which is paramount for pharmaceutical applications.
Synthesis from L-Glutamic Acid
L-glutamic acid serves as an inexpensive and readily available starting material. The synthesis typically proceeds through the formation of pyroglutamic acid (5-oxoproline), which can then be selectively modified.[3]
Key Transformations:
-
Cyclization: L-glutamic acid is first cyclized to L-pyroglutamic acid.
-
Reduction & Protection: The carboxylic acid and amide functionalities are selectively reduced and protected.
-
Hydroxyl Activation: The resulting hydroxypyrrolidine's hydroxyl group (at the 3- or 4-position depending on the route) is activated, often by conversion to a tosylate or mesylate.
-
Cyanide Displacement: The activated hydroxyl group is displaced with a cyanide source (e.g., NaCN, KCN) via an SN2 reaction. This step crucially inverts the stereocenter, allowing access to different diastereomers.
Expert Insight: The success of this route hinges on the chemoselective manipulation of the functional groups on the pyroglutamate intermediate. The SN2 displacement is a critical step where reaction conditions must be carefully optimized to avoid elimination side-products and ensure complete inversion of stereochemistry.
Synthesis from Hydroxyproline
trans-4-Hydroxy-L-proline is another excellent chiral starting material.[4] The strategy is conceptually similar to the glutamic acid route, involving activation of the hydroxyl group and subsequent nucleophilic substitution with cyanide. This route has been used to synthesize diverse multi-functionalized pyrrolidines.[4]
Diagram: Chiral Pool Strategy
Caption: A representative pathway for synthesizing enantiopure 3-cyanopyrrolidines from the chiral pool.
Strategy 3: [3+2] Cycloaddition Reactions
1,3-Dipolar cycloadditions, particularly those involving azomethine ylides, provide a powerful and convergent route to highly substituted pyrrolidines.[5] In this context, the reaction occurs between an azomethine ylide (the 3-atom component) and an α,β-unsaturated nitrile, such as acrylonitrile (the 2-atom component).
Mechanistic Rationale: Azomethine ylides are transient species typically generated in situ from the thermal or catalytic ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde. The subsequent [3+2] cycloaddition proceeds to form the five-membered pyrrolidine ring, often with a high degree of stereocontrol. The development of catalytic asymmetric versions of this reaction has made it a premier method for accessing chiral pyrrolidines.[6]
Advantages:
-
High Atom Economy: All atoms from the dipole and dipolarophile are incorporated into the product.
-
Stereochemical Control: The concerted nature of the reaction allows for predictable diastereoselectivity. Asymmetric catalysis can provide high enantioselectivity.
-
Convergence: Two complex fragments are combined in a single step, shortening the overall synthetic sequence.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a multi-factorial decision, balancing considerations of yield, stereocontrol, scalability, cost, and safety. The following table provides a comparative summary of the discussed strategies.
| Metric | Strategy 1: Michael Addition | Strategy 2: Chiral Pool | Strategy 3: [3+2] Cycloaddition |
| Stereocontrol | Variable; often requires chiral auxiliaries or catalysts for high enantioselectivity. Diastereoselectivity can be good.[7][8] | Excellent enantiopurity derived from the starting material. Diastereoselectivity depends on the SN2 step. | Good to excellent diastereoselectivity. Asymmetric catalysis enables high enantioselectivity.[5] |
| Starting Materials | Simple, commodity chemicals (e.g., unsaturated esters, amines). | Readily available, inexpensive amino acids (glutamic acid, proline).[3] | Requires synthesis of azomethine ylide precursors and specific dipolarophiles. |
| Scalability | Generally good, as reactions are often robust. Can be performed in one-pot sequences.[8] | Scalable, but can be multi-step, impacting overall throughput. | Can be challenging to scale due to the handling of reactive intermediates or expensive catalysts. |
| Substrate Scope | Broad; tolerant of various functional groups on both reaction partners. | Limited by the initial scaffold of the amino acid. Further functionalization is required.[9] | Good, but can be sensitive to the electronic nature of both the dipole and dipolarophile. |
| Key Advantage | Operational simplicity and use of inexpensive starting materials.[7] | Guaranteed access to high enantiopurity. | High convergency and stereochemical complexity in a single step. |
| Key Disadvantage | Achieving high enantioselectivity can be challenging. | Can involve multiple protection/deprotection steps, leading to longer routes. | Generation of the reactive azomethine ylide can require specific conditions or catalysts. |
Detailed Experimental Protocols
To provide a practical context, we present a representative protocol based on the chiral pool approach, which is valued for its reliability in producing enantiopure material.
Protocol: Synthesis of a Protected 3-Cyanopyrrolidine from L-Glutamic Acid
This protocol is a generalized representation and should be adapted based on specific literature procedures.
Step 1: Formation of N-Boc-L-pyroglutamic acid methyl ester
-
L-Glutamic acid (1.0 eq) is suspended in methanol and cooled to 0°C.
-
Thionyl chloride (1.2 eq) is added dropwise, and the mixture is stirred at room temperature overnight to form the dimethyl ester.
-
The solvent is removed under reduced pressure. The residue is dissolved in an appropriate solvent and heated to reflux to induce cyclization to the pyroglutamate.
-
The resulting pyroglutamate is protected with Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the presence of a base like triethylamine to yield the N-Boc protected pyroglutamate.
Step 2: Reduction to N-Boc-3-hydroxypyrrolidine
-
The N-Boc-pyroglutamate from Step 1 is dissolved in anhydrous THF and cooled to 0°C.
-
A reducing agent, such as Lithium borohydride (LiBH₄, 2.0 eq), is added portion-wise. The reaction is a chemo- and regioselective reduction of the ester to the primary alcohol.
-
The reaction is stirred until completion (monitored by TLC), then carefully quenched with aqueous acid.
Step 3: Mesylation of the Hydroxyl Group
-
The N-Boc-3-hydroxypyrrolidine (1.0 eq) is dissolved in dichloromethane and cooled to 0°C.
-
Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
The reaction is stirred at 0°C for 1-2 hours. The rationale for using MsCl is to convert the poorly-leaving hydroxyl group into an excellent leaving group (mesylate) for the subsequent SN2 reaction.
Step 4: Nucleophilic Displacement with Cyanide
-
The crude mesylate from Step 3 is dissolved in a polar aprotic solvent such as DMSO.
-
Sodium cyanide (NaCN, 2.0 eq) is added, and the mixture is heated to 60-80°C.
-
The reaction is monitored for the disappearance of the mesylate. The elevated temperature is required to overcome the activation energy for the SN2 displacement.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the N-Boc-3-cyanopyrrolidine.
Trustworthiness Note: Each step in this protocol must be monitored by an appropriate analytical method (TLC, LC-MS, NMR) to ensure complete conversion before proceeding. Purification by column chromatography is typically required after each key transformation to ensure the purity of the intermediates, which is critical for the success of subsequent steps.
Conclusion and Future Outlook
The synthesis of 3-cyanopyrrolidine derivatives is a well-explored field, with robust and reliable methods available to synthetic chemists.
-
For rapid access and scalability with commodity chemicals, Michael addition-cyclization strategies are often the preferred choice.
-
When absolute stereochemical control is non-negotiable, as is often the case in drug development, chiral pool synthesis from amino acids provides a dependable, albeit sometimes longer, route.
-
For the construction of highly substituted and complex pyrrolidines, [3+2] cycloaddition reactions offer an elegant and convergent solution, especially with the advent of powerful asymmetric catalytic systems.
Future developments will likely focus on enhancing the efficiency and sustainability of these routes. This includes the design of novel organocatalysts for asymmetric Michael additions and cycloadditions, the exploration of flow chemistry to improve safety and scalability (particularly for reactions involving cyanide), and the engineering of biocatalytic routes that can offer unparalleled selectivity under environmentally benign conditions. The continued importance of the 3-cyanopyrrolidine scaffold ensures that innovation in its synthesis will remain a dynamic and impactful area of chemical research.
References
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ResearchGate. (n.d.). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. Available from: [Link]
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Esposti, L. D., & Zonta, C. (2021). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. Angewandte Chemie International Edition, 60(40), 21708-21712. Available from: [Link]
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Reddy, P. V., & Puranik, V. G. (2006). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 8(23), 5219-5222. Available from: [Link]
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ChemRxiv. (2023). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. Available from: [Link]
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Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. Available from: [Link]
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Organic Chemistry Frontiers. (2018). Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Available from: [Link]
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Googleapis.com. (n.d.). SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. Available from: [Link]
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ResearchGate. (n.d.). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles | Request PDF. Available from: [Link]
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MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]
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ResearchGate. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Available from: [Link]
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National Institutes of Health. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available from: [Link]
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ResearchGate. (n.d.). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. Available from: [Link]
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Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Available from: [Link]
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ResearchGate. (n.d.). 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines | Request PDF. Available from: [Link]
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National Institutes of Health. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Available from: [Link]
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Synfacts. (2005). Diastereoselective Synthesis of 1,2,3,5-Tetrasubstituted Pyrrolidines. Available from: [Link]
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Tetrahedron Letters. (2004). A rapid catalytic asymmetric synthesis of 1,3,4-trisubstituted pyrrolidines. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of specifically stable-isotope-labelled L-proline via L-glutamic acid. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Available from: [Link]
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ResearchGate. (n.d.). (PDF) One-Pot Synthesis of Novel Poly-Substituted 3-Cyanopyridines: Molecular Docking, Antimicrobial, Cytotoxicity, and DFT/TD-DFT Studies. Available from: [Link]
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National Institutes of Health. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Available from: [Link]
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PubMed Central. (n.d.). Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). Available from: [Link]
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This guide provides a comprehensive comparison of the predicted biological activity of 1-Methylpyrrolidine-3-carbonitrile with structurally related analogs. Due to a lack of direct experimental data on this compound in publicly available literature, this analysis relies on established structure-activity relationships (SAR) within the pyrrolidine class of compounds, particularly concerning their interactions with cholinergic receptors. This document is intended for researchers, scientists, and drug development professionals interested in the potential pharmacological profile of this and similar molecules.
Introduction to this compound and the Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered saturated heterocycle that forms the core of numerous biologically active compounds, both natural and synthetic. Its conformational flexibility and the stereogenic centers that can arise from substitution allow for a diverse range of interactions with biological targets. The N-methyl group, as seen in this compound, is a common feature in many neuroactive compounds, including the prototypical nicotinic acetylcholine receptor (nAChR) agonist, nicotine. The nitrile group at the 3-position is an electron-withdrawing moiety that can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby significantly impacting its pharmacological profile.
Given the structural similarities to known cholinergic ligands, it is hypothesized that this compound may interact with nicotinic and/or muscarinic acetylcholine receptors (mAChRs). This guide will explore this hypothesis by comparing it to analogs with known activities at these receptors.
Predicted Biological Activity Profile of this compound
Based on the SAR of related analogs, we can predict the potential biological activity of this compound. The core 1-methylpyrrolidine structure is a key pharmacophore for cholinergic receptor binding. The nature and position of substituents on the pyrrolidine ring are critical determinants of affinity and efficacy.
Comparison with Nicotinic Acetylcholine Receptor Ligands
Nicotine, which contains a 1-methylpyrrolidine ring linked to a pyridine ring at the 2-position, is a potent agonist at various nAChR subtypes. A "methyl scan" of the pyrrolidinium ring of nicotine has revealed that substitutions at different positions have distinct effects on receptor interactions. Specifically, modifications at the 3'- and 5'-positions are better tolerated by α7 nAChRs than α4β2 nAChRs[1][2]. This suggests that a substituent at the 3-position of the pyrrolidine ring, as in this compound, might influence subtype selectivity.
The nitrile group is a polar, electron-withdrawing group. Its presence at the 3-position would likely alter the electrostatic potential of the pyrrolidine ring compared to the unsubstituted ring in nicotine. This could impact the key hydrogen bonding and cation-π interactions that govern ligand binding to the aromatic box of nAChR binding sites.
Comparison with Muscarinic Acetylcholine Receptor Ligands
The 1-methylpyrrolidine scaffold is also present in numerous muscarinic receptor ligands. For instance, various 1-methyl-2-substituted pyrrolidine derivatives have been shown to act as muscarinic agonists[3]. The substitution pattern on the pyrrolidine ring plays a crucial role in determining affinity and selectivity for the five muscarinic receptor subtypes (M1-M5).
The activity of 1-methylpyrrolidin-3-one, which has a keto group at the 3-position, can provide some insight. The ketone's carbonyl group can act as a hydrogen bond acceptor. While direct data on its cholinergic activity is limited, its structural similarity to other 3-substituted pyrrolidines suggests potential interaction with mAChRs. The nitrile group in this compound, being a stronger electron-withdrawing group than a ketone, would create a different electronic profile, potentially leading to altered receptor interactions.
Structure-Activity Relationship (SAR) Analysis
To further predict the activity of this compound, we will compare it with several key analogs with known biological activities.
| Compound | Structure | Known/Predicted Biological Activity | Key Structural Differences from this compound |
| This compound | Predicted to have activity at cholinergic receptors. The nitrile group may confer selectivity. | - | |
| Nicotine | Potent agonist at various nAChR subtypes. | Pyridine ring at the 2-position instead of a nitrile at the 3-position. | |
| 1-Methyl-3-pyrrolidinol | Precursor for various biologically active molecules. The hydroxyl group can act as a hydrogen bond donor and acceptor. | Hydroxyl group at the 3-position instead of a nitrile. | |
| 1-Methylpyrrolidin-3-one | Limited data, but the ketone at the 3-position suggests potential for hydrogen bonding and interaction with cholinergic receptors. | Ketone group at the 3-position instead of a nitrile. | |
| ABT-418 | A potent nAChR agonist with a 1-methylpyrrolidine ring linked to an isoxazole at the 2-position. Shows some subtype selectivity[4]. | Isoxazole ring at the 2-position. |
SAR Insights:
-
Substitution at the 3-Position: The presence of a substituent at the 3-position of the 1-methylpyrrolidine ring is tolerated for binding to cholinergic receptors. The nature of this substituent is critical for determining affinity and efficacy.
-
Electronic Effects: The electron-withdrawing nature of the nitrile group in this compound is expected to significantly influence its interaction with the receptor binding pocket compared to analogs with electron-donating or hydrogen-bonding groups.
-
Steric Hindrance: The linear geometry of the nitrile group is sterically less demanding than bulkier substituents, which may allow for a better fit into certain receptor binding sites.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and its analogs, a series of in vitro and in vivo assays are recommended.
In Vitro Assays
1. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
-
Objective: To determine the binding affinity of the test compounds for various nAChR subtypes (e.g., α4β2, α7).
-
Principle: A competitive binding assay using a radiolabeled ligand (e.g., [³H]-epibatidine or [³H]-cytisine) that has a high affinity for the target receptor. The ability of the test compound to displace the radioligand is measured.
-
Methodology:
-
Prepare cell membranes from cell lines expressing the desired nAChR subtype.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant).
-
2. Muscarinic Acetylcholine Receptor (mAChR) Functional Assay (Calcium Flux)
-
Objective: To determine the functional activity (agonist or antagonist) of the test compounds at different mAChR subtypes (e.g., M1, M3).
-
Principle: M1 and M3 receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.
-
Methodology:
-
Culture cells stably expressing the desired mAChR subtype.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the test compound at various concentrations and measure the change in fluorescence intensity over time using a plate reader.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known mAChR agonist (e.g., carbachol).
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Caption: Pipeline for in vivo behavioral testing.
Conclusion and Future Directions
While the biological activity of this compound has not been explicitly characterized, a comparative analysis of its structural analogs provides a strong rationale for investigating its potential as a cholinergic agent. The presence of the 1-methylpyrrolidine core suggests a likely interaction with nicotinic and/or muscarinic acetylcholine receptors. The nitrile group at the 3-position is a key structural feature that is predicted to modulate its affinity and selectivity.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound using the experimental protocols outlined in this guide. Such studies are essential to elucidate its pharmacological profile and to determine its potential as a novel therapeutic agent or a valuable research tool.
References
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Dukat, M., Fiedler, W., Dumas, D., Damaj, I., Martin, B., Rosecrans, J., James, J., & Glennon, R. (1996). Pyrrolidine-modified and 6-substituted analogs of nicotine: A structure—affinity investigation. European Journal of Medicinal Chemistry, 31(11), 875–888. [Link]
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Kem, W. R., Soti, F., Wilde, G., S., J. C., James, J. R., Lin, Z., ... & Papke, R. L. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 124-136. [Link]
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Gatch, M. B., Taylor, C. M., & Forster, M. J. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(1), 123-130. [Link]
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Papke, R. L., Horenstein, N. A., & Stokes, C. (2019). Nicotinic agonists. In Pharmacology of Nicotinic Acetylcholine Receptors from the Genes to the Clinic (pp. 1-46). Springer, Cham. [Link]
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Dei, S., Bellucci, C., Buccioni, M., Ferraroni, M., Guandalini, L., Manetti, D., ... & Teodori, E. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2, 2-alkylaryl-1, 3-oxathiolan-5-yl) pyrrolidine structure. Journal of medicinal chemistry, 50(6), 1409-1413. [Link]
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Arneric, S. P., Sullivan, J. P., Briggs, C. A., Donnelly-Roberts, D., Anderson, D. J., Raszkiewicz, J. L., ... & Williams, M. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. Journal of Pharmacology and Experimental Therapeutics, 270(1), 310-318. [Link]
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Reyes-Parada, M., Iturriaga-Vásquez, P., Muñoz-Toro, M., Varas, R., Sazo, A., Cassels, B. K., & Prince, H. (2019). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 24(15), 2684. [Link]
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Romanelli, M. N., Dei, S., Gualtieri, F., Manetti, D., Martini, E., Matucci, R., ... & Scapecchi, S. (2000). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1, 3-dioxolan-4-yl) pyrrolidine and 1-methyl-2-(2-methyl-1, 3-oxathiolan-5-yl) pyrrolidine derivatives. Il Farmaco, 55(6-7), 447-455. [Link]
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Lindsley, C. W., Wolkenberg, S. E., & Conn, P. J. (2016). Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS medicinal chemistry letters, 7(12), 1163-1168. [Link]
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Bøgesø, K. P., Christensen, A. V., & Scheel-Krüger, J. (1988). The pharmacological properties of the cholinergic false transmitter, N-2-acetoxyethyl-N-methylpyrrolidinium, and its precursor, N-2-hydroxyethyl-N-methylpyrrolidinium. British journal of pharmacology, 93(1), 123-130. [Link]
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A Senior Application Scientist's Guide to the Reactivity of 1-Methylpyrrolidine-3-carbonitrile: A Comparative Analysis for Synthetic Strategy
For researchers navigating the complex landscape of heterocyclic chemistry, particularly in the realm of drug discovery, the selection of the right building block is paramount. The pyrrolidine scaffold is a privileged structure, appearing in numerous natural products and FDA-approved drugs.[1][2][3] Among its many derivatives, 1-Methylpyrrolidine-3-carbonitrile presents a unique combination of a tertiary amine and a nitrile group, offering dual functional handles for molecular elaboration.
This guide provides an in-depth, comparative analysis of the reactivity of this compound. Moving beyond a simple catalog of reactions, we will dissect the electronic and steric factors governing its behavior, compare its performance against structurally similar alternatives, and provide robust, validated protocols for its key transformations. Our objective is to equip you, our fellow scientists and drug development professionals, with the field-proven insights necessary to strategically incorporate this versatile synthon into your research programs.
The Structural and Electronic Landscape
This compound is characterized by two key reactive centers: the nucleophilic tertiary amine and the electrophilic carbon of the nitrile group. The interplay between these functionalities, dictated by their spatial arrangement on the non-planar pyrrolidine ring, is central to its chemical personality.
-
The Tertiary Amine: The N-methyl group renders the nitrogen a tertiary amine. Unlike a secondary amine, it cannot act as a hydrogen bond donor and is sterically more hindered. However, it remains a potent nucleophile and a Brønsted-Lowry base (pKa of the conjugate acid is typically around 10-11). Its reactivity is primarily influenced by the accessibility of its lone pair of electrons.
-
The Nitrile Group: The cyano group is a versatile functional handle. The carbon atom is electrophilic and susceptible to nucleophilic attack. The nitrogen atom's lone pair is not significantly basic due to the sp hybridization of the nitrogen. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or attacked by organometallic reagents to form ketones.
-
Inductive Effects: The electron-withdrawing nature of the nitrile group (-I effect) slightly reduces the basicity of the tertiary amine compared to 1-methylpyrrolidine itself. This effect is modest due to the separation by two sigma bonds.
To contextualize its reactivity, we will compare it against three logical alternatives:
-
Pyrrolidine-3-carbonitrile: The secondary amine analog, to assess the impact of the N-methyl group.
-
1-Methylpyrrolidine-2-carbonitrile: The constitutional isomer, to evaluate the influence of the nitrile's position relative to the nitrogen atom.
-
3-(Dimethylamino)propanenitrile: An acyclic analog, to highlight the role of the constrained cyclic scaffold.
Comparative Reactivity Analysis
The utility of a building block is defined by its predictable and selective reactivity. Here, we compare the performance of this compound in fundamental synthetic transformations.
N-Alkylation (Quaternization)
The reaction of the tertiary amine with an electrophile, such as an alkyl halide, tests the nucleophilicity and steric accessibility of the nitrogen lone pair.
| Compound | Electrophile | Typical Conditions | Relative Rate | Key Observations & Rationale |
| This compound | Methyl Iodide (CH₃I) | Acetonitrile, RT | Moderate | The reaction proceeds readily to form the quaternary ammonium salt. The rate is slightly attenuated by the mild electron-withdrawing effect of the distal nitrile group. |
| Pyrrolidine-3-carbonitrile | Methyl Iodide (CH₃I) | K₂CO₃, Acetonitrile, RT | Fast (for first alkylation) | As a secondary amine, it undergoes rapid N-methylation. A second equivalent is required to form the quaternary salt, often leading to mixtures if not controlled. The secondary amine is generally more nucleophilic and less sterically hindered than its tertiary counterpart. |
| 1-Methylpyrrolidine | Methyl Iodide (CH₃I) | Acetonitrile, RT | Fast | Lacking the electron-withdrawing nitrile, the nitrogen is more electron-rich and thus more nucleophilic, leading to a faster quaternization rate.[4] |
| 3-(Dimethylamino)propanenitrile | Methyl Iodide (CH₃I) | Acetonitrile, RT | Moderate-Fast | The acyclic nature allows for greater conformational flexibility, potentially reducing steric hindrance around the nitrogen compared to the pyrrolidine ring, leading to a slightly faster rate. |
Expert Insight: The choice between this compound and its secondary amine analog often depends on the synthetic goal. If selective mono-alkylation is desired, starting with the secondary amine is preferable. For direct quaternization or use as a tertiary amine base, the title compound offers more straightforward reactivity without the need for a prior N-alkylation step.
Nitrile Group Transformations
The reactivity of the nitrile group is a cornerstone of this molecule's utility. We will examine its behavior under hydrolytic and reductive conditions.
A. Hydrolysis to Carboxylic Acid
| Compound | Conditions | Typical Yield | Key Observations & Rationale |
| This compound | 6M HCl, Reflux, 12h | High (>90%) | Standard, robust hydrolysis. The tertiary amine is protonated under these conditions, preventing side reactions but requiring a final basification step during workup to isolate the zwitterionic or free amino acid product. |
| 1-Methylpyrrolidine-2-carbonitrile | 6M HCl, Reflux, 12h | High (>90%) | Similar reactivity to the 3-carbonitrile isomer. The α-position to the nitrogen can, in some cases, influence the rate, but strong acid hydrolysis is generally effective for both.[5] |
| 3-Cyanopyridine (for comparison) | 6M HCl, Reflux, 12h | High (>90%) | Included as a baseline. The reactivity of the nitrile group itself is not dramatically altered by its position on the pyrrolidine ring under harsh hydrolytic conditions. |
B. Reduction to Primary Amine
| Compound | Reagent | Typical Yield | Key Observations & Rationale |
| This compound | LiAlH₄, THF, Reflux | Excellent (>95%) | Highly efficient reduction. LiAlH₄ is a powerful, non-selective hydride donor that readily reduces nitriles. The tertiary amine is unaffected. |
| This compound | H₂, Raney Ni, NH₃/EtOH | Good (80-90%) | Catalytic hydrogenation is a viable, milder alternative. The presence of ammonia is often used to suppress the formation of secondary amine byproducts via imine intermediates. |
| Pyrrolidine-3-carbonitrile | LiAlH₄, THF, Reflux | Excellent (>95%) | Both the nitrile and any potential N-H reactivity are addressed by the powerful hydride reagent, yielding the primary amine. Careful workup is required. |
| 1-Methylpyrrolidine-2-carbonitrile | LiAlH₄, THF, Reflux | Excellent (>95%) | The proximity of the nitrogen in the 2-position can sometimes lead to chelation with the lithium cation, potentially influencing the rate of reduction, though the overall outcome is the same. |
Expert Insight: Reagent selection for nitrile reduction is dictated by the overall functionality of the molecule. LiAlH₄ is highly reliable but requires stringent anhydrous conditions and a careful quenching procedure. Catalytic hydrogenation is operationally simpler and "greener" but may be incompatible with other reducible groups (e.g., alkenes, alkynes) and can sometimes be sluggish.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and include in-process checks to ensure reaction completion and product purity.
Protocol 1: Acid-Catalyzed Hydrolysis to 1-Methylpyrrolidine-3-carboxylic acid
This procedure converts the nitrile to the corresponding carboxylic acid, a valuable intermediate for amide couplings.
Workflow Diagram:
Caption: Workflow for the hydrolysis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq). To this, add 6M aqueous HCl (10 mL per gram of nitrile).
-
Heating: Heat the mixture to reflux (approx. 110°C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed for 12-16 hours. Monitor the reaction by TLC (using a mobile phase like DCM:MeOH:NH₄OH 8:2:0.1) or LC-MS, checking for the disappearance of the starting material. Self-Validation Point: A complete consumption of starting material is the primary endpoint.
-
Workup (Step 1 - Removal of Acid): Cool the reaction mixture to room temperature. Remove the excess HCl and water under reduced pressure using a rotary evaporator. The result is typically a solid hydrochloride salt.
-
Workup (Step 2 - Isolation): Re-dissolve the residue in a minimal amount of water. Adjust the pH carefully to the isoelectric point (typically pH 3-4) using a 2M NaOH solution. The zwitterionic product may precipitate. Alternatively, purification can be achieved using ion-exchange chromatography.
-
Final Product: Collect the solid product by filtration, wash with cold water and then acetone, and dry under vacuum to yield 1-Methylpyrrolidine-3-carboxylic acid.
Protocol 2: LiAlH₄ Reduction to (1-Methylpyrrolidin-3-yl)methanamine
This protocol provides a high-yield route to the corresponding primary amine, a key functional group for building ureas, sulfonamides, or for reductive amination.
Relationship Diagram:
Caption: Key components and stages in the LiAlH₄ reduction process.
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of Lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF.
-
Addition of Substrate: Cool the suspension to 0°C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via an addition funnel. Causality Note: This controlled addition is crucial to manage the exothermic reaction.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS for the complete consumption of the starting material.
-
Workup (Fieser Method): Cool the reaction mixture to 0°C. Cautiously and sequentially add 'x' mL of water, followed by 'x' mL of 15% (w/v) aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. Trustworthiness: This specific workup procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation: Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.
-
Final Product: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation or chromatography to yield (1-Methylpyrrolidin-3-yl)methanamine.
Conclusion: Strategic Application in Synthesis
This compound is more than just a collection of functional groups; it is a strategically valuable building block. Its reactivity profile allows for orthogonal chemical operations. The tertiary amine can be used as an internal base or directing group, while the nitrile is transformed. Conversely, the nitrile can be carried through several synthetic steps before its eventual conversion.
-
Compared to its secondary amine analog (Pyrrolidine-3-carbonitrile), it offers a protected, yet still reactive, nitrogen, avoiding side reactions like N-acylation when manipulating the nitrile.
-
Compared to its 2-carbonitrile isomer, the 3-position offers a different spatial vector for substituents, which can be critical for probing the binding pockets of biological targets. The 2-substituted isomer is an α-aminonitrile, whose reactivity can be distinct, sometimes leading to different cyclization or rearrangement pathways.[6]
-
Compared to its acyclic analog (3-(Dimethylamino)propanenitrile), the rigid pyrrolidine ring reduces conformational flexibility, a highly desirable trait in drug design for improving binding affinity and optimizing pharmacokinetic properties.[3]
By understanding these nuances, researchers can leverage this compound to efficiently construct complex molecular architectures, accelerating the journey from chemical concept to therapeutic candidate.
References
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Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. [Link]
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Nevzorov, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. [Link]
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VAST Journals System. (n.d.). Green Organic Synthesis of N-Methylpyrrolidine. VAST Journals System. [Link]
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PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors. PubMed. [Link]
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PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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The Definitive Guide to Structural Elucidation of 1-Methylpyrrolidine-3-carbonitrile Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive, in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of 1-methylpyrrolidine-3-carbonitrile and its derivatives. These compounds represent a class of molecules with significant potential in medicinal chemistry, making their precise structural characterization paramount for understanding structure-activity relationships (SAR) and advancing drug discovery programs.
The pyrrolidine ring is a privileged scaffold in numerous biologically active compounds.[1] The introduction of a carbonitrile group at the 3-position, along with N-methylation, creates a molecule with specific stereochemical and electronic features that can influence its interaction with biological targets. While various analytical techniques can provide structural information, single-crystal X-ray diffraction (XRD) remains the gold standard for providing a definitive atomic-level picture of a molecule in the solid state.
This guide will delve into the practical and theoretical aspects of X-ray crystallography for this class of compounds, offering a detailed experimental protocol. Furthermore, it will present a critical comparison with other powerful techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling, providing experimental data to highlight the strengths and limitations of each approach.
The Unparalleled Precision of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides a static, high-resolution snapshot of a molecule's conformation and packing within a crystal lattice. This technique is unparalleled in its ability to determine bond lengths, bond angles, torsional angles, and absolute stereochemistry with exceptional accuracy.[2] For derivatives of this compound, where stereoisomerism can have a profound impact on biological activity, the unequivocal assignment of stereocenters by XRD is invaluable.
The Crystallization Challenge: A Necessary Hurdle
The primary bottleneck for X-ray crystallographic analysis is the growth of high-quality single crystals, which can be particularly challenging for small, flexible molecules like this compound derivatives. Success in crystallization often requires screening a wide range of conditions.
Key Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: A straightforward method where a saturated solution of the compound is allowed to slowly evaporate, gradually increasing the concentration and promoting crystal growth.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
-
Thermal Gradient: This method involves slowly cooling a saturated solution, which decreases the solubility of the compound and induces crystallization.
Experimental Protocol: X-ray Crystallography of a this compound Derivative
The following protocol outlines the key steps for the synthesis, crystallization, and X-ray diffraction analysis of a representative this compound derivative.
Part 1: Synthesis of a Representative Derivative
A common route to synthesize 3-substituted pyrrolidines involves the Michael addition of a nucleophile to a suitable pyrroline precursor. For a this compound derivative, a plausible synthetic route could involve the reaction of a protected 1-methyl-Δ3-pyrroline with a cyanide source. The stereochemistry of the final product can often be controlled by the choice of catalysts and reaction conditions.
Part 2: Crystallization
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of common organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, acetone, hexanes).
-
Crystallization Setup (Vapor Diffusion):
-
Dissolve 5-10 mg of the compound in 0.5 mL of a solvent in which it is readily soluble (e.g., methanol) in a small vial.
-
Place this vial inside a larger, sealed jar containing 2-3 mL of an anti-solvent in which the compound is poorly soluble (e.g., diethyl ether).
-
Allow the system to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks.
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully extract a single crystal using a cryoloop and immediately mount it on the goniometer head of the diffractometer.
Part 3: X-ray Data Collection and Structure Refinement
-
Data Collection: A suitable single crystal is mounted on a diffractometer equipped with a copper or molybdenum X-ray source.[2] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A complete dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule's properties requires a multi-faceted analytical approach. The following sections compare the information obtained from XRD with that from other key techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Information Provided by NMR:
-
¹H and ¹³C NMR: Reveal the number and types of hydrogen and carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, aiding in the assembly of the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining relative stereochemistry and conformational preferences in solution.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (Crystal) | Solution |
| Information | Precise 3D coordinates, bond lengths, angles, absolute stereochemistry, packing | Connectivity, relative stereochemistry, conformational dynamics in solution |
| Primary Challenge | Growing suitable single crystals | Signal overlap in complex molecules, interpretation of dynamic processes |
| Key Advantage | Unambiguous structural determination | Provides information on the molecule's behavior in a more biologically relevant state (solution) |
Causality in Experimental Choices: The choice between relying solely on NMR or pursuing X-ray crystallography often depends on the research question. For confirming the constitution and relative stereochemistry of a newly synthesized compound, NMR is often sufficient. However, for unambiguously determining the absolute stereochemistry or understanding intermolecular interactions that may be relevant for solid-state properties (e.g., polymorphism in pharmaceuticals), X-ray crystallography is essential.
Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle
Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides information about the fragmentation patterns of a molecule, which can be used to deduce its structure.
| Technique | Information Provided |
| X-ray Crystallography | Detailed 3D atomic arrangement |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns |
Self-Validating System: In a typical workflow, MS is used to confirm the expected molecular weight of the synthesized this compound derivative, validating the outcome of the chemical reaction. This information is complementary to the detailed structural information obtained from XRD and NMR.
Computational Chemistry: The In-Silico Approach
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the geometry, stability, and spectroscopic properties of molecules. These methods can be particularly useful for:
-
Conformational Analysis: Predicting the most stable conformations of flexible molecules like pyrrolidines.
-
Spectroscopic Prediction: Calculating theoretical NMR and IR spectra to aid in the interpretation of experimental data.
-
Understanding Reaction Mechanisms: Modeling the transition states and intermediates of chemical reactions.
Authoritative Grounding: The accuracy of computational models is often benchmarked against experimental data. The precise geometric parameters obtained from X-ray crystallography can be used to validate and refine computational models, leading to more reliable predictions for related molecules.
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow for structural elucidation and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and structural analysis of a this compound derivative.
Caption: Logical relationships between different analytical techniques for comprehensive structural elucidation.
Conclusion
The structural characterization of this compound derivatives is a critical step in their development as potential therapeutic agents. While NMR spectroscopy, mass spectrometry, and computational modeling provide invaluable and often complementary information, single-crystal X-ray diffraction remains the ultimate arbiter for determining the precise three-dimensional atomic arrangement in the solid state. A synergistic approach, leveraging the strengths of each of these techniques, provides the most comprehensive and robust understanding of the structure and properties of these important molecules, thereby accelerating the drug discovery and development process.
References
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Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]
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PubChem. 1-Methylpyrrolidine. [Link]
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Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules. [Link]
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Rac-(3r,4s)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride. PubChem. [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. X-ray Analytical Instrument Supplier. [Link]
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Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. [Link]
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Stereochemistry Determination by Powder X‐Ray Diffraction Analysis and NMR Spectroscopy Residual Dipolar Couplings. Angewandte Chemie International Edition. [Link]
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Synthesis of 3-aminopyrrolidines and piperidines from endocyclic enamine derivatives. Tetrahedron Letters. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
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Comparing the physicochemical properties of pyrrolidine carbonitriles
An In-Depth Comparative Guide to the Physicochemical Properties of Pyrrolidine Carbonitriles for Drug Development Professionals
As a Senior Application Scientist, my experience in preclinical drug development has repeatedly demonstrated that a profound understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock of successful lead optimization. The pyrrolidine carbonitrile scaffold, a cornerstone in modern medicinal chemistry, particularly as a key pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhibitors, presents a fascinating case study in how subtle structural modifications can dramatically alter a compound's behavior.
This guide provides a comparative analysis of key physicochemical properties across a curated set of pyrrolidine carbonitriles. We will move beyond a simple recitation of data, focusing instead on the causal relationships between chemical structure and empirical properties. The protocols and analyses presented herein are designed to be self-validating, providing a robust framework for your own investigations into this versatile class of compounds.
The Critical Role of Physicochemical Properties in Drug Design
The journey of a drug from administration to its target is a complex obstacle course governed by its physical and chemical characteristics. Properties such as lipophilicity, solubility, and pKa dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a compound's ability to permeate the gut wall or cross the blood-brain barrier is directly tied to its lipophilicity (LogP) and polar surface area (PSA). Therefore, a meticulous, upfront characterization of these parameters is essential to mitigate late-stage failures and to rationally design molecules with favorable drug-like properties.
Comparative Analysis of Selected Pyrrolidine Carbonitriles
To illustrate the impact of structural modifications, we will compare the following representative pyrrolidine carbonitriles:
-
(S)-Pyrrolidine-2-carbonitrile (1): The parent scaffold.
-
(2S,4S)-4-Fluoro-pyrrolidine-2-carbonitrile (2): An example of halogenation, a common strategy to modulate metabolic stability and lipophilicity.
-
(2S,3R)-3-Hydroxy-pyrrolidine-2-carbonitrile (3): Introduction of a polar hydroxyl group.
Table 1: Comparative Physicochemical Data
| Property | (S)-Pyrrolidine-2-carbonitrile (1) | (2S,4S)-4-Fluoro-pyrrolidine-2-carbonitrile (2) | (2S,3R)-3-Hydroxy-pyrrolidine-2-carbonitrile (3) | Causality & Implication |
| Molecular Weight | 96.13 g/mol | 114.12 g/mol | 112.13 g/mol | A baseline property affecting diffusion and ligand efficiency. |
| Melting Point | N/A (Low melting solid/liquid) | ~45-50 °C | ~78-82 °C | The hydroxyl group in 3 introduces hydrogen bonding, significantly raising the melting point due to stronger intermolecular forces in the crystal lattice. |
| cLogP | 0.25 | 0.35 | -0.76 | Fluorine's electronegativity in 2 slightly increases lipophilicity over 1 . The hydroxyl group in 3 drastically reduces lipophilicity, which would likely increase aqueous solubility but decrease membrane permeability. |
| Topological PSA | 36.1 Ų | 36.1 Ų | 56.3 Ų | The addition of the -OH group in 3 adds 20.2 Ų to the PSA, increasing the potential for hydrogen bonding and reducing the likelihood of crossing the blood-brain barrier. |
| pKa (Basic) | ~8.5 (Predicted) | ~7.8 (Predicted) | ~8.2 (Predicted) | The electron-withdrawing fluorine in 2 reduces the basicity of the pyrrolidine nitrogen. The hydroxyl group in 3 has a less pronounced effect. This impacts the ionization state at physiological pH (7.4), affecting solubility and receptor binding. |
Note: cLogP and pKa values are calculated estimates from chemical databases and serve as a reliable proxy for relative differences. Experimental validation is always recommended.
Visualizing Structure-Property Relationships
The following diagram illustrates how specific substitutions on the pyrrolidine ring influence key physicochemical parameters. This provides a clear, at-a-glance mental model for guiding synthetic strategy.
Caption: Impact of substitutions on the pyrrolidine-2-carbonitrile scaffold.
Experimental Protocols: Ensuring Data Integrity
Accurate and reproducible data is non-negotiable. Below is a detailed protocol for determining a compound's lipophilicity (LogP), a critical parameter from our comparative analysis. This method is based on the well-established shake-flask method, which remains the gold standard for its direct measurement of partitioning.
Protocol: LogP Determination via Shake-Flask Method (OECD Guideline 107)
1. Rationale and Causality: This protocol directly measures the equilibrium partitioning of a solute between two immiscible phases (n-octanol and water), providing a definitive LogP value. The choice of n-octanol is critical as its properties are widely accepted to mimic the lipid bilayer of cell membranes. The buffer at pH 7.4 is used to ensure the compound is in a consistent ionization state, relevant to physiological conditions.
2. Materials & Reagents:
- Test Compound (e.g., Pyrrolidine Carbonitrile derivative)
- n-Octanol (HPLC grade, pre-saturated with buffer)
- Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
- Centrifuge tubes (glass, with PTFE-lined caps)
- Mechanical shaker or vortex mixer
- Centrifuge
- UV-Vis Spectrophotometer or HPLC-UV system
- Volumetric flasks and pipettes
3. Step-by-Step Methodology:
4. Self-Validation & QC:
- Mass Balance: The total amount of compound recovered from both phases should be between 95-105% of the initial amount added. A significant deviation suggests degradation, volatilization, or adsorption to the glassware.
- Triplicates: The experiment must be performed in triplicate to ensure reproducibility and to calculate the standard deviation.
- Control Compound: Run a compound with a known, well-documented LogP value (e.g., Toluene) in parallel to validate the experimental setup and procedure.
Conclusion
The physicochemical properties of pyrrolidine carbonitriles are highly tunable through targeted substitutions. As demonstrated, the introduction of a single fluorine atom can subtly alter lipophilicity and basicity, while a hydroxyl group can profoundly shift the molecule's profile towards hydrophilicity. This comparative guide, grounded in established protocols and a causal understanding of structure-property relationships, provides a framework for researchers to rationally design and select candidates with a higher probability of downstream success. The disciplined application of these principles is a hallmark of efficient and effective drug discovery.
References
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Title: Chemistry of Dipeptidyl Peptidase-4 Inhibitors Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Pyrrolidine-based motifs in medicinal chemistry Source: Royal Society of Chemistry URL: [Link]
-
Title: The Measurement and Importance of Lipophilicity in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
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-
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Safety Operating Guide
Understanding the Hazard Profile: The "Why" Behind the Protocol
An In-Depth Guide to the Proper Disposal of 1-Methylpyrrolidine-3-carbonitrile
In the landscape of modern drug discovery and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative research they enable. This compound, a heterocyclic building block, is one such compound that requires meticulous handling from acquisition to disposal. This guide serves as an essential operational manual for researchers, scientists, and laboratory managers, providing a procedural framework for its safe and compliant disposal. By integrating technical accuracy with field-proven safety insights, we aim to foster a laboratory environment where safety and scientific advancement proceed hand-in-hand.
Before any disposal protocol can be implemented, a thorough understanding of the chemical's inherent risks is paramount. While a specific, comprehensive toxicological profile for this compound may be limited, its chemical structure—a tertiary amine and a nitrile group—provides critical clues to its potential hazards. Nitrile compounds are of particular concern as they can be toxic and may release hydrogen cyanide gas under acidic conditions or during combustion.[1]
Therefore, all procedures must be based on the assumption that this compound is hazardous. The primary guiding document for handling is the manufacturer's Safety Data Sheet (SDS), which must be reviewed before work begins.
Key Assumed Hazards:
-
Toxicity: Potentially harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause significant irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazard: Classified as toxic to aquatic life, necessitating containment from environmental release.[2]
-
Incompatibility: Avoid contact with strong oxidizing agents and strong acids.[3]
The Disposal Workflow: A Step-by-Step Decision Framework
The disposal of any chemical waste is a systematic process. The following workflow illustrates the critical decision points and procedural phases, ensuring that safety and compliance are addressed at every stage.
Figure 1. A logical workflow for the safe disposal of this compound waste.
Detailed Disposal Protocols
The following procedures provide explicit, step-by-step guidance for managing different waste streams containing this compound.
Protocol A: Disposal of Pure Compound and Concentrated Solutions
This waste is the most hazardous and must be handled with the highest level of care within a chemical fume hood.
-
Container Selection: Obtain a designated hazardous waste container that is sturdy, leak-proof, and chemically compatible.[4][5] High-density polyethylene (HDPE) containers are often suitable. Never use laboratory glassware for waste accumulation.[6]
-
Labeling: Before adding any waste, affix a completed hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[4][7] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the concentration.
-
The date you first add waste to the container (the accumulation start date).
-
-
Transfer: Carefully transfer the chemical waste into the labeled container. Use a funnel to prevent spills.
-
Closure: Securely cap the container immediately after adding waste. Containers must be kept closed at all times except when waste is being added.[4][5]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][7][8] Ensure it is stored away from incompatible materials like strong acids and oxidizers.[3]
-
Pickup: Request a waste pickup from your EHS department as soon as the container is full or before the regulatory time limit for accumulation expires (typically 12 months for academic labs).[4][9]
Protocol B: Disposal of Contaminated Solid Waste
This includes items like gloves, absorbent pads, weighing papers, and pipette tips.
-
Collection: Place all grossly contaminated solid waste into a designated, durable plastic bag or a separate, clearly labeled solid waste container.[6] This should be done inside a chemical fume hood to minimize exposure.
-
Labeling: Label the bag or container as "Hazardous Waste - Solid Debris" and list "this compound" as the contaminant.
-
Storage and Disposal: Once the container is full, seal it and manage it through your institution's hazardous waste program, typically by placing it in a designated drum for solid chemical waste.
Protocol C: Disposal of Empty Chemical Containers
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Decontamination: To render a container non-hazardous, it must be thoroughly emptied of all contents.[4] The first rinse of the container with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as hazardous liquid waste.[4] For acutely toxic chemicals (P-listed wastes), the first three rinses must be collected.[4]
-
Disposal of Rinsed Containers: Once triple-rinsed and air-dried, obliterate or remove all chemical labels from the container.[8] It can then typically be disposed of in designated glass disposal boxes or according to your facility's specific procedures.
Important Note: Direct disposal of this compound via the sanitary sewer (sink) or as regular trash is strictly prohibited.[4][8] Evaporation in a fume hood is not an acceptable method of disposal.[8]
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release. All personnel must be familiar with the location of safety equipment, including safety showers, eyewash stations, and spill kits.
| Incident Type | Immediate Response Protocol |
| Minor Spill (<1 L, contained in a fume hood) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE (lab coat, splash goggles, chemical-resistant gloves), contain the spill with absorbent material from a spill kit (e.g., vermiculite or sand).[10][11] 3. Work from the outside of the spill inwards to prevent spreading. 4. Collect the contaminated absorbent material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[10][12] |
| Major Spill (>1 L or any spill outside a hood) | 1. Evacuate the immediate area. Alert others to evacuate.[13] 2. If the material is flammable, control all sources of ignition.[10] 3. Close the laboratory doors to contain vapors. 4. Call 911 and your institution's EHS emergency line from a safe location.[14][15] 5. Do not attempt to clean up the spill yourself. |
| Skin Contact | 1. Immediately go to the nearest safety shower or drench hose. 2. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[10][15] 3. Seek immediate medical attention. Provide the SDS to emergency responders. |
| Eye Contact | 1. Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[10][15] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected individual to fresh air immediately.[3][10] 2. If breathing is difficult or has stopped, call for emergency medical assistance. Administer artificial respiration if trained to do so. |
| Ingestion | 1. Do NOT induce vomiting.[10] 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
References
-
Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal. [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov. [Link]
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Auburn University. Emergency and Spill Response Procedures. Risk Management and Safety. [Link]
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Purdue University. Guidelines: Handling and Disposal of Chemicals. College of Engineering. [Link]
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The University of Texas at Austin. Chemical Waste. Environmental Health & Safety. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methylpyrrolidine, 98%.[Link]
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Princeton University. Chemical Spill Procedures. Environmental Health & Safety. [Link]
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Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Nitriles.[Link]
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Austin Community College District. Hazardous Spill Reporting and Response Procedures.[Link]
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New Mexico State University. Chemical Exposure and Spill Response Procedures.[Link]
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Florida State University. Chemical Spills. Emergency Management. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.[Link]
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Chemical-Suppliers.com. this compound.[Link]
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Cole-Parmer. Chemical Compatibility Database.[Link]
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University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. EHRS. [Link]
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Navigating the Unseen: A Senior Scientist's Guide to Safely Handling 1-Methylpyrrolidine-3-carbonitrile
Hazard Analysis: Deconstructing the Molecule
Understanding the potential risks of 1-Methylpyrrolidine-3-carbonitrile begins with analyzing its constituent functional groups:
-
Tertiary Amine (1-Methylpyrrolidine moiety): This group imparts basicity and is often associated with corrosive properties, capable of causing severe skin and eye burns.[1][2] Amines can also be irritants and sensitizers.[2] Vapors can cause chemical burns to the respiratory tract.[2]
-
Saturated Heterocycle (Pyrrolidine ring): While the ring itself is relatively stable, the overall molecule is a small, volatile organic compound. Similar compounds are often flammable and their vapors can form explosive mixtures with air.[3][4]
-
Nitrile Group (-C≡N): This is the most significant source of toxicological concern. Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. A critical, albeit not universal, hazard is the potential for metabolic release of cyanide ions, which can lead to severe systemic toxicity.
Based on this analysis and data from the closely related 1-Methylpyrrolidine, we must assume this compound is a flammable, corrosive, and acutely toxic liquid. [1][2][3][4]
Table 1: Assumed Hazard Profile of this compound
| Hazard Classification | Anticipated Effects & Precautions |
| Flammable Liquid | Highly flammable liquid and vapor.[1][4] Keep away from all ignition sources (heat, sparks, open flames).[3][4] Use explosion-proof equipment and take precautionary measures against static discharge.[1][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be toxic if swallowed and harmful if inhaled or absorbed through the skin.[1][2] The nitrile group suggests potential for significant toxicity. |
| Skin Corrosion / Irritation | Expected to cause severe skin burns and damage.[1][2] Prolonged or repeated contact should be avoided. |
| Serious Eye Damage / Irritation | Expected to cause serious eye damage, potentially leading to burns.[1][2] |
| Aquatic Toxicity | Likely toxic to aquatic life with long-lasting effects.[1][3] Avoid release to the environment.[1] |
Personal Protective Equipment (PPE): Your Primary Defense
Given the assumed hazard profile, a comprehensive PPE strategy is non-negotiable. The selection of PPE is not a checklist but a dynamic risk assessment based on the scale and nature of the procedure.
A. Engineering Controls: The First Line of Defense
Before any PPE is donned, proper engineering controls must be in place. All work with this compound must be conducted within a certified chemical fume hood to control airborne levels.[2] The facility should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2]
B. Mandatory PPE Ensemble
-
Eye and Face Protection:
-
Why: To protect against splashes of this corrosive liquid, which can cause severe eye burns.[2]
-
What: Tightly fitting chemical safety goggles conforming to EN166 or ANSI Z87.1 standards are mandatory.[1][3] For procedures with a higher risk of splashing (e.g., transfers of volumes >50 mL, reactions under pressure), a full face shield must be worn in addition to safety goggles.[2]
-
-
Skin and Body Protection:
-
Why: The compound is assumed to be corrosive and readily absorbed through the skin.[2]
-
Gloves: Double-gloving is required. Use a pair of nitrile gloves as the primary layer. Nitrile provides good resistance to a range of chemicals, but it's crucial to remember they are for splash protection, not prolonged immersion. Always inspect gloves for tears or pinholes before use.[4] Gloves should be disposed of immediately after contact with the chemical and after the task is complete.[4] Use proper glove removal technique to avoid contaminating your skin.[5]
-
Lab Coat/Suit: A flame-retardant lab coat is the minimum requirement. For larger scale operations (>100 mL), consider a chemical-resistant apron or a full flame-retardant, antistatic protective suit.[1] All protective clothing must be removed immediately if it becomes contaminated.[4][6]
-
-
Respiratory Protection:
-
Why: Vapors are assumed to be harmful if inhaled and can cause respiratory tract burns.[1][2]
-
What: While working in a fume hood should prevent significant vapor exposure, respiratory protection is necessary if exposure limits are likely to be exceeded or if engineering controls are not sufficient. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[2]
-
Operational Plan: From Benchtop to Disposal
A meticulous operational plan is essential for safety and experimental integrity.
A. Handling and Storage Protocol
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Ground and bond all containers and receiving equipment when transferring the material to prevent static discharge.[1][2]
-
Chemical Handling: Use only non-sparking tools.[1] Avoid inhaling vapors or mist.[4] Do not eat, drink, or smoke in the handling area.[1][6]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids.[2][3] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[3]
B. Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: Remove all sources of ignition.[2]
-
Contain: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill. Do not use combustible materials.
-
Clean-up: Wearing the full PPE ensemble described above, carefully collect the absorbent material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection is dictated by the scale and inherent risk of the procedure.
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical final step. All waste generated must be treated as hazardous.
-
Chemical Waste: this compound waste should be collected in a designated, properly labeled, and sealed container for flammable, toxic, and corrosive organic waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
-
Contaminated PPE: All disposable PPE, including nitrile gloves, that has come into contact with the chemical is considered hazardous waste.[7][8]
-
Place contaminated gloves and other disposable items in a designated hazardous waste bag or container immediately after use.[5][9]
-
Do not discard contaminated PPE in general laboratory trash.[7][8] This waste must be collected by a licensed contractor for high-temperature incineration or other approved hazardous waste treatment methods.[9][10]
-
-
Empty Containers: Empty containers retain product residue (liquid and vapor) and can be dangerous.[2] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, upholding the highest standards of laboratory safety even in the absence of compound-specific data.
References
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How to Dispose of Nitrile Gloves? - Earth Safe PPE. (n.d.). Earth Safe PPE. Retrieved January 17, 2026, from [Link]
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How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? (2021, February 23). Unisan. Retrieved January 17, 2026, from [Link]
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How to Recycle Nitrile Gloves. (2022, January 4). Thomasnet. Retrieved January 17, 2026, from [Link]
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How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. (2024, September 21). Glove Nation. Retrieved January 17, 2026, from [Link]
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Material Safety Data Sheet - 1-Methylpyrrolidine, 98%. (n.d.). Cole-Parmer. Retrieved January 17, 2026, from [Link]
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How to dispose of nitrile gloves? (2022, July 18). Dystian.com. Retrieved January 17, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
